molecular formula C25H36N3O9PS B192916 Fosamprenavir CAS No. 226700-79-4

Fosamprenavir

Cat. No.: B192916
CAS No.: 226700-79-4
M. Wt: 585.6 g/mol
InChI Key: MLBVMOWEQCZNCC-OEMFJLHTSA-N
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Description

Fosamprenavir is a sulfonamide with a structure based on that of sulfanilamide substituted on the sulfonamide nitrogen by a (2R,3S)-4-phenyl-2-(phosphonooxy)-3-({[(3S)-tetrahydrofuran-3-yloxy]carbonyl}amino)butyl group. It is a pro-drug of the HIV protease inhibitor and antiretroviral drug amprenavir. It has a role as a prodrug. It is functionally related to a sulfanilamide.
This compound (brand name: Lexiva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults and children. This compound is always used in combination with other HIV medicines.
Although this compound is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection  no longer contain detailed or updated information on the use of this compound.  Please refer to the FDA drug label for additional information regarding the use of this compound in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
This compound is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor.
This compound is a prodrug form of amprenavir. In the body this compound is metabolized to amprenavir, a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 4 investigational indications.
a prodrug of the protease inhibitor amprenavir
See also: Amprenavir (has active moiety).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBVMOWEQCZNCC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048296, DTXSID20861514
Record name Fosamprenavir
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Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
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Molecular Weight

585.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Fosamprenavir
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Solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L
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Record name Fosamprenavir
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CAS No.

226700-79-4, 1257693-05-2
Record name Fosamprenavir
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Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
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Record name FOSAMPRENAVIR
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Record name Fosamprenavir
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Fosamprenavir on HIV Protease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug of amprenavir, is a critical component in the arsenal of antiretroviral therapies against Human Immunodeficiency Virus (HIV). Its efficacy lies in the targeted inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its conversion to the active compound amprenavir and the subsequent molecular interactions with HIV-1 protease. We delve into the quantitative kinetics of this inhibition, detail the experimental protocols used to elucidate these mechanisms, and present visual representations of the key pathways and experimental workflows.

Introduction

The Human Immunodeficiency Virus (HIV) pandemic remains a significant global health challenge. A key strategy in the management of HIV infection is the use of Highly Active Antiretroviral Therapy (HAART), which typically includes a combination of drugs targeting different stages of the viral life cycle. Among the most successful classes of antiretroviral drugs are the protease inhibitors (PIs). HIV-1 protease is a viral enzyme responsible for the proteolytic cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, leading to the formation of infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

This compound (Lexiva®, Telzir®) was developed as a prodrug of amprenavir to improve its pharmacokinetic profile, specifically its bioavailability, allowing for a reduced pill burden.[1] This guide will explore the intricate details of how this compound exerts its antiviral effect, from its initial metabolic conversion to the precise molecular interactions that underpin its potent inhibitory activity against HIV-1 protease.

Mechanism of Action

The mechanism of action of this compound is a two-step process involving its conversion to the active drug, amprenavir, followed by the inhibition of HIV-1 protease by amprenavir.

Conversion of this compound to Amprenavir

This compound itself has little to no antiviral activity.[2] Upon oral administration, it is rapidly and extensively hydrolyzed in the gut epithelium by cellular phosphatases, primarily intestinal alkaline phosphatase, to yield amprenavir and inorganic phosphate.[3][4] This conversion is crucial for the drug's therapeutic effect.

Fosamprenavir_Conversion This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis Inorganic_Phosphate Inorganic Phosphate This compound->Inorganic_Phosphate Enzyme Cellular Phosphatases (in Gut Epithelium) Enzyme->this compound

Figure 1: Conversion of this compound to Amprenavir.
Inhibition of HIV-1 Protease by Amprenavir

Amprenavir is a competitive, reversible inhibitor of HIV-1 protease.[3] It is designed to mimic the transition state of the natural substrates of the protease.[5] The HIV-1 protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[6] This active site is responsible for cleaving the Gag and Gag-Pol polyproteins at specific sites.

Amprenavir binds with high affinity to the active site of the HIV-1 protease, preventing the binding of the viral polyprotein substrates.[3] The hydroxyl group in the core of amprenavir is crucial for this interaction, as it forms hydrogen bonds with the catalytic aspartate residues in the active site.[6] This binding effectively renders the enzyme inactive, thereby inhibiting the processing of the polyproteins and the subsequent maturation of new virions.[7]

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Mechanism of Action Viral RNA Viral RNA Binding_Fusion 1. Binding and Fusion Viral RNA->Binding_Fusion Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease (Inactive) Protease (Inactive) Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Viral RNA enters cell Integration 3. Integration Reverse_Transcription->Integration Viral DNA Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Provirus Assembly 5. Assembly Transcription_Translation->Assembly Viral Proteins & RNA Budding 6. Budding Assembly->Budding Immature Virion Maturation 7. Maturation Budding->Maturation Released Immature Virion Infectious_Virion Infectious_Virion Maturation->Infectious_Virion Mature Virion Amprenavir Amprenavir Amprenavir->Maturation Protease_Active HIV Protease (Active) Amprenavir->Protease_Active Inhibits

Figure 2: Inhibition of HIV Maturation by Amprenavir.

Quantitative Data

The inhibitory activity of amprenavir against HIV-1 protease has been extensively characterized. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibition Constants of Amprenavir Against Wild-Type and Mutant HIV-1 Protease
Protease VariantKi (nM)Fold Change in Ki (relative to Wild-Type)
Wild-Type (WT)0.161.0
V32I1.610
I50V4.830
I54V0.483
I54M0.483
I84V0.966
L90M0.161
Data sourced from Kovalevsky et al. (2010)[5]
Table 2: Kinetic Parameters of Substrate Hydrolysis by Wild-Type and Mutant HIV-1 Protease
Protease VariantKm (µM)kcat (s-1)kcat/Km (M-1s-1 x 103)
Wild-Type (WT)13 ± 12.6 ± 0.1200 ± 20
V32I22 ± 41.3 ± 0.159 ± 10
I50V30 ± 50.6 ± 0.120 ± 4
I54V12 ± 22.5 ± 0.2208 ± 40
I54M11 ± 12.3 ± 0.1209 ± 20
I84V15 ± 22.7 ± 0.2180 ± 30
L90M5 ± 111.0 ± 1.02200 ± 400
Data sourced from Kovalevsky et al. (2010)[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound and amprenavir.

HIV-1 Protease Inhibition Assay (Enzyme Kinetics)

This protocol is adapted from the methods described by Kovalevsky et al. (2010).[5]

Objective: To determine the kinetic parameters of HIV-1 protease inhibition by amprenavir.

Materials:

  • Purified recombinant HIV-1 protease (wild-type and mutants)

  • Chromogenic peptide substrate (e.g., KARV-pNA)

  • Amprenavir

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • 96-well microplate reader

  • DMSO (for dissolving amprenavir)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of HIV-1 protease in assay buffer.

    • Prepare a stock solution of amprenavir in DMSO and then dilute to various concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.

    • Add varying concentrations of amprenavir to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocities against the substrate concentration to determine Km and Vmax using the Michaelis-Menten equation.

    • To determine the inhibition constant (Ki), plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive inhibition). The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

Enzyme_Assay_Workflow Start Start Prep Prepare Reagents: - HIV-1 Protease - Amprenavir dilutions - Substrate solution Start->Prep Setup Set up 96-well plate: - Add Protease - Add Amprenavir Prep->Setup Incubate Pre-incubate (e.g., 15 min at 37°C) Setup->Incubate Initiate Initiate reaction by adding substrate Incubate->Initiate Measure Measure absorbance change over time Initiate->Measure Analyze Data Analysis: - Calculate initial velocities - Determine Km, Vmax, Ki Measure->Analyze End End Analyze->End

Figure 3: Workflow for an HIV-1 Protease Inhibition Assay.
X-ray Crystallography of HIV-1 Protease in Complex with Amprenavir

This protocol is a generalized procedure based on the methodologies described in crystallographic studies of HIV-1 protease.[5][6]

Objective: To determine the three-dimensional structure of HIV-1 protease bound to amprenavir to understand the molecular interactions.

Materials:

  • Highly purified HIV-1 protease

  • Amprenavir

  • Crystallization buffer solutions (various salts, precipitants, and pH)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Protein-Inhibitor Complex Formation:

    • Incubate the purified HIV-1 protease with an excess of amprenavir to ensure saturation of the active site.

  • Crystallization:

    • Screen a wide range of crystallization conditions by mixing the protein-inhibitor complex with various crystallization buffer solutions.

    • Set up crystallization trials using vapor diffusion methods (sitting or hanging drop).

    • Incubate the plates under stable temperature conditions and monitor for crystal growth.

  • Crystal Harvesting and Cryo-cooling:

    • Once suitable crystals have grown, carefully harvest them from the drop.

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in the X-ray beam.

    • Collect a complete set of diffraction data by rotating the crystal in the beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known protease structure as a search model.

    • Build the atomic model of the protease-amprenavir complex into the electron density map.

    • Refine the model against the diffraction data to improve its accuracy and quality.

Antiviral Activity Assay (IC50 Determination)

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of amprenavir.

Objective: To quantify the potency of amprenavir in inhibiting HIV-1 replication in a cellular context.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Amprenavir

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • MTT reagent or p24 antigen ELISA kit

  • Plate reader (for absorbance)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells to a sufficient density.

    • Seed the cells into a 96-well plate at a predetermined concentration.

  • Drug and Virus Preparation:

    • Prepare serial dilutions of amprenavir in cell culture medium.

    • Prepare a stock of HIV-1 at a known titer.

  • Infection and Treatment:

    • Add the serially diluted amprenavir to the wells containing the cells.

    • Infect the cells with a standardized amount of HIV-1.

    • Include control wells with cells only (no virus, no drug), cells with virus only (no drug), and cells with drug only (no virus).

  • Incubation:

    • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • MTT Assay (measures cell viability): Add MTT reagent to the wells. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells. HIV-1 infection will cause cell death, so a higher absorbance indicates inhibition of viral replication.

    • p24 Antigen ELISA (measures viral protein): Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit. A lower p24 concentration indicates inhibition of viral replication.

  • Data Analysis:

    • Plot the percentage of inhibition of viral replication (calculated relative to the virus control) against the logarithm of the amprenavir concentration.

    • Determine the IC50 value, which is the concentration of amprenavir that causes a 50% reduction in viral replication, by non-linear regression analysis of the dose-response curve.

Conclusion

This compound's mechanism of action is a well-defined and highly effective strategy for combating HIV-1. Its design as a prodrug enhances the pharmacokinetic properties of the active inhibitor, amprenavir. Amprenavir, in turn, potently and specifically inhibits the HIV-1 protease by binding to its active site, thereby preventing the maturation of new, infectious virions. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and combat HIV. The continued study of the molecular interactions between protease inhibitors and their viral target, particularly in the context of emerging resistance, is crucial for the development of next-generation antiretroviral therapies.

References

The Prodrug Conversion of Fosamprenavir to Amprenavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug, was developed to improve the bioavailability and pharmacokinetic profile of the potent HIV-1 protease inhibitor, amprenavir. This technical guide provides an in-depth analysis of the conversion of this compound to its active metabolite, amprenavir. The biotransformation is a rapid and extensive hydrolysis reaction, primarily occurring in the intestinal epithelium during absorption, and is catalyzed by endogenous alkaline phosphatases. This guide details the mechanism of conversion, summarizes key pharmacokinetic parameters in comprehensive tables, outlines relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is an essential component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. As a prodrug, it is pharmacologically inactive until it undergoes enzymatic conversion to amprenavir. This conversion is a critical step that dictates the therapeutic efficacy of the drug. Understanding the nuances of this biotransformation is paramount for optimizing dosing regimens, predicting drug-drug interactions, and developing novel therapeutic strategies.

The Conversion Pathway: From this compound to Amprenavir

The conversion of this compound to amprenavir is a hydrolytic process that cleaves the phosphate ester bond.

Reaction: this compound + H₂O → Amprenavir + Inorganic Phosphate

Enzymes Involved: The primary enzymes responsible for this conversion are cellular phosphatases, with intestinal alkaline phosphatase playing a key role.[1] This enzymatic activity is localized to the brush border of the intestinal epithelium.

Location of Conversion: The hydrolysis of this compound occurs rapidly and extensively in the gut epithelium as the drug is being absorbed.[2][3][4][5] This presystemic conversion is so efficient that this compound is virtually undetectable in the systemic circulation following oral administration.

Fosamprenavir_Conversion This compound This compound Absorption Intestinal Absorption This compound->Absorption Amprenavir Amprenavir (Active Drug) Metabolism Hepatic Metabolism (CYP3A4) Amprenavir->Metabolism Phosphate Inorganic Phosphate Enzyme Intestinal Alkaline Phosphatase Enzyme->Absorption Absorption->Amprenavir Hydrolysis Absorption->Phosphate Byproduct Excretion Excretion Metabolism->Excretion Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Culture Caco-2 cells start->culture seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21-25 days seed->differentiate teer Measure TEER for monolayer integrity differentiate->teer wash Wash monolayers with HBSS teer->wash dose Add this compound dosing solution wash->dose incubate Incubate at 37°C dose->incubate sample Collect samples at time points incubate->sample lcms Analyze samples by LC-MS/MS sample->lcms calc Calculate Papp and conversion rate lcms->calc end End calc->end

References

An In-Depth Technical Guide to the Biochemical Pathway of Fosamprenavir Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of the HIV-1 protease inhibitor prodrug, fosamprenavir, into its active metabolite, amprenavir. The document details the enzymatic pathway, summarizes relevant pharmacokinetic data, presents detailed experimental protocols for studying the hydrolysis in vitro, and includes visualizations of the key pathways and workflows.

Introduction: The Rationale for a Prodrug Approach

This compound was developed as a phosphate ester prodrug of amprenavir to improve its aqueous solubility and oral bioavailability. Amprenavir, a potent inhibitor of the HIV-1 protease, is a critical component of antiretroviral therapy. The prodrug strategy allows for more efficient delivery of the active compound. This compound itself is inactive against HIV and must undergo hydrolysis to exert its therapeutic effect.[1] This conversion is a rapid and efficient process that primarily occurs in the small intestine during absorption.[1]

The Biochemical Pathway of this compound Hydrolysis

The metabolic activation of this compound is a single-step enzymatic reaction.

Enzymatic Conversion: this compound is hydrolyzed by cellular phosphatases, specifically intestinal alkaline phosphatase, located in the brush border of the gut epithelium.[2]

Reaction: The hydrolysis of the phosphate ester bond in this compound yields two products: the active HIV-1 protease inhibitor, amprenavir, and inorganic phosphate.[2]

Location of Conversion: This biotransformation predominantly takes place in the intestinal mucosa during the absorption process.[1]

Subsequent Metabolism: Following its formation, amprenavir is absorbed into the systemic circulation and is subsequently metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.

Biochemical Pathway Diagram

Fosamprenavir_Hydrolysis This compound This compound (Prodrug) Absorption Intestinal Absorption This compound->Absorption Amprenavir Amprenavir (Active Drug) Systemic_Circulation Systemic Circulation Amprenavir->Systemic_Circulation Inorganic_Phosphate Inorganic Phosphate Enzyme Intestinal Alkaline Phosphatase Enzyme->Absorption Catalyzes Absorption->Amprenavir Hydrolysis Absorption->Inorganic_Phosphate Liver_Metabolism Hepatic Metabolism (CYP3A4) Systemic_Circulation->Liver_Metabolism Inactive_Metabolites Inactive Metabolites Liver_Metabolism->Inactive_Metabolites Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Monolayer_Integrity Assess monolayer integrity (TEER measurement) Caco2_Culture->Monolayer_Integrity Add_this compound Add this compound solution to apical side Monolayer_Integrity->Add_this compound Incubate Incubate at 37°C with shaking Add_this compound->Incubate Sample_Collection Collect samples from basolateral side at time points Incubate->Sample_Collection HPLC_Analysis Analyze this compound and Amprenavir concentrations (HPLC or LC-MS/MS) Sample_Collection->HPLC_Analysis Data_Calculation Calculate hydrolysis rate and Papp of Amprenavir HPLC_Analysis->Data_Calculation

References

A Deep Dive into the Molecular Interactions of Fosamprenavir with HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosamprenavir, a prodrug of amprenavir, is a critical component in the arsenal of antiretroviral therapies used to combat Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy lies in the potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle. This guide provides a comprehensive technical overview of the binding of amprenavir to the HIV-1 protease active site, detailing the molecular interactions, binding affinities, and the experimental methodologies used to elucidate these critical aspects.

Mechanism of Action: Targeting the Heart of Viral Maturation

This compound is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[1] Amprenavir then acts as a competitive inhibitor of the HIV-1 protease.[2] This viral enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[1][2] The primary function of HIV-1 protease is to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] By binding tightly within the active site, amprenavir obstructs this cleavage process, leading to the production of immature, non-infectious virions and effectively halting viral replication.[1][2]

The Amprenavir Binding Site on HIV-1 Protease

The binding of amprenavir to the HIV-1 protease active site is characterized by a network of specific molecular interactions, including hydrogen bonds and van der Waals contacts. These interactions are crucial for the high affinity and specificity of the inhibitor.

Key Interacting Amino Acid Residues

Crystallographic studies of amprenavir in complex with HIV-1 protease have revealed the precise amino acid residues that form the binding pocket. The active site is a C2-symmetric cavity, and amprenavir binds in a manner that interacts with both monomers of the protease dimer.

Table 1: Key Amino Acid Residues of HIV-1 Protease Interacting with Amprenavir

Interacting ResidueMonomerType of Interaction with Amprenavir
Arg8Avan der Waals
Asp25AHydrogen Bond
Asp25'BHydrogen Bond
Gly27'BHydrogen Bond
Asp29Avan der Waals
Asp30AHydrogen Bond
Asp30'BHydrogen Bond
Val32Avan der Waals
Ile47Avan der Waals
Gly48A & Bvan der Waals
Ile50Avan der Waals
Ile50'Bvan der Waals
Pro81Avan der Waals
Val82Avan der Waals
Ile84Avan der Waals

Data synthesized from Protein Data Bank entries 3NU3, 1T7J, and other crystallographic studies.[3][4]

The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25'.[2] Additional hydrogen bonds are formed with the main chain atoms of Gly27' and Asp30 of both monomers.[2] The various hydrophobic moieties of amprenavir are nestled within pockets lined by hydrophobic and aliphatic residues, contributing significantly to the overall binding affinity through van der Waals interactions.[2]

Fosamprenavir_Binding_Site cluster_Protease HIV-1 Protease Active Site cluster_MonomerA Monomer A cluster_MonomerB Monomer B Asp25 Asp25 Asp29 Asp29 Asp30 Asp30 Val32 Val32 Ile47 Ile47 Gly48 Gly48 Ile50 Ile50 Pro81 Pro81 Val82 Val82 Ile84 Ile84 Asp25_B Asp25' Gly27_B Gly27' Asp30_B Asp30' Gly48_B Gly48' Ile50_B Ile50' Amprenavir Amprenavir Amprenavir->Asp25 H-Bond Amprenavir->Asp29 vdW Amprenavir->Asp30 H-Bond Amprenavir->Val32 vdW Amprenavir->Ile47 vdW Amprenavir->Gly48 vdW Amprenavir->Ile50 vdW Amprenavir->Pro81 vdW Amprenavir->Val82 vdW Amprenavir->Ile84 vdW Amprenavir->Asp25_B H-Bond Amprenavir->Gly27_B H-Bond Amprenavir->Asp30_B H-Bond Amprenavir->Gly48_B vdW Amprenavir->Ile50_B vdW XRay_Workflow A HIV-1 Protease Expression & Purification B Co-crystallization with Amprenavir A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E 3D Atomic Model of Complex D->E ITC_Workflow A Prepare HIV-1 Protease & Amprenavir Solutions B Load Protease into ITC Cell & Amprenavir into Syringe A->B C Titrate Amprenavir into Protease Solution B->C D Measure Heat Changes C->D E Data Analysis to Determine Thermodynamic Parameters D->E

References

Structural Deep Dive: Fosamprenavir and Its Active Metabolites in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug, is rapidly converted in vivo to its active metabolite, amprenavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This guide provides a comprehensive structural and functional analysis of this compound and amprenavir, detailing their mechanism of action, metabolic pathways, and pharmacokinetic profiles. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a critical resource for researchers in virology and drug development.

Introduction

This compound was developed to improve upon the pharmacokinetic properties and patient adherence associated with its parent drug, amprenavir. As a prodrug, this compound allows for a reduced pill burden and more flexible dosing regimens in the treatment of HIV-1 infection[1]. Upon oral administration, it undergoes rapid and extensive hydrolysis to amprenavir, which is the pharmacologically active agent[1][2]. Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle[2][3]. By binding to the active site of the protease, amprenavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious virions[2][3]. This guide will explore the structural intricacies of this compound and amprenavir, their interaction with HIV-1 protease, and the experimental methodologies used to characterize these interactions.

Chemical Structures

This compound is a sulfonamide with a phosphate ester group that is cleaved to yield amprenavir.

This compound

  • IUPAC Name: [(2R,3S)-1-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-3-({[(3S)-oxolan-3-yloxy]carbonyl}amino)-4-phenylbutan-2-yl] phosphate

  • Molecular Formula: C25H36N3O9PS

Amprenavir

  • IUPAC Name: (3S)-oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-hydroxybutan-2-yl]carbamate

  • Molecular Formula: C25H35N3O6S

Mechanism of Action

The therapeutic efficacy of this compound is entirely dependent on its conversion to amprenavir. Amprenavir is a highly specific inhibitor of the HIV-1 and HIV-2 proteases[4].

Metabolic Activation of this compound

This compound is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium during absorption[2]. This conversion is nearly complete, with minimal systemic exposure to this compound itself.

Fosamprenavir_Metabolism This compound This compound Amprenavir Amprenavir (Active Metabolite) This compound->Amprenavir Hydrolysis by Cellular Phosphatases Phosphate Inorganic Phosphate This compound->Phosphate

Metabolic activation of this compound to amprenavir.
Inhibition of HIV-1 Protease by Amprenavir

Amprenavir is a competitive inhibitor that binds to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. Consequently, only immature, non-infectious viral particles are produced.

HIV_Protease_Inhibition cluster_0 Normal Viral Maturation cluster_1 Inhibition by Amprenavir Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Gag-Pol Polyprotein_inhibited Gag-Pol Polyprotein HIV-1 Protease_inhibited HIV-1 Protease Gag-Pol Polyprotein_inhibited->HIV-1 Protease_inhibited Cleavage Blocked Immature Virion Immature Virion HIV-1 Protease_inhibited->Immature Virion Inhibition of Maturation Amprenavir Amprenavir Amprenavir->HIV-1 Protease_inhibited Binding to Active Site

Mechanism of HIV-1 protease inhibition by amprenavir.

Structural Analysis of Amprenavir in Complex with HIV-1 Protease

The binding of amprenavir to HIV-1 protease has been extensively studied using X-ray crystallography. Several crystal structures of amprenavir in complex with wild-type and mutant HIV-1 protease are available in the Protein Data Bank (PDB).

Table 1: PDB Entries for Amprenavir-HIV-1 Protease Complexes

PDB IDDescriptionResolution (Å)
--INVALID-LINK--Wild-type HIV-1 protease with amprenavir1.02
--INVALID-LINK--Multi-drug resistant HIV-1 protease (L63P/V82T/I84V) with amprenavir2.20
--INVALID-LINK--Multi-drug resistant HIV-1 protease variant with amprenavir2.15
--INVALID-LINK--Highly drug-resistant HIV-1 protease mutant with amprenavir1.75
--INVALID-LINK--Wild-type HIV-2 protease with amprenavir1.51

These structures reveal that amprenavir binds in the active site of the protease, making extensive hydrophobic and hydrogen-bonding interactions with the enzyme. The aniline and sulfonamide moieties of amprenavir are key to its binding affinity.

Quantitative Analysis of Amprenavir-Protease Interactions

The binding affinity of amprenavir for HIV-1 protease has been quantified using various enzymatic assays. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters that describe the potency of amprenavir.

Table 2: Binding Affinity of Amprenavir for HIV-1 and HIV-2 Protease

EnzymeParameterValueReference
HIV-1 Protease (Wild-type)Ki0.6 nM[5]
HIV-1 Protease (Wild-type)Ki0.16 nM[6]
HIV-1 Protease (I50V mutant)Ki30 nM[2]
HIV-1 Protease (V82F/I84V mutant)Ki (relative to wild-type)104-fold increase[2]
HIV-2 ProteaseKi19 nM[4]
HIV-1 (acutely infected cells)IC500.012 - 0.08 µM[4]
HIV-1 (chronically infected cells)IC500.41 µM[4]

Metabolism of Amprenavir

Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system[1][2][3]. The major metabolic pathways involve oxidation of the tetrahydrofuran and aniline moieties[3].

Amprenavir_Metabolism Amprenavir Amprenavir Metabolites Oxidized Metabolites (M1, M2, M3, M4, M5) Amprenavir->Metabolites CYP3A4-mediated Oxidation Conjugates Glucuronide Conjugates Metabolites->Conjugates Glucuronidation

Metabolic pathway of amprenavir.

Pharmacokinetics of Amprenavir Following this compound Administration

The pharmacokinetic profile of amprenavir is significantly influenced by the co-administration of ritonavir, a potent CYP3A4 inhibitor, which boosts amprenavir plasma concentrations.

Table 3: Pharmacokinetic Parameters of Amprenavir in HIV-infected Adults

Dosing RegimenCmax (µg/mL)Cmin (µg/mL)AUC24h (µg·h/mL)Tmax (hours)T½ (hours)
This compound 1400 mg twice daily4.820.35331.5 - 4.07.7
This compound 1400 mg once daily + Ritonavir 200 mg once daily7.241.4569.41.5 - 4.07.7
This compound 700 mg twice daily + Ritonavir 100 mg twice daily6.082.1279.21.5 - 4.07.7

Data compiled from multiple sources.

Experimental Protocols

Quantification of Amprenavir in Human Plasma by HPLC

This protocol outlines a general procedure for the determination of amprenavir concentrations in human plasma using high-performance liquid chromatography (HPLC) with UV detection.

HPLC_Workflow Start Plasma Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Separation Reversed-Phase HPLC (C18 column) Extraction->Separation Detection UV Detection Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification End Determine Amprenavir Concentration Quantification->End

Workflow for HPLC quantification of amprenavir.

Methodology:

  • Sample Preparation:

    • Thaw frozen human plasma samples.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate-hexane mixture) or a solid-phase extraction using a C18 cartridge to isolate amprenavir and an internal standard from plasma proteins[7][8].

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM acetate buffer, pH 4.5) is typically used.

    • Flow Rate: Approximately 1 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

  • Detection:

    • UV detection at a wavelength of approximately 254 nm.

  • Quantification:

    • Prepare a calibration curve using known concentrations of amprenavir in blank plasma.

    • The concentration of amprenavir in the samples is determined by comparing the peak area ratio of amprenavir to the internal standard against the calibration curve.

HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of amprenavir against HIV-1 protease.

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 protease.

    • A fluorogenic substrate for HIV-1 protease.

    • Assay buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol).

    • Amprenavir stock solution in DMSO.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • In a microplate, add the assay buffer, HIV-1 protease, and varying concentrations of amprenavir (or DMSO for the control).

    • Pre-incubate the mixture at a specified temperature (e.g., 26°C or 37°C) for a short period (e.g., 5-15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm)[9].

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each concentration of amprenavir relative to the control.

    • Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

    • The Ki value can be determined by performing the assay at different substrate concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Conclusion

This compound, through its active metabolite amprenavir, remains a significant component in the armamentarium against HIV-1. A thorough understanding of its structural characteristics, mechanism of action, and pharmacokinetic profile is essential for its optimal use in clinical practice and for the development of next-generation protease inhibitors. This guide provides a consolidated resource of technical information to aid researchers and clinicians in their efforts to combat HIV/AIDS.

References

The Development of Fosamprenavir Calcium: A Prodrug Strategy for Enhanced HIV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Introduction

Fosamprenavir calcium, marketed under brand names like Lexiva and Telzir, is a critical component in the arsenal of antiretroviral therapies for Human Immunodeficiency Virus (HIV) infection.[1][2][3] It functions as a prodrug of amprenavir, an inhibitor of the HIV-1 protease enzyme.[4][5][6][7] The development of this compound was a strategic endeavor to overcome the significant pharmaceutical limitations of amprenavir, including its poor aqueous solubility, which necessitated a high pill burden and complex dosing regimen for patients.[8][9][10] By converting amprenavir into a more soluble phosphate ester prodrug, this compound calcium offers improved bioavailability, a reduced pill count, and more convenient dosing schedules, thereby enhancing patient adherence and therapeutic efficacy.[9][10][11] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound calcium.

Rationale for Development: The Prodrug Approach

The primary impetus for the development of this compound was to improve upon the physicochemical and pharmacokinetic profile of its active moiety, amprenavir. Amprenavir itself is a potent HIV-1 protease inhibitor, but its clinical utility was hampered by several factors:

  • Low Aqueous Solubility: Amprenavir has a very low solubility in water (approx. 0.04 mg/mL at 25°C), making it difficult to formulate into a conventional solid dosage form with good bioavailability.[12]

  • High Pill Burden: The initial formulations of amprenavir required patients to take a large number of capsules daily (up to 16 for unboosted regimens), which negatively impacted patient compliance.[8][10]

  • Formulation Challenges: The oral solution of amprenavir contained propylene glycol and vitamin E as solvents, which could lead to tolerability issues.[8]

The prodrug concept offered a viable solution.[12] By transiently modifying the active drug molecule, a prodrug can be designed to have improved properties, such as increased solubility and membrane permeability. This compound was designed as a phosphate ester of amprenavir.[12] This modification significantly increases water solubility and allows for rapid enzymatic conversion back to the active amprenavir in the body.[11][12]

Synthesis of this compound Calcium

The synthesis of this compound calcium is a multi-step process involving the coupling of key intermediates, followed by phosphorylation and salt formation. The process is designed to ensure high purity and yield of the final active pharmaceutical ingredient (API), with particular attention paid to controlling the formation of isomeric impurities.[13][14][15]

A representative synthetic pathway is outlined below:

G cluster_0 Intermediate Synthesis cluster_1 Coupling and Reduction cluster_2 Phosphorylation and Salt Formation A (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl) -N-isobutyl-4-nitrobenzene sulphonamide (III) C Coupling Reaction (Dichloromethane, Triethylamine) A->C B (S)-3-tetrahydrofuranyl -N-succinimidyl carbonate (IIa) B->C D Intermediate (IV) (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3- (N-isobutyl-4-nitrobenzene sulphonamido) propyl] carbamate C->D Forms Carbamate Linkage E Reduction of Nitro Group D->E F Phosphorylation (Pyridine, POCl3) E->F G This compound (Free Acid) F->G Forms Phosphate Ester H Salt Formation (Calcium Acetate) G->H I This compound Calcium (Ia) H->I Purification & Isolation

Caption: Synthetic workflow for this compound Calcium.

Experimental Protocol: Synthesis

The following is a representative protocol based on published patent literature.[13][14]

Step 1: Coupling Reaction

  • Charge a suitable reactor with (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (Intermediate III), (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Intermediate IIa), and triethylamine in dichloromethane.

  • Stir the mixture at ambient temperature for approximately 4 hours to facilitate the coupling reaction.

  • Extract the reaction mixture with a 10% sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and concentrate to yield the intermediate carbamate (IV).

Step 2: Phosphorylation

  • Cool a mixture of the intermediate carbamate (IV) and pyridine to 0-10°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture.

  • Allow the reaction to proceed at ambient temperature for approximately 4 hours.

  • Add methyl isobutyl ketone, cool the mixture, and then add a 1:1 solution of concentrated HCl and water.

  • Heat the mixture to 50°C for 1 hour to complete the hydrolysis, then cool to ambient temperature.

Step 3: Reduction and Salt Formation

  • The nitro group on the sulphonamide moiety is reduced to an amine. This is typically achieved through catalytic hydrogenation.

  • After reduction and workup, the resulting free acid of this compound is dissolved in a suitable solvent like methanol.

  • Heat the solution to 50°C and add an aqueous solution of calcium acetate monohydrate.

  • Stir the mixture for 30 minutes, then cool to 30°C to precipitate the calcium salt.

  • Filter the solid, wash with a methanol-water mixture, and dry to obtain crude this compound calcium.

Step 4: Purification

  • The crude product is purified by recrystallization from a solvent system such as denatured ethanol and water to achieve high purity (e.g., >99.8% by HPLC).[14][16]

Mechanism of Action

This compound itself has minimal to no intrinsic antiviral activity.[17] Its therapeutic effect is entirely dependent on its in vivo conversion to amprenavir.

G cluster_0 Host Cell cluster_1 Gut Epithelium cluster_2 HIV-Infected Cell (e.g., CD4+ T-cell) A This compound (Oral Administration) B Cellular Phosphatases A->B Hydrolysis C Amprenavir (Active Drug) B->C E HIV-1 Protease C->E Binds to Active Site (Inhibition) D HIV Gag-Pol Polyprotein D->E Cleavage F Mature Viral Proteins E->F G Immature, Non-infectious Virions E->G Blocked by Amprenavir

Caption: Mechanism of action of this compound.

  • Hydrolysis to Amprenavir: After oral administration, this compound is rapidly and almost completely hydrolyzed by cellular phosphatases located in the gut epithelium during absorption.[4][5][17][18] This enzymatic cleavage removes the phosphate group, releasing the active drug, amprenavir, and inorganic phosphate into the systemic circulation.[4][17]

  • Inhibition of HIV-1 Protease: Amprenavir is a competitive inhibitor of the HIV-1 protease.[4][6] This viral enzyme is essential for the lifecycle of HIV. It functions to cleave the viral Gag and Gag-Pol polyprotein precursors into smaller, functional proteins and enzymes.[4][5]

  • Formation of Immature Virions: By binding to the active site of the protease, amprenavir prevents this crucial cleavage step.[5][6][17] As a result, only immature, non-infectious viral particles are produced, effectively halting the replication cycle and reducing the viral load in the patient.[4][5][17]

Pharmacokinetics and Metabolism

The conversion of this compound to amprenavir results in a favorable pharmacokinetic profile that allows for less frequent dosing.[6][19]

ParameterValueReference(s)
Prodrug This compound
ConversionRapidly and extensively converted to amprenavir in the gut epithelium.[4][17][19]
Active Moiety Amprenavir
Tmax (Time to Peak)1.5 - 2.0 hours[19][20]
Plasma Half-life (t½)~7.7 hours[4]
Protein Binding~90%[19][20]
MetabolismPrimarily hepatic, via the Cytochrome P450 3A4 (CYP3A4) enzyme system.[4][17][19][21]
ExcretionPrimarily hepatic metabolism; minimal (<1%) unchanged drug excreted in urine.[4][17][19]
Effect of FoodTablet absorption is not significantly affected by food.[19][20][21]

Drug Interactions: As amprenavir is both a substrate and an inhibitor of CYP3A4, there is a significant potential for drug-drug interactions.[17][19][21] This is often leveraged clinically by co-administering this compound with a low dose of ritonavir, a potent CYP3A4 inhibitor. This "boosting" significantly increases plasma concentrations of amprenavir, allowing for reduced dosing frequency (e.g., once daily) and improved efficacy, especially in treatment-experienced patients.[19] However, co-administration with other drugs that are strong inducers (e.g., rifampin) or substrates of CYP3A4 must be carefully managed.[5][22]

Analytical Methods

Ensuring the purity and quality of this compound calcium is critical. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose, particularly for resolving and quantifying potential isomeric impurities.[13][23]

Experimental Protocol: HPLC Method for Isomeric Purity

The following protocol is adapted from patent literature for determining the R-isomer impurity in this compound calcium.[13]

G A Prepare Sample: Dissolve this compound Calcium in Mobile Phase B Inject Sample into HPLC System A->B C Separation on Chiral Column (e.g., Chiralpak-AD-H) B->C D Isocratic Elution (Mobile Phase: n-heptane, n-butanol, n-propanol, TFA) C->D E Detection (UV Detector at 265 nm) D->E F Data Analysis: Quantify R-isomer impurity vs. This compound peak E->F

Caption: HPLC workflow for purity analysis.

  • Objective: To determine the content of the (3R) tetrahydro-3-furanyl... carbamate (R-isomer) impurity.

  • Chromatographic System: HPLC with a UV detector.

  • Column: Chiralpak-AD-H (4.6 x 250mm), 5µm, or equivalent chiral column.

  • Mobile Phase: A mixture of n-heptane, n-butanol, n-propanol, and trifluoroacetic acid (TFA) in a ratio of approximately 80:18:2:0.3.

  • Flow Rate: Isocratic elution.

  • Detector Wavelength: 265 nm.

  • Procedure:

    • Prepare a solution of the this compound calcium sample in the mobile phase.

    • Inject the solution into the HPLC system.

    • Elute the sample isocratically for approximately 40 minutes.

    • Monitor the eluent at 265 nm.

    • The R-isomer impurity will have a different retention time from the main this compound peak, allowing for its quantification.

  • Acceptance Criteria: For high-purity API, the R-isomer impurity is typically limited to less than 0.15% or 0.1%.[15]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of this compound, both with and without ritonavir boosting, in treatment-naive and treatment-experienced HIV-1 infected patients.[9][24][25]

Study PopulationRegimen(s)Key Efficacy Outcomes (at 48 weeks)Common Drug-Related Adverse Events (Grade 2-4)Reference(s)
Treatment-Naïve FPV 1400 mg twice dailySustained decrease in HIV-1 RNA; Increase in CD4+ cell counts.Diarrhea, nausea, headache, rash.[9][19]
Treatment-Naïve FPV/ritonavir 1400/200 mg once dailyProportion of patients with HIV-1 RNA <50 copies/mL >70%.Diarrhea, nausea, hyperlipidemia (increased triglycerides, cholesterol).[19][24]
PI-Experienced FPV/ritonavir 700/100 mg twice dailyMaintained or improved virologic suppression.Similar to naïve patients; elevated liver enzymes, increased lipase.[8][19][24]

Long-term studies of up to 8 years have shown that this compound-containing regimens are associated with sustained antiviral responses and have not revealed new safety concerns.[24]

Conclusion

The development of this compound calcium is a prime example of a successful prodrug strategy in modern medicine. By addressing the significant formulation and bioavailability challenges of its active form, amprenavir, researchers were able to create a therapeutically superior agent. The improved pharmacokinetic profile, reduced pill burden, and flexible dosing options offered by this compound have translated into better patient adherence and durable virologic suppression in the management of HIV-1. The detailed understanding of its synthesis, mechanism of action, and clinical performance continues to underscore its value as an important antiretroviral agent.

References

In-Silico Modeling of Fosamprenavir Docking to HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of fosamprenavir docking to its target, the human immunodeficiency virus type 1 (HIV-1) protease. This compound is a prodrug that is rapidly converted in the body to its active form, amprenavir, which is a potent inhibitor of the HIV-1 protease.[1] Understanding the molecular interactions between amprenavir and the protease active site is crucial for the development of new antiretroviral therapies and for predicting and overcoming drug resistance. This guide details the computational methodologies, presents key quantitative data from docking studies, and outlines the experimental workflows involved in this area of research.

Mechanism of Action: From Prodrug to Protease Inhibition

This compound is administered as a prodrug and is hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir and phosphate.[1][2] Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[3] The HIV-1 protease is a homodimeric aspartic protease that cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[2][4] Amprenavir binds with high affinity to the active site of the protease, preventing the processing of these polyproteins and resulting in the production of immature, non-infectious viral particles.[5]

The active site of the HIV-1 protease is located at the dimer interface and contains a catalytic dyad of two aspartic acid residues (Asp25 and Asp25').[4][6] Amprenavir's design as a peptidomimetic inhibitor allows it to fit snugly into this active site, forming a network of hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby blocking substrate access.[4][5]

Fosamprenavir_Activation_and_Inhibition cluster_protease_activity Normal Viral Maturation This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis (Cellular Phosphatases) Inhibition Amprenavir->Inhibition Binding Protease HIV-1 Protease (Active Site) MatureProteins Mature Viral Proteins Protease->MatureProteins Cleavage ImmatureVirion Immature, Non-infectious Virion Protease->ImmatureVirion Blocked Cleavage Polyprotein Gag-Pol Polyprotein Polyprotein->Protease Substrate Inhibition->Protease Inhibition

This compound activation and mechanism of HIV-1 protease inhibition.

In-Silico Modeling Workflow

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, amprenavir) to a receptor (HIV-1 protease) and to estimate the strength of the interaction. The general workflow for such a study is outlined below.

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis PDB Retrieve Receptor Structure (e.g., PDB: 1HPV) PrepReceptor Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Ligand Retrieve Ligand Structure (e.g., from PubChem) PrepLigand Ligand Preparation (Energy minimization, assign charges, define rotatable bonds) Ligand->PrepLigand Grid Define Grid Box (around active site) PrepReceptor->Grid Docking Perform Docking (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Results Analyze Docking Poses (Binding energy, RMSD) Docking->Results Interactions Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Results->Interactions

General workflow for in-silico molecular docking.

Methodologies

Protein (Receptor) Preparation

A high-resolution crystal structure of HIV-1 protease in complex with amprenavir is the starting point for a redocking study. The PDB entry 1HPV is a commonly used structure for this purpose.[7][8]

Protocol using AutoDock Tools:

  • Obtain PDB File: Download the PDB file for 1HPV from the Protein Data Bank.

  • Clean the Structure: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT) or UCSF Chimera.[9][10] Remove all water molecules and any co-solvents or ions not essential for the interaction.[9]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Compute and assign partial charges to all atoms. For proteins, Kollman charges are typically used in the AutoDock suite.[8]

  • Merge Non-Polar Hydrogens: Merge non-polar hydrogen atoms with their adjacent carbons.

  • Set Atom Types: Assign AutoDock atom types to all atoms.

  • Save as PDBQT: Save the prepared receptor structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[11]

Ligand (Amprenavir) Preparation

The 3D structure of amprenavir can be extracted from the 1HPV PDB file for a redocking study or obtained from a database like PubChem.

Protocol using AutoDock Tools:

  • Load Ligand: Load the ligand's 3D structure (e.g., in MOL2 or PDB format) into ADT.

  • Detect Root: The central part of the ligand is defined as the root, and rotatable bonds are identified.

  • Set Torsion Tree: Define the rotatable bonds (torsions) to allow for ligand flexibility during docking.

  • Assign Charges: Compute and assign Gasteiger charges to the ligand atoms.[8]

  • Merge Non-Polar Hydrogens: Merge non-polar hydrogens.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation

This phase involves defining the search space and running the docking algorithm.

Protocol using AutoDock Vina:

  • Grid Box Generation: A 3D grid box is centered on the active site of the HIV-1 protease. The dimensions of the grid box should be large enough to encompass the entire active site and allow for the ligand to move and rotate freely. For the 1HPV structure, a grid of 60x60x60 points is often used.[8]

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files, the center and dimensions of the grid box, and the exhaustiveness of the search.

  • Run Docking: Execute the docking simulation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[8] A typical simulation may involve a significant number of runs (e.g., 100) to ensure thorough sampling of the conformational space.[8]

  • Output: The program will generate an output file (e.g., in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Quantitative Data Summary

The following tables summarize key quantitative data from in-silico and in-vitro studies of amprenavir's interaction with HIV-1 protease.

Table 1: Binding Affinity and Inhibition Constants
ParameterValueMethod/ConditionSource
Binding Affinity (ΔG) -10.5 kcal/molMolecular Docking[12]
Inhibition Constant (Ki) 0.16 nMKinetic Assay (Wild-Type PR)[4]
Inhibition Constant (Ki) 0.6 nMIn-vitro Study[3][8][13]
Competitive Inhibition (γKi) 22 nMKinetic Assay (Wild-Type PR)[14]
Uncompetitive Inhibition (Kiuncomp) 18 nMKinetic Assay (Wild-Type PR)[14]
Table 2: Docking Validation and Interaction Analysis
ParameterValueDescriptionSource
RMSD (Redocking) 1.80 ÅRoot Mean Square Deviation between the docked pose and the crystal structure pose of amprenavir in 1HPV.[8]
RMSD (Redocking) 2.00 ÅRMSD for a re-docking validation experiment.[15]
Key Interacting Residues Asp25, Asp25', Gly27, Asp29, Asp30, Ile50, Ile50'Residues in the active site forming hydrogen bonds and hydrophobic interactions with amprenavir.[4][5]

Drug Resistance and In-Silico Modeling

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains due to mutations in the protease gene. In-silico modeling is a valuable tool for studying the mechanisms of resistance.

Common Resistance Mutations to Amprenavir:

  • I50V: This mutation can cause a 30-fold increase in the Ki value for amprenavir.[4]

  • I84V: Leads to a 6-fold increase in Ki.[4]

  • V32I: Results in a 10-fold increase in Ki.[4]

These mutations can alter the shape and chemical environment of the active site, reducing the binding affinity of amprenavir. Molecular docking and molecular dynamics simulations can be used to model these mutant proteases and predict how they will interact with amprenavir and other protease inhibitors. This information is critical for designing next-generation drugs that are effective against resistant strains.

Resistance_Logic cluster_mutations Resistance Mutations WT_Protease Wild-Type HIV-1 Protease Binding High Affinity Binding (Low Ki) WT_Protease->Binding Mutant_Protease Mutant HIV-1 Protease WT_Protease->Mutant_Protease Mutation (e.g., I50V, I84V) Amprenavir Amprenavir Amprenavir->Binding Reduced_Binding Reduced Binding Affinity (High Ki) Amprenavir->Reduced_Binding I50V I50V I84V I84V V32I V32I Mutant_Protease->Reduced_Binding Resistance Drug Resistance Reduced_Binding->Resistance

Logical relationship of resistance mutations to reduced drug efficacy.

Conclusion

In-silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of this compound's efficacy and the mechanisms of resistance. Through techniques like molecular docking and dynamics, researchers can visualize and quantify the interactions between the active drug, amprenavir, and the HIV-1 protease. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for professionals in the field of drug discovery and development, aiding in the rational design of novel antiretroviral agents to combat the ongoing challenge of HIV.

References

Fosamprenavir's Reach Beyond HIV: A Technical Guide to its Inhibition of Non-HIV Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – While fosamprenavir, a prodrug of the potent HIV-1 protease inhibitor amprenavir, is a cornerstone of highly active antiretroviral therapy (HAART), its inhibitory activity is not strictly confined to the viral enzyme. This technical guide provides an in-depth analysis of the inhibitory effects of amprenavir, the active metabolite of this compound, on a range of non-HIV proteases. This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects and potential for repurposing this well-established therapeutic agent.

This compound undergoes rapid conversion to amprenavir in the body.[1] Amprenavir then exerts its therapeutic effect by competitively inhibiting the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1] However, the structural similarities between the active site of HIV-1 protease and that of other proteases, both viral and human, raise the possibility of cross-reactivity. Understanding the extent and nature of this off-target inhibition is critical for a complete pharmacological profile and for exploring new therapeutic avenues.

Quantitative Inhibition Profile of Amprenavir

The inhibitory activity of amprenavir against various proteases is summarized below. The data highlights the high potency of amprenavir against its primary target, HIV-1 protease, and its significantly lower, yet measurable, activity against other proteases.

Protease TargetOrganism/VirusInhibition MetricValueReference(s)
HIV-1 ProteaseHuman Immunodeficiency Virus 1K_i0.6 nM[2]
HIV-2 ProteaseHuman Immunodeficiency Virus 2IC_50340 nM[3]
SARS-CoV 3CLproSevere Acute Respiratory Syndrome CoronavirusIC_501.09 µM[4]
Porcine PepsinSus scrofa (Pig)IC_503.56 µM[5]

Inhibition of Specific Non-HIV Proteases

Viral Proteases

SARS-CoV 3CLpro: The emergence of novel coronaviruses has spurred research into repurposing existing antiviral drugs. Amprenavir has been identified as an inhibitor of the SARS-CoV 3CL protease (3CLpro), a critical enzyme in the viral replication cycle. The reported IC_50 value of 1.09 µM suggests a potential, albeit modest, antiviral activity against this coronavirus protease.[4]

Human Proteases

Pepsin: Recent studies have explored the inhibitory effect of amprenavir on human pepsin, a key enzyme involved in digestion and implicated in the pathophysiology of laryngopharyngeal reflux (LPR). Amprenavir was found to protect against pepsin-induced esophageal epithelial barrier disruption.[5] While a specific K_i or IC_50 for human pepsin has not been reported in the reviewed literature, an IC_50 of 3.56 µM has been determined for porcine pepsin, which shares high structural and functional homology with its human counterpart.[5] This finding opens up the possibility of repurposing this compound for conditions exacerbated by pepsin activity.

Matrix Metalloproteinases (MMPs): Some studies have suggested that HIV protease inhibitors as a class may modulate the activity of MMPs, a family of enzymes involved in tissue remodeling and inflammation. However, specific quantitative data on the direct inhibition of MMPs by amprenavir is not yet available. Research has shown that the HIV protease inhibitor indinavir can inhibit the expression of MMP-2 and MMP-9 in glial cells, suggesting an indirect regulatory role.[6][7] Further investigation is needed to determine if amprenavir exerts a similar effect.

Other Human Proteases: Early in the development of HIV protease inhibitors, their selectivity was assessed against host aspartyl proteases such as renin and cathepsins. Generally, amprenavir and other inhibitors in its class have demonstrated weak to negligible activity against these human proteases, underscoring their selectivity for the viral target.

Experimental Protocols

General Protease Inhibition Assay (Biochemical)

This protocol describes a generalized method for determining the inhibitory activity of amprenavir against a purified protease using a synthetic substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) A1 Add Assay Buffer, Amprenavir, and Protease to Microplate Wells P1->A1 P2 Prepare Serial Dilutions of Amprenavir in DMSO P2->A1 P3 Prepare Purified Protease Solution in Assay Buffer P3->A1 P4 Prepare Substrate Solution (e.g., fluorogenic peptide) A3 Initiate Reaction by Adding Substrate P4->A3 A2 Incubate at 37°C for a Defined Period A1->A2 A2->A3 A4 Monitor Fluorescence/Absorbance Change Over Time A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Plot Velocity vs. Amprenavir Concentration D1->D2 D3 Determine IC50 or Ki Using Non-linear Regression D2->D3

Biochemical Protease Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: All solutions are prepared using appropriate buffers and solvents. Amprenavir is typically dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Setup: The assay is performed in a microplate format. Each well contains the assay buffer, a specific concentration of amprenavir (or DMSO as a control), and the purified protease.

  • Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is started by the addition of a synthetic substrate, which is cleaved by the active protease to produce a detectable signal (e.g., fluorescence or color change).

  • Data Acquisition: The change in signal is measured over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data is fitted to a suitable model (e.g., the Morrison equation for Ki determination or a four-parameter logistic model for IC_50) to determine the potency of the inhibitor.

Pepsin Inhibition and Cellular Protection Assay

This protocol outlines the methodology used to assess the ability of amprenavir to protect esophageal epithelial cells from pepsin-induced damage.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Cellular Effects C1 Culture Esophageal Epithelial Cells to Confluence C2 Treat Cells with Acidified Pepsin (pH 4) +/- Amprenavir C1->C2 C3 Incubate for a Defined Period (e.g., 1 hour) C2->C3 A1 Assess Cell Dissociation (Microscopy & Image Analysis) C3->A1 A2 Analyze E-cadherin Cleavage (Western Blot) C3->A2 A3 Measure MMP Induction (qPCR) C3->A3

Pepsin-Induced Cellular Damage Assay Workflow

Methodology:

  • Cell Culture: Human esophageal epithelial cells (e.g., BAR-T cells) are cultured to near confluence.[5]

  • Treatment: The cells are then treated with a solution of pepsin at an acidic pH (e.g., pH 4) in the presence or absence of varying concentrations of amprenavir (e.g., 1 µM and 10 µM).[5] Control groups include cells treated with the acidic buffer alone and untreated cells.

  • Incubation: The cells are incubated for a specific duration to allow for pepsin-induced effects.

  • Analysis:

    • Cell Dissociation: The integrity of the cell monolayer is assessed visually using microscopy, and the extent of cell dissociation is quantified using image analysis software.

    • E-cadherin Cleavage: Cell lysates are collected, and the levels of full-length and cleaved E-cadherin are determined by Western blot analysis.

    • MMP Induction: RNA is extracted from the cells, and the expression levels of various matrix metalloproteinases are quantified using quantitative polymerase chain reaction (qPCR).

Signaling Pathways and Logical Relationships

The interaction of amprenavir with pepsin can be visualized as an interception of the pathological cascade initiated by reflux.

G Reflux Gastroesophageal Reflux Pepsin Active Pepsin (at acidic pH) Reflux->Pepsin EpithelialCells Esophageal Epithelial Cells Pepsin->EpithelialCells acts on Amprenavir Amprenavir Amprenavir->Inhibition Inhibition->Pepsin inhibits BarrierDisruption Epithelial Barrier Disruption EpithelialCells->BarrierDisruption leads to ECadherinCleavage E-cadherin Cleavage BarrierDisruption->ECadherinCleavage MMP_Induction MMP Induction BarrierDisruption->MMP_Induction

Inhibitory Action of Amprenavir on Pepsin-Mediated Damage

Conclusion

This compound, through its active metabolite amprenavir, exhibits a highly selective inhibitory profile for its primary target, HIV-1 protease. However, the data presented in this guide demonstrates that its inhibitory activity extends to other proteases, including those from other viruses and humans. While the inhibition of non-HIV proteases is significantly less potent, these off-target effects are important to consider in the overall pharmacology of the drug. Furthermore, the inhibitory action of amprenavir on pepsin suggests a promising avenue for its repurposing in the treatment of conditions such as laryngopharyngeal reflux. Further research is warranted to fully elucidate the spectrum of non-HIV proteases inhibited by amprenavir and the clinical implications of these interactions.

References

Repurposing Fosamprenavir: A Technical Guide to Non-Viral Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, has demonstrated significant potential beyond its established antiviral role. This technical guide explores the preclinical evidence for this compound's efficacy in non-viral applications, with a primary focus on its role as a potent inhibitor of human pepsin in the context of Laryngopharyngeal Reflux (LPR) and its emerging anticancer activities. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in these novel therapeutic areas. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge to further investigate and potentially translate these findings into clinical applications.

Introduction

Drug repurposing represents a highly efficient strategy for identifying new therapeutic uses for existing approved drugs, thereby reducing the time and cost associated with novel drug development. This compound, commercially available as Lexiva® and Telzir®, is an orally administered phosphonooxy prodrug of amprenavir.[1][2] Upon oral administration, it is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir, its active metabolite.[3][4] While its primary indication is the treatment of HIV-1 infection through the inhibition of HIV protease,[3][5] recent research has unveiled promising non-viral applications stemming from amprenavir's ability to inhibit other proteases and modulate cellular signaling pathways.

This guide delves into the scientific underpinnings of two key non-viral applications of this compound: the treatment of Laryngopharyngeal Reflux (LPR) and its potential as an anticancer agent.

Laryngopharyngeal Reflux (LPR)

LPR is a condition characterized by the backflow of gastric contents into the larynx and pharynx, leading to symptoms such as chronic cough, hoarseness, and throat clearing.[6][7] A key mediator of laryngeal damage in LPR is the gastric enzyme pepsin.[7][8] this compound has been identified as a promising therapeutic candidate for LPR due to the ability of its active form, amprenavir, to directly inhibit pepsin.[6][8][9]

Mechanism of Action in LPR

The therapeutic rationale for using this compound in LPR is centered on the inhibition of pepsin in the laryngopharyngeal environment. During reflux events, pepsin is deposited in the delicate tissues of the larynx and pharynx. Even at non-acidic pH, pepsin can be taken up by laryngeal cells and cause cellular damage, inflammation, and apoptosis.[9][10] Amprenavir, the active metabolite of this compound, binds to and inhibits pepsin, thereby mitigating its damaging effects.[9][11] This inhibition has been shown to prevent pepsin-mediated laryngeal damage, including reactive epithelial changes and increased intraepithelial inflammatory cells.[6][9] Furthermore, in vitro studies have demonstrated that amprenavir protects against pepsin-mediated disruption of the laryngeal epithelial barrier by preventing the cleavage of E-cadherin and subsequent dysregulation of matrix metalloproteinases (MMPs).[12][13]

Quantitative Data: Pepsin Inhibition

The inhibitory activity of amprenavir and other HIV protease inhibitors against human pepsin has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

CompoundIC50 (µM) for Pepsin InhibitionReference
AmprenavirLow micromolar range[6][9][11]
RitonavirLow micromolar range[6][9][11]
SaquinavirLow micromolar range[6][9][11]
DarunavirLow micromolar range[6][9][11]
Experimental Protocols

This protocol describes the methodology used to induce and treat LPR in a mouse model to evaluate the efficacy of this compound.[9][11]

  • Animal Model: C57BL/6 mice.

  • LPR Induction:

    • Mechanical laryngeal injury is performed once weekly for two weeks using a blunt, bent needle to create a mild abrasion on the subglottis, glottis, and supraglottis under magnification.[14]

    • Following the injury, laryngeal instillations of either a pH 7 solvent control or a solution containing 0.3 mg/mL human pepsin at pH 7 are administered three days a week for four weeks.[9]

  • This compound Administration:

    • Oral Gavage: A cohort of mice receives this compound via oral gavage five days a week for four weeks. The dosage is calculated to be equivalent to the human dose used for HIV treatment.[9]

    • Aerosol Administration: Another cohort receives aerosolized this compound five days a week for four weeks.[9]

  • Endpoint Analysis:

    • At the end of the four-week treatment period, the mice are euthanized, and their larynges are harvested.

    • The laryngeal tissues are fixed, sectioned, and stained for histopathological analysis to assess for reactive epithelial changes, intraepithelial inflammatory cells, and apoptosis.[9]

This protocol details the in vitro methods used to assess the protective effects of amprenavir on laryngeal cells exposed to pepsin.[12]

  • Cell Culture: Human laryngeal epithelial cells (e.g., TVC HPV cells) are cultured to form a monolayer.

  • Treatment Conditions: The cell monolayers are exposed to one of the following conditions for 10-60 minutes:

    • Buffered saline (pH 7.4) as a negative control.

    • Buffered saline at pH 4 as an acid control.

    • 1 mg/mL pepsin in buffered saline at pH 4.

    • 1 mg/mL pepsin in buffered saline at pH 4 supplemented with varying concentrations of amprenavir (e.g., 1 µM and 10 µM).

  • Analysis:

    • Microscopy: Cell dissociation and disruption of the monolayer are observed and quantified.

    • Western Blot: Cell lysates are analyzed for E-cadherin cleavage products.

    • Real-time Polymerase Chain Reaction (qPCR): RNA is extracted from the cells to quantify the expression levels of various matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, MMP-7, MMP-9, and MMP-14.[4][12]

Signaling Pathways and Experimental Workflow

LPR_Signaling_Pathway Reflux Laryngopharyngeal Reflux Pepsin Pepsin Deposition in Larynx Reflux->Pepsin CellularUptake Cellular Uptake of Pepsin Pepsin->CellularUptake Ecadherin E-cadherin Cleavage CellularUptake->Ecadherin Inflammation Inflammation CellularUptake->Inflammation Apoptosis Apoptosis CellularUptake->Apoptosis MMP MMP Dysregulation Ecadherin->MMP Induces LaryngealDamage Laryngeal Damage MMP->LaryngealDamage Inflammation->LaryngealDamage Apoptosis->LaryngealDamage This compound This compound Amprenavir Amprenavir (Active Metabolite) This compound->Amprenavir Hydrolysis Amprenavir->Pepsin Inhibits

This compound's Mechanism in LPR

LPR_Experimental_Workflow Start Start: LPR Mouse Model Injury Mechanical Laryngeal Injury (1x/week for 2 weeks) Start->Injury Instillation Laryngeal Pepsin Instillation (3x/week for 4 weeks) Injury->Instillation Treatment This compound Administration (Oral Gavage or Aerosol) (5x/week for 4 weeks) Instillation->Treatment Sacrifice Euthanasia and Larynx Harvest Treatment->Sacrifice Analysis Histopathological Analysis Sacrifice->Analysis End End: Assess Laryngeal Damage Analysis->End Anticancer_Signaling_Pathway Amprenavir Amprenavir ERK2 ERK2 Amprenavir->ERK2 Inhibits MMPs MMP Activation Amprenavir->MMPs Inhibits Angiogenesis Angiogenesis Amprenavir->Angiogenesis Inhibits BimEL BimEL Phosphorylation ERK2->BimEL Promotes Apoptosis Apoptosis BimEL->Apoptosis Inhibits TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits Invasion Tumor Cell Invasion MMPs->Invasion Promotes Invasion->TumorGrowth Angiogenesis->TumorGrowth

References

Preclinical Repurposing of Fosamprenavir for Laryngopharyngeal Reflux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth review of the preclinical evidence supporting the repurposing of fosamprenavir, a well-established HIV-1 protease inhibitor, for the treatment of Laryngopharyngeal Reflux (LPR). This document is intended for researchers, scientists, and drug development professionals interested in the novel application of existing therapeutics for inflammatory conditions of the upper airway.

LPR is a condition where stomach contents, including pepsin, reflux into the laryngopharynx, causing inflammation and damage.[1][2] Unlike typical gastroesophageal reflux disease (GERD), LPR often lacks classic heartburn symptoms, presenting instead with chronic cough, hoarseness, and throat clearing.[1] Growing evidence suggests that the enzymatic activity of pepsin, not just acid, is a primary driver of laryngeal and pharyngeal mucosal injury, even in non-acidic environments.[2][3][4] This has led to the exploration of pepsin inhibitors as a targeted therapeutic strategy.

Preclinical research has identified several HIV protease inhibitors as potent inhibitors of pepsin.[3][4] Among these, this compound, the prodrug of amprenavir, has emerged as a promising candidate due to its ability to abrogate pepsin-mediated laryngeal damage in animal models.[3][5] This guide will detail the quantitative data from these studies, outline the experimental methodologies, and visualize the proposed mechanisms of action and experimental workflows.

Quantitative Data: In Vitro Pepsin Inhibition

High-throughput screening assays were conducted to evaluate the inhibitory activity of various HIV protease inhibitors against pepsin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of pepsin activity, were determined. The results demonstrate that several of these compounds inhibit pepsin in the low micromolar range.[3][4][5]

HIV Protease InhibitorIC50 (µM) for Pepsin Inhibition
AmprenavirLow micromolar
RitonavirLow micromolar
SaquinavirLow micromolar
DarunavirLow micromolar

Table 1: In vitro inhibition of pepsin by various HIV protease inhibitors. Data compiled from Johnston et al.[3][4][5]

Experimental Protocols

In Vitro Pepsin Binding and Inhibition Assays

The following protocols were adapted from studies by Johnston et al. to assess the direct interaction between HIV protease inhibitors and pepsin.[3]

Objective: To determine if HIV protease inhibitors can bind to and inhibit the enzymatic activity of pepsin.

Methodology:

  • Assay Principle: Fluorescence polarization (FP) was used to measure molecular rotation, allowing for the detection of binding and degradation events.

  • Competitive Binding Assay:

    • A fluorescently labeled pepstatin probe (pepstatin-Alexa647) was used.

    • The assay was optimized with 100 nM probe, 0.03 U/µl porcine pepsin A, and 37.5% DMSO in 0.1 M HCl (pH 1) with 0.01% v/v Tween-20.

    • HIV protease inhibitors (amprenavir, ritonavir, saquinavir, darunavir) were dissolved in DMSO and tested over a range of concentrations.

    • The displacement of the fluorescent probe by the inhibitor was measured, indicating competitive binding.

  • Peptic Activity Assay:

    • A fluorescently labeled casein substrate (casein-Alexa647) was used.

    • Optimized conditions included 200 nM probe, 0.01 U/µl pepsin, and 5% DMSO.

    • The degradation of the fluorescent casein by pepsin was measured in the presence and absence of the inhibitors.

    • A decrease in fluorescence polarization indicated casein degradation.

  • Data Analysis:

    • IC50 values were calculated from the kinetic traces of the peptic activity assay.[3]

In Vivo Laryngopharyngeal Reflux Mouse Model

This protocol details the animal model used to evaluate the efficacy of this compound in preventing pepsin-induced laryngeal damage.[3][6]

Objective: To assess the protective effects of this compound against pepsin-mediated laryngeal injury in a living organism.

Animal Model: C57BL/6 mice.

Methodology:

  • LPR Induction:

    • Mice underwent mechanical laryngeal injury once a week for two weeks.

    • Following the injury, 20 µl of 0.3 mg/ml pepsin at pH 7.0 was instilled into the larynx three days a week for four weeks. This simulates non-acidic reflux, where pepsin is still enzymatically active and can cause damage.[3]

  • Treatment Administration:

    • This compound was administered either by oral gavage or as an aerosol.

    • Treatment was given five days a week for the four-week duration of the study.[3][6]

    • A control group received a placebo.

  • Endpoint Analysis:

    • At the end of the four-week period, the mice were euthanized.

    • Larynges were collected for histopathological analysis.

  • Histopathological Evaluation:

    • The laryngeal tissues were sectioned, stained, and examined for signs of damage, including:

      • Reactive epithelia

      • Increased intraepithelial inflammatory cells

      • Cell apoptosis[3][5]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound in LPR and the experimental workflows.

Proposed Mechanism of Action

Fosamprenavir_Mechanism_of_Action This compound This compound (Prodrug) Amprenavir Amprenavir (Active Metabolite) This compound->Amprenavir Pepsin Pepsin (in Refluxate) Amprenavir->Pepsin Protection Protection from Laryngeal Damage Laryngeal_Damage Laryngeal Damage (Inflammation, Apoptosis, Epithelial Disruption) Pepsin->Laryngeal_Damage Causes

Caption: Proposed mechanism of this compound in LPR treatment.

In Vitro Experimental Workflow

In_Vitro_Workflow start Start: Prepare Reagents prepare_inhibitors Prepare HIV Protease Inhibitor Solutions start->prepare_inhibitors binding_assay Competitive Binding Assay (Fluorescence Polarization) prepare_inhibitors->binding_assay Test Binding activity_assay Peptic Activity Assay (Fluorescence Polarization) prepare_inhibitors->activity_assay Test Inhibition data_analysis Calculate IC50 Values binding_assay->data_analysis activity_assay->data_analysis end End: Determine Pepsin Inhibition data_analysis->end

Caption: Workflow for in vitro pepsin inhibition assays.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start: Acclimatize Mice lpr_induction Induce LPR Model (Mechanical Injury + Pepsin Instillation) [Weeks 1-4] start->lpr_induction treatment Administer this compound (Gavage or Aerosol) or Placebo [5 days/week for 4 weeks] lpr_induction->treatment euthanasia Euthanize Mice [End of Week 4] treatment->euthanasia histology Larynx Collection & Histopathological Analysis euthanasia->histology end End: Evaluate Laryngeal Damage histology->end

Caption: Workflow for the in vivo LPR mouse model.

Pepsin-Induced Inflammatory Signaling Pathway

Pepsin_Signaling_Pathway Pepsin Pepsin ROS Increased Intracellular ROS Pepsin->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Secretion Caspase1->IL1B Inflammation Laryngeal Inflammation & Damage IL1B->Inflammation Amprenavir Amprenavir Amprenavir->Pepsin Inhibits

Caption: Pepsin-induced ROS/NLRP3 inflammasome signaling.

Summary and Future Directions

The preclinical data strongly suggest that this compound, through its active metabolite amprenavir, effectively inhibits pepsin and mitigates pepsin-induced laryngeal damage in a mouse model of LPR.[3][5][6] The mechanism of this protection is likely the direct inhibition of pepsin's enzymatic activity, thereby preventing the downstream inflammatory cascade.[3]

These promising preclinical findings have paved the way for further investigation. A clinical trial is underway to assess the efficacy of this compound in patients with LPR.[2] Furthermore, new formulations, such as a prolonged-release oral version and a dry powder inhaler, are being developed to optimize drug delivery to the laryngopharynx and enhance therapeutic effects.[1] The development of inhaled this compound is supported by toxicology and fluid dynamics modeling studies.[7]

References

The Molecular Underpinnings of Fosamprenavir's Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, is a critical component of highly active antiretroviral therapy (HAART). While its efficacy in suppressing viral replication is well-established, its clinical use is associated with a range of off-target effects, primarily metabolic complications such as dyslipidemia, insulin resistance, and lipodystrophy. This technical guide provides an in-depth exploration of the molecular mechanisms driving these unintended effects. We delve into the direct interactions of amprenavir with key cellular proteins and signaling pathways, including its inhibition of adipocyte differentiation, interference with glucose transport, modulation of nuclear receptor activity, and potential for mitochondrial toxicity. This document summarizes quantitative data on these interactions, provides detailed experimental protocols for their investigation, and visualizes the involved pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is rapidly hydrolyzed to its active form, amprenavir, in the intestinal epithelium.[1] Amprenavir is a potent competitive inhibitor of the HIV-1 protease, an enzyme essential for the maturation of viral particles.[2][3][4] Its primary therapeutic action involves binding to the active site of the viral protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious virions.[1] However, the structural similarities between the HIV-1 protease active site and the substrate-binding sites of various host proteins create the potential for off-target interactions, leading to a constellation of metabolic adverse effects. Understanding the molecular basis of these off-target effects is crucial for the development of safer antiretroviral therapies and for the clinical management of patients undergoing treatment.

Inhibition of Adipocyte Differentiation and Altered Lipid Metabolism

One of the most prominent off-target effects of this compound is its impact on lipid metabolism, often manifesting as hyperlipidemia and lipodystrophy.[5] At the cellular level, this is linked to the inhibition of adipocyte differentiation.

Molecular Mechanism

Amprenavir has been shown to inhibit the differentiation of preadipocytes into mature fat cells.[6][7] This inhibition is characterized by a reduction in the accumulation of triglycerides and a decreased expression of key adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[7][8] While the precise mechanism is not fully elucidated, it appears to be independent of direct binding to PPARγ.[6] A proposed mechanism, observed with other protease inhibitors like nelfinavir, involves the reduced proteolytic processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[9] SREBP-1c is a master regulator of lipogenesis, and its impaired activation would lead to a downstream reduction in the expression of genes required for fatty acid and triglyceride synthesis.

Signaling Pathway

cluster_adipocyte Adipocyte Differentiation Pathway This compound This compound Amprenavir Amprenavir This compound->Amprenavir Hydrolysis SREBP1c_precursor SREBP-1c (precursor) Amprenavir->SREBP1c_precursor Inhibits processing Preadipocyte Preadipocyte Adipocyte Mature Adipocyte Preadipocyte->Adipocyte Differentiation SREBP1c_active SREBP-1c (active) SREBP1c_precursor->SREBP1c_active Proteolytic Cleavage PPARg_CEBPa PPARγ / C/EBPα SREBP1c_active->PPARg_CEBPa Activates Lipogenic_genes Lipogenic Gene Expression PPARg_CEBPa->Lipogenic_genes Induces Triglyceride_accumulation Triglyceride Accumulation Lipogenic_genes->Triglyceride_accumulation Differentiation_inhibition->Adipocyte Inhibition

Inhibition of Adipocyte Differentiation by Amprenavir.
Quantitative Data

CompoundTarget/ProcessMetricValueReference
AmprenavirHIV-1 Protease (Wild-Type)K_i0.6 nM[3][10]
AmprenavirSARS-CoV 3CLproIC_501.09 µM[10]
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Inhibition Assay

This protocol describes how to assess the inhibitory effect of amprenavir on the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • Differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin)

  • Amprenavir stock solution (in DMSO)

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • 6-well culture plates

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent. Maintain the cells in a confluent state for 2 days post-confluence.

  • Induction of Differentiation: On day 0, replace the medium with Differentiation Medium I containing various concentrations of amprenavir or vehicle control (DMSO).

  • Maintenance: On day 2, replace the medium with Differentiation Medium II containing the same concentrations of amprenavir or vehicle.

  • Maturation: From day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and the respective concentrations of amprenavir or vehicle.

  • Assessment of Differentiation (Day 8-10):

    • Oil Red O Staining:

      • Wash cells with PBS.

      • Fix with 10% formalin for 1 hour.

      • Wash with water and then with 60% isopropanol.

      • Stain with Oil Red O solution for 10 minutes.

      • Wash with 60% isopropanol and then with water.

      • Visualize and quantify lipid droplets by microscopy and subsequent image analysis.

    • Gene Expression Analysis (Optional): Harvest cells at different time points to analyze the expression of adipogenic markers (PPARγ, C/EBPα) by qRT-PCR or Western blotting.

Interference with Glucose Transport and Insulin Resistance

Clinical evidence suggests a link between this compound use and the development of insulin resistance.[10][11] This is, in part, attributable to the direct inhibition of glucose transporters by amprenavir.

Molecular Mechanism

Amprenavir has been shown to directly inhibit the insulin-responsive glucose transporter 4 (GLUT4).[3][12][13] This inhibition is selective for GLUT4 over other glucose transporter isoforms like GLUT1.[13] Studies with other protease inhibitors, such as indinavir, have demonstrated that this is a competitive inhibition of the cytoplasmic glucose-binding site of GLUT4.[14][15][16] By blocking GLUT4, amprenavir reduces the uptake of glucose into muscle and adipose tissue, leading to hyperglycemia and contributing to a state of insulin resistance.

Signaling Pathway

cluster_glucose Insulin-Mediated Glucose Uptake Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Signaling_Cascade Signaling Cascade Insulin_Receptor->Signaling_Cascade GLUT4_Vesicles GLUT4 Vesicles Signaling_Cascade->GLUT4_Vesicles GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation Plasma_Membrane Plasma Membrane Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake GLUT4_Translocation->Plasma_Membrane Amprenavir Amprenavir Inhibition->Glucose_Uptake Inhibits cluster_pxr PXR Activation Pathway Amprenavir Amprenavir PXR PXR Amprenavir->PXR Binds & Activates PXR_RXR_Complex PXR/RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex PXR_Response_Element PXR Response Element (PXRE) PXR_RXR_Complex->PXR_Response_Element Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP3A4, Lipid metabolism genes) PXR_Response_Element->Target_Genes Initiates Metabolic_Changes Altered Drug & Lipid Metabolism Target_Genes->Metabolic_Changes cluster_mito Mitochondrial Protein Processing Amprenavir Amprenavir Mitochondria Mitochondria MPP Mitochondrial Processing Protease (MPP) Precursor_Proteins Mitochondrial Precursor Proteins (with leader peptide) MPP->Precursor_Proteins Cleaves leader peptide Mitochondrial_Dysfunction Mitochondrial Dysfunction MPP->Mitochondrial_Dysfunction leads to Precursor_Proteins->Mitochondria Import Mature_Proteins Mature, Functional Mitochondrial Proteins Precursor_Proteins->Mature_Proteins Processing by MPP Mature_Proteins->Mitochondria Functional component Inhibition->MPP Inhibits

References

The Prodrug Advantage: A Pharmacological Deep Dive into Fosamprenavir Versus Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a phosphate ester prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir, was developed to improve upon the pharmacokinetic profile and reduce the significant pill burden associated with its parent compound. This technical guide provides a comprehensive comparison of the pharmacological profiles of this compound and amprenavir, with a focus on pharmacokinetic parameters, metabolic pathways, and clinical efficacy. Detailed methodologies for key experimental assays are provided to facilitate a deeper understanding of the data presented.

Introduction

Amprenavir was a notable advancement in the class of HIV protease inhibitors; however, its clinical utility was hampered by poor aqueous solubility, leading to low bioavailability and a large pill burden for patients.[1] To address these limitations, this compound was synthesized.[1] this compound is rapidly and extensively hydrolyzed in the gut epithelium to amprenavir and inorganic phosphate, thereby delivering higher plasma concentrations of the active drug with a reduced dosage.[2][3] This guide will dissect the pharmacological nuances that differentiate the prodrug, this compound, from its active metabolite, amprenavir.

Pharmacological Profile: A Comparative Analysis

The primary pharmacological advantage of this compound lies in its improved pharmacokinetic profile, which translates to a more favorable dosing regimen and potentially better patient adherence.

Pharmacokinetics

This compound administration leads to higher plasma concentrations of amprenavir than can be achieved with amprenavir itself, particularly when co-administered with the pharmacokinetic enhancer ritonavir.[1] Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, significantly increases the area under the curve (AUC) and minimum plasma concentration (Cmin) of amprenavir.[1][4]

Table 1: Comparative Pharmacokinetic Parameters of Amprenavir after Oral Administration of this compound and Amprenavir (with and without Ritonavir Boosting)

ParameterThis compound (1400 mg BID)Amprenavir (1200 mg BID)This compound/Ritonavir (700 mg/100 mg BID)Amprenavir/Ritonavir (600 mg/100 mg BID)
Amprenavir Cmax (ng/mL) 4193[5]~60005782[6]~4500
Amprenavir AUC (ng·h/mL) 20200[5]~1800043913[6]~25000
Amprenavir Cmin (ng/mL) Not Reported~2002648[6]~1000
Amprenavir Tmax (h) 1.5-2.0[7]1.0-2.0[8]1.5-2.0[7]1.0-2.0[8]
Amprenavir Half-life (h) 7.7 (unboosted)[2]7.1-10.6[8]15-23 (boosted)[9]Not Reported
Protein Binding ~90%[2][7]~90%[8]~90%[2][7]~90%[8]

Note: Values are approximate and can vary based on the specific study and patient population. Data is compiled from multiple sources as cited.

Mechanism of Action and Resistance

Both this compound (via its conversion to amprenavir) and amprenavir are inhibitors of the HIV-1 protease enzyme.[2] By binding to the active site of the protease, amprenavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, which is a crucial step in the maturation of infectious virions.[8] This results in the production of immature, non-infectious viral particles.[8]

The primary resistance mutation associated with amprenavir is I50V in the protease gene.[4] The presence of this mutation can significantly reduce the susceptibility of the virus to amprenavir.[10]

Table 2: In Vitro Antiviral Activity of Amprenavir

ParameterValue
IC50 (wild-type HIV-1) 0.006 - 0.04 µg/mL (in the presence of 10% fetal calf serum)[11]
Ki (HIV-1 Protease) 0.6 nM[12]
Metabolism

This compound is rapidly hydrolyzed to amprenavir by alkaline phosphatases in the intestinal epithelium during absorption.[2][3] Amprenavir is then extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][8] The two major metabolites are formed through the oxidation of the tetrahydrofuran and aniline moieties of the amprenavir molecule.[8] Due to its reliance on CYP3A4 for metabolism, amprenavir is susceptible to numerous drug-drug interactions with inhibitors and inducers of this enzyme system.[4]

Experimental Protocols

A thorough understanding of the experimental methodologies is critical for the interpretation of the presented data. This section outlines the key protocols used in the characterization of this compound and amprenavir.

Determination of Amprenavir Plasma Concentrations by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of amprenavir in human plasma.

Methodology:

  • Sample Preparation: Amprenavir is extracted from plasma samples using either solid-phase extraction or protein precipitation.[2]

  • Chromatographic Separation: The extracted sample is injected into a reversed-phase C18 HPLC column.[9] A mobile phase consisting of a gradient of phosphate buffer and acetonitrile is used to separate amprenavir from other plasma components.[9]

  • Detection: Amprenavir is detected using either UV spectrophotometry or fluorescence detection.[2][9] Mass spectrometry can also be used for higher sensitivity and specificity.[2]

  • Quantification: The concentration of amprenavir is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of amprenavir.[2]

In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of amprenavir against HIV-1.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA).[11]

  • Viral Infection: The stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: The infected cells are then cultured in the presence of serial dilutions of amprenavir.[1]

  • Endpoint Measurement: After a defined incubation period (typically 7 days), the level of viral replication is assessed by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: The IC50 value is calculated as the concentration of amprenavir that inhibits viral replication by 50% compared to a no-drug control.[1]

Plasma Protein Binding Assay

Objective: To determine the extent to which amprenavir binds to plasma proteins.

Methodology:

  • Equilibrium Dialysis (Gold Standard): A semipermeable membrane separates a compartment containing human plasma spiked with amprenavir from a protein-free buffer compartment. The system is allowed to equilibrate at 37°C. At equilibrium, the concentration of free (unbound) amprenavir is the same in both compartments.

  • Ultrafiltration: Plasma containing amprenavir is placed in a device with a semipermeable membrane and subjected to centrifugal force. This forces the protein-free ultrafiltrate, containing the unbound drug, through the membrane.

  • Quantification: The concentration of amprenavir in the plasma (total drug) and the buffer/ultrafiltrate (unbound drug) is measured by HPLC.

  • Calculation: The percentage of protein binding is calculated as: ((Total Drug - Unbound Drug) / Total Drug) * 100.

Key Clinical Trials: NEAT and SOLO
  • NEAT (APV30001) Study: This was a randomized, open-label study in antiretroviral-naive HIV-1 infected adults. It compared the efficacy and safety of this compound (1400 mg twice daily) with nelfinavir (1250 mg twice daily), both in combination with abacavir and lamivudine.

  • SOLO (APV30002) Study: This was also a randomized, open-label study in antiretroviral-naive HIV-1 infected adults. It compared once-daily ritonavir-boosted this compound (1400 mg/200 mg) with twice-daily nelfinavir (1250 mg), both in combination with abacavir and lamivudine.

In both trials, virological failure was a key endpoint, and plasma HIV-1 RNA levels were monitored regularly. While specific commercial kits for viral load are not always detailed in publications, standard RT-PCR-based assays are the norm in such clinical trials. Pharmacokinetic sampling in similar studies typically occurs at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours) to accurately determine parameters like Cmax, AUC, and Cmin.[4]

Visualizing the Pathways and Processes

This compound to Amprenavir Conversion

Fosamprenavir_Conversion cluster_gut Intestinal Epithelium This compound This compound Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Alkaline Phosphatases Phosphate Inorganic Phosphate This compound->Phosphate Hydrolysis Amprenavir_Metabolism cluster_liver Liver Amprenavir Amprenavir Metabolite1 Oxidized Tetrahydrofuran Metabolite Amprenavir->Metabolite1 CYP3A4 Metabolite2 Oxidized Aniline Metabolite Amprenavir->Metabolite2 CYP3A4 Excretion Excretion (Feces and Urine) Metabolite1->Excretion Metabolite2->Excretion Antiviral_Assay_Workflow Start Isolate PBMCs Stimulate Stimulate with PHA Start->Stimulate Infect Infect with HIV-1 Stimulate->Infect Treat Add Serial Dilutions of Amprenavir Infect->Treat Incubate Incubate for 7 Days Treat->Incubate Measure Measure p24 Antigen (ELISA) Incubate->Measure Analyze Calculate IC50 Measure->Analyze

References

Cellular Uptake and Metabolism of Fosamprenavir In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir (FPV) is a phosphate ester prodrug of the human immunodeficiency virus (HIV)-1 protease inhibitor, amprenavir (APV).[1][2] Developed to improve upon the pharmacokinetic profile and reduce the significant pill burden associated with its parent drug, this compound offers enhanced aqueous solubility.[3][4] Upon oral administration, it is rapidly and extensively hydrolyzed to amprenavir, the pharmacologically active moiety.[5][6] This guide provides a detailed overview of the in vitro cellular uptake, conversion, and subsequent metabolism of this compound, presenting key quantitative data, experimental protocols, and visual workflows to support further research and development.

Cellular Uptake and Hydrolysis to Amprenavir

This compound itself does not exhibit significant systemic circulation; instead, it is designed to be efficiently converted to amprenavir by endogenous enzymes.[7]

The Role of Alkaline Phosphatase

The primary mechanism for the conversion of this compound to amprenavir is enzymatic hydrolysis mediated by alkaline phosphatases.[7][8] These enzymes are abundantly present in the brush border of the intestinal epithelium.[3][9] In vitro studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium, have demonstrated that this conversion occurs at or near the cell surface.[8][10] When this compound is applied to the apical (luminal) side of Caco-2 monolayers, only the active amprenavir is detected on the basolateral (blood) side, confirming efficient hydrolysis prior to or during absorption.[3]

This rapid dephosphorylation is a critical step, as it releases amprenavir, allowing it to permeate the cell membrane and enter systemic circulation.[11] The improved solubility of this compound, coupled with this efficient conversion, can lead to a supersaturated solution of amprenavir at the absorption site, enhancing the flux across the intestinal mucosa.[11]

Inhibition of Hydrolysis

Studies have shown that the dephosphorylation of this compound can be inhibited by inorganic phosphate.[11] This is a crucial consideration for in vitro experimental design, as standard phosphate-buffered media like Fasted State Simulated Intestinal Fluid (FaSSIF) can interfere with the study of phosphate ester prodrugs.[11] It is recommended to use media with biorelevant phosphate concentrations (approximately 0.4-1 mM) and an alternative buffering agent to accurately model in vivo conditions.[11]

Metabolism of Amprenavir

Once formed, amprenavir undergoes extensive metabolism, primarily in the liver.

Cytochrome P450 3A4 (CYP3A4) Mediated Metabolism

The principal enzyme responsible for the metabolism of amprenavir is Cytochrome P450 3A4 (CYP3A4).[5][12][13] In vitro studies using human liver microsomes (HLMs) and recombinant CYP3A4 systems have confirmed this pathway.[12] Amprenavir is not only a substrate of CYP3A4 but also acts as both an inhibitor and an inducer of this enzyme.[5][13][14]

Amprenavir as a CYP3A4 Inhibitor

Amprenavir's inhibitory effect on CYP3A4 is a key factor in its drug-drug interaction profile.[5][12] Its inhibitory potency is considered moderate, comparable to that of indinavir and nelfinavir, but less potent than ritonavir.[12][14] This inhibition is clinically significant and often exploited by co-administering this compound with a low "booster" dose of ritonavir, a potent CYP3A4 inhibitor.[13] This boosting strategy increases plasma concentrations and prolongs the half-life of amprenavir, enhancing its therapeutic efficacy.[7][13]

Quantitative Data

The following tables summarize key quantitative data from in vitro studies on amprenavir.

Table 1: In Vitro Antiviral Activity of Amprenavir

Cell Line Infection Type IC50 (µM)
Lymphoblastic (MT-4, CEM-CCRF, H9) Acutely Infected 0.012 - 0.08
Lymphoblastic (H9) Chronically Infected 0.41

(Data sourced from Oncohema Key)[7]

Table 2: Amprenavir Inhibition of CYP3A4 In Vitro

System Probe Substrate Kᵢ (µM)
Human Liver Microsomes Testosterone ~0.5

(Data sourced from PubMed)[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol: Caco-2 Cell Permeability and this compound Conversion

This protocol assesses the conversion of this compound to amprenavir and the subsequent transport across an in vitro intestinal barrier model.

  • Cell Culture: Caco-2 cells are cultured in flasks until they reach 80-90% confluence.

  • Seeding on Transwell Plates: The cells are then seeded onto permeable filter supports in multi-well Transwell plates and grown for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer.[10] The integrity of the monolayer is typically verified by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The culture medium in the apical (donor) chamber is replaced with a transport buffer containing a known concentration of this compound. The basolateral (receiver) chamber contains a drug-free transport buffer.

  • Sampling: At designated time points, samples are collected from both the apical and basolateral chambers. The volume removed from the basolateral side is replaced with fresh transport buffer.

  • Analysis: The concentrations of both this compound and amprenavir in the collected samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[11][15]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer.[16]

Protocol: In Vitro Metabolism of Amprenavir using Human Liver Microsomes (HLMs)

This protocol determines the metabolic stability of amprenavir.

  • Incubation Preparation: A reaction mixture is prepared in microtubes containing pooled HLMs and a buffer solution (e.g., potassium phosphate buffer).

  • Initiation of Reaction: Amprenavir is added to the mixture and pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of NADPH, an essential cofactor for CYP450 enzymes.

  • Incubation: The mixture is incubated at 37°C in a shaking water bath for a specific period.

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected.

  • Analysis: The depletion of amprenavir over time is measured using HPLC or LC-MS/MS.[12]

Protocol: CYP3A4 Inhibition Assay

This protocol evaluates the potential of amprenavir to inhibit CYP3A4 activity.

  • Incubation Mixture: A mixture is prepared containing HLMs, a specific CYP3A4 probe substrate (e.g., testosterone or midazolam), and varying concentrations of amprenavir (the inhibitor).

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: The reaction is started by the addition of an NADPH-generating system.

  • Incubation and Termination: The reaction proceeds for a defined time at 37°C and is then terminated with a cold solvent.

  • Analysis: The concentration of the metabolite of the probe substrate is quantified by HPLC or LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is compared between samples with and without amprenavir. The IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the Ki (inhibition constant) are calculated to determine the inhibitory potency of amprenavir.[12]

Mandatory Visualizations

Signaling and Metabolic Pathways

Fosamprenavir_Metabolism cluster_liver This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Alkaline Phosphatases Metabolites Inactive Metabolites Amprenavir->Metabolites CYP3A4 Systemic_Circulation Systemic Circulation Amprenavir->Systemic_Circulation GUT Intestinal Lumen & Epithelial Cell LIVER Hepatocyte

Caption: Metabolic conversion of this compound to amprenavir and its subsequent metabolism.

Experimental Workflows

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Caco-2 Cells Seed 2. Seed on Transwell Plates Culture->Seed Differentiate 3. Differentiate for ~21 Days Seed->Differentiate Dose 4. Add this compound to Apical Chamber Differentiate->Dose Incubate 5. Incubate at 37°C Dose->Incubate Sample 6. Sample Apical & Basolateral Chambers Incubate->Sample Quantify 7. Quantify FPV & APV (e.g., HPLC) Sample->Quantify Calculate 8. Calculate Papp Quantify->Calculate

Caption: Experimental workflow for a Caco-2 permeability assay.

HLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Mix 1. Prepare Mixture: HLMs + Buffer + Amprenavir Preincubate 2. Pre-incubate at 37°C Prepare_Mix->Preincubate Initiate 3. Initiate Reaction with NADPH Preincubate->Initiate Incubate 4. Incubate at 37°C Initiate->Incubate Terminate 5. Terminate Reaction (e.g., cold Acetonitrile) Incubate->Terminate Process 6. Centrifuge & Collect Supernatant Terminate->Process Analyze 7. Analyze Drug Depletion (e.g., LC-MS/MS) Process->Analyze

Caption: Experimental workflow for an in vitro metabolism study using Human Liver Microsomes (HLMs).

Conclusion

The in vitro evaluation of this compound demonstrates a well-defined and efficient prodrug strategy. Its cellular uptake is characterized by rapid, enzyme-mediated hydrolysis to the active drug, amprenavir, a process primarily driven by intestinal alkaline phosphatases. The subsequent metabolism of amprenavir is dominated by the CYP3A4 enzyme system, for which it is both a substrate and a moderate inhibitor. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers investigating the pharmacokinetics and drug interaction potential of this compound and other phosphate ester prodrugs.

References

Methodological & Application

Application Notes and Protocols for Cell-based Antiviral Efficacy Testing of Fosamprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cell-based antiviral efficacy testing of fosamprenavir, a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, amprenavir.

Introduction

This compound is an antiretroviral agent used in the treatment of HIV-1 infection.[1] It is a phosphate ester prodrug that is rapidly hydrolyzed to its active form, amprenavir, by cellular phosphatases in the gut epithelium during absorption.[1][2][3][4][5] Amprenavir is a competitive inhibitor of HIV-1 protease, an enzyme critical for the post-translational processing of viral polyproteins into functional viral proteins and enzymes.[1][2][3][6][7] By binding to the active site of HIV-1 protease, amprenavir prevents the cleavage of the Gag and Gag-Pol polyprotein precursors, leading to the production of immature, non-infectious virions.[1][2][3] It is important to note that this compound itself possesses little to no intrinsic antiviral activity in vitro; its efficacy is a direct result of its conversion to amprenavir.[2][6]

Quantitative Antiviral Activity Data

The in vitro antiviral activity of amprenavir, the active metabolite of this compound, has been evaluated against HIV-1 in various cell lines. The following table summarizes key quantitative data for amprenavir.

ParameterVirus StrainCell Line(s)Value (µM)
EC50 HIV-1 IIIBAcutely infected lymphoblastic cell lines (MT-4, CEM-CCRF, H9) and peripheral blood lymphocytes0.012 - 0.08[2]
EC50 HIV-1 IIIBChronically infected lymphoblastic cell lines0.41[2]
IC50 HIV-1Acutely infected cells0.012 - 0.08[6]
TC50 Not applicableWide panel of human cell lines> 50[6]

EC50: 50% effective concentration IC50: 50% inhibitory concentration TC50: 50% cytotoxic concentration

Mechanism of Action

The mechanism of action of this compound involves its conversion to the active drug, amprenavir, which then inhibits the HIV-1 protease.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cell HIV-Infected Cell This compound This compound (Oral Administration) phosphatases Cellular Phosphatases This compound->phosphatases Hydrolysis amprenavir_gut Amprenavir (Active Form) phosphatases->amprenavir_gut amprenavir_blood Amprenavir amprenavir_gut->amprenavir_blood Absorption amprenavir_cell Amprenavir amprenavir_blood->amprenavir_cell Cellular Uptake hiv_protease HIV-1 Protease amprenavir_cell->hiv_protease Inhibition mature_virion Mature, Infectious Virions hiv_protease->mature_virion gag_pol Gag-Pol Polyprotein gag_pol->hiv_protease Cleavage (Blocked) immature_virion Immature, Non-infectious Virions gag_pol->immature_virion

Caption: Mechanism of this compound Action.

Experimental Protocols

Cytotoxicity Assay (MTT-based)

This protocol determines the concentration of this compound (and by extension, amprenavir) that is toxic to the host cells used in the antiviral assays.

Materials:

  • 96-well microtiter plates

  • MT-4 cells (or other appropriate host cell line)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various drug dilutions to the wells in triplicate. Include wells with medium only (cell control) and wells with the highest concentration of DMSO used (solvent control).

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (TC50) by plotting the percentage of cell viability against the drug concentration.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • 24-well plates

  • Confluent monolayer of an appropriate adherent cell line (e.g., U87.CD4.CCR5)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Complete culture medium

  • This compound stock solution

  • Semi-solid overlay medium (e.g., agarose or carboxymethyl cellulose in culture medium)[9][10]

  • Formalin solution (10%)

  • Crystal violet solution (1%)[10]

Procedure:

  • Seed cells in 24-well plates and grow until a confluent monolayer is formed.[10]

  • Prepare serial dilutions of the HIV-1 stock and infect the cell monolayers to determine the virus titer that produces 50-100 plaques per well.

  • Prepare serial dilutions of this compound in culture medium at concentrations below the TC50.

  • Pre-incubate the virus with the drug dilutions for 1 hour at 37°C.

  • Remove the culture medium from the cell monolayers and inoculate the wells with the virus-drug mixture.

  • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Fix the cells with 10% formalin solution.

  • Stain the cells with 1% crystal violet solution and wash with water.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of new infectious virus particles in the presence of this compound.

Materials:

  • 24-well plates

  • MT-4 cells (or other susceptible cell line)

  • HIV-1 viral stock

  • Complete culture medium

  • This compound stock solution

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-4 cells in a 24-well plate.

  • Infect the cells with HIV-1 at a known multiplicity of infection (MOI).

  • After viral adsorption, wash the cells to remove the unadsorbed virus and resuspend them in fresh medium containing serial dilutions of this compound.

  • Incubate the cultures at 37°C in a 5% CO2 incubator for 5-7 days.

  • Collect the cell culture supernatant at the end of the incubation period.

  • Quantify the amount of p24 antigen in the supernatant using a p24 antigen ELISA kit, which is a measure of the amount of virus produced.

  • Calculate the 50% inhibitory concentration (IC50) as the drug concentration that reduces the p24 antigen production by 50% compared to the virus control.

Experimental Workflow

The following diagram illustrates the general workflow for determining the cell-based antiviral efficacy of this compound.

start Start cytotoxicity 1. Cytotoxicity Assay (MTT) Determine TC50 start->cytotoxicity antiviral_assay 2. Antiviral Efficacy Assays (Plaque Reduction or Virus Yield) cytotoxicity->antiviral_assay Use non-toxic concentrations data_analysis 3. Data Analysis Calculate EC50 / IC50 antiviral_assay->data_analysis results 4. Results Interpretation Determine Therapeutic Index (TC50/EC50) data_analysis->results end End results->end

Caption: Antiviral Efficacy Testing Workflow.

References

Application Notes and Protocols for Fosamprenavir Administration in Mouse Models of HIV Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of fosamprenavir in mouse models of Human Immunodeficiency Virus (HIV) infection. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this important antiretroviral drug.

Introduction to this compound and its Application in HIV Mouse Models

This compound is a prodrug of the HIV-1 protease inhibitor amprenavir.[1][2] Following oral administration, this compound is rapidly and extensively hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium.[3] Amprenavir then inhibits HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions.[4]

Humanized mouse models, such as the SCID-hu Thy/Liv and NOD/SCID-hu Thy/Liv mice, are invaluable tools for the in vivo evaluation of antiretroviral agents.[1][2] These models involve the engraftment of human fetal thymus and liver tissue into immunodeficient mice, resulting in the development of a functional human immune system, including CD4+ T cells, the primary target of HIV.[1][2] These models support HIV-1 replication and exhibit key aspects of HIV-1 pathogenesis, making them suitable for preclinical efficacy and safety testing of drugs like this compound.

Quantitative Data Summary

While specific studies detailing the administration of this compound in HIV-infected humanized mice are limited in the public domain, data from a study using a human-equivalent dose in a different mouse model, along with pharmacokinetic data from other animal models, can provide a basis for study design.

ParameterValueSpecies/ModelAdministration RouteCitation
Dosage 20 mg/kg/dayMouse (Laryngopharyngeal reflux model)Oral Gavage[5]
Active Metabolite AmprenavirHuman, Rat, Dog-[1][3]
Conversion Site Gut EpitheliumHuman, Rat, DogOral[3]
Amprenavir Peak Plasma Time (Tmax) 1.5 - 2 hoursHumanOral[2]

Experimental Protocols

Preparation of this compound for Oral Administration

A consistent and well-characterized formulation is critical for accurate and reproducible preclinical studies.

Materials:

  • This compound calcium salt (e.g., from commercial suppliers)

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or a sweetened jelly formulation for voluntary oral administration)[6]

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Sterile tubes

  • Vortex mixer

Protocol for Suspension in Sterile Water:

  • Calculate the required amount of this compound calcium salt based on the desired concentration and the total volume of the dosing solution.

  • Weigh the calculated amount of this compound powder using a calibrated balance.

  • Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.

Oral Gavage Administration Protocol

Oral gavage is a standard method for precise oral dosing in mice.

Materials:

  • This compound suspension

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch flexible plastic or straight metal with a ball tip)

  • Syringe (1 ml)

  • Mouse restraint device (optional)

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end at the last rib. Mark this depth on the needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.

  • Administration: Once the needle is correctly positioned, slowly administer the this compound suspension.

  • Withdrawal: Gently withdraw the gavage needle in a single, smooth motion.

  • Monitoring: Observe the mouse for a few minutes post-administration for any signs of distress, such as difficulty breathing.

Humanized Mouse Model of HIV-1 Infection

The SCID-hu Thy/Liv mouse model is a well-established platform for studying HIV-1 infection and therapy.

Protocol Overview:

  • Engraftment: Surgically implant human fetal thymus and liver tissue under the kidney capsule of C.B-17 scid/scid mice.[1][2]

  • Reconstitution: Allow several weeks for the human tissues to engraft and for a functional human immune system to develop.

  • Infection: Inoculate the human thymic implant directly with a known titer of an HIV-1 laboratory strain (e.g., HIV-1NL4-3) or a clinical isolate.

  • Treatment Initiation: Begin treatment with this compound at a predetermined time point post-infection (e.g., when viremia is established).

  • Monitoring: Collect peripheral blood or tissue samples at regular intervals to assess treatment efficacy.

Efficacy Assessment

3.4.1. Quantification of Viral Load:

  • HIV-1 p24 Antigen ELISA: Measure the concentration of the HIV-1 core protein p24 in plasma or tissue homogenates. This is a common method to quantify viral replication.

  • Quantitative RT-PCR for HIV-1 RNA: Quantify the number of viral RNA copies in plasma. This is a highly sensitive method for determining viral load.

3.4.2. Immunophenotyping of Human Lymphocytes:

  • Flow Cytometry: Use fluorescently labeled antibodies to identify and quantify human CD4+ and CD8+ T cells in peripheral blood or lymphoid tissues. This allows for the assessment of immune reconstitution and protection from CD4+ T cell depletion, a hallmark of HIV-1 infection.

Visualizations

Signaling Pathway

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assembly This compound (Oral) This compound (Oral) Amprenavir (Active Drug) Amprenavir (Active Drug) This compound (Oral)->Amprenavir (Active Drug) Hydrolysis in Gut Amprenavir (Active Drug)->HIV Protease Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Model Preparation cluster_infection Infection & Treatment cluster_analysis Efficacy Assessment Engraftment Human thymus/liver engraftment in SCID mice Reconstitution Development of human immune system Engraftment->Reconstitution Infection HIV-1 inoculation Reconstitution->Infection Treatment This compound administration (e.g., 20 mg/kg/day, oral gavage) Infection->Treatment Monitoring Blood/tissue sampling Treatment->Monitoring Viral_Load Viral Load Quantification (p24 ELISA, RT-qPCR) Monitoring->Viral_Load CD4_Count CD4+ T Cell Count (Flow Cytometry) Monitoring->CD4_Count

Caption: Workflow for this compound efficacy testing.

Logical Relationship

Logical_Relationship This compound This compound Amprenavir Amprenavir This compound->Amprenavir is converted to HIV_Protease HIV Protease Activity Amprenavir->HIV_Protease inhibits Viral_Maturation Viral Maturation HIV_Protease->Viral_Maturation is required for Therapeutic_Effect Therapeutic Effect HIV_Protease->Therapeutic_Effect inhibition leads to Infectious_Virions Infectious Virions Viral_Maturation->Infectious_Virions leads to Viral_Load Viral Load Infectious_Virions->Viral_Load increases CD4_Decline CD4+ T Cell Decline Viral_Load->CD4_Decline causes Viral_Load->Therapeutic_Effect reduction indicates CD4_Decline->Therapeutic_Effect prevention indicates

Caption: this compound's therapeutic logic.

References

Application Notes and Protocols for In Vivo Imaging of Fosamprenavir Distribution in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosamprenavir is a prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor amprenavir. Following oral administration, this compound is rapidly and extensively hydrolyzed to amprenavir by phosphatases in the gut epithelium.[1][2][3] Amprenavir is the active moiety that inhibits HIV-1 protease, an enzyme crucial for the viral life cycle.[4][5] Understanding the in vivo distribution of amprenavir in various tissues is critical for assessing its efficacy in viral reservoirs and identifying potential sites of toxicity. This document provides detailed application notes and experimental protocols for imaging the in vivo distribution of amprenavir using established techniques. Given the rapid and near-complete conversion of this compound to amprenavir during absorption, imaging studies will primarily reflect the distribution of amprenavir.[1][2][3]

Metabolic Pathway of this compound

This compound is designed to enhance the bioavailability of amprenavir. The metabolic conversion is a two-step process primarily involving hydrolysis and subsequent hepatic metabolism.

This compound Metabolism This compound This compound Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Intestinal Alkaline Phosphatases Metabolites Oxidized Metabolites and Glucuronide Conjugates Amprenavir->Metabolites Hepatic CYP3A4 Excretion Fecal and Minor Renal Excretion Metabolites->Excretion

Caption: Metabolic conversion of this compound to amprenavir and subsequent metabolism.

Quantitative Data on Amprenavir Tissue Distribution

The following table summarizes quantitative data on the distribution of amprenavir in various tissues. The data is compiled from a key in vivo whole-body autoradiography study investigating the central nervous system (CNS) penetration of [14C]-amprenavir in mice.[6] This study highlights the significant impact of P-glycoprotein (P-gp) on brain and cerebrospinal fluid (CSF) distribution.

TissueMethodSpeciesConditionConcentration/RatioReference
Brain Whole-Body AutoradiographyMouseControl1x (baseline)[6]
+ GF120918 (P-gp inhibitor)13-fold increase [6]
mdr1a/1b double knockout27-fold increase [6]
CSF Whole-Body AutoradiographyMouseControl1x (baseline)[6]
+ GF120918 (P-gp inhibitor)3.3-fold increase [6]

Experimental Protocols

Detailed methodologies for key in vivo imaging experiments are provided below.

Quantitative Whole-Body Autoradiography (QWBA) of [14C]-Amprenavir

This protocol is based on the methodology used to assess the CNS penetration of amprenavir and general QWBA principles.[6][7][8]

Objective: To visualize and quantify the distribution of [14C]-amprenavir in whole-body tissue sections of mice.

Experimental Workflow:

QWBA Workflow cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Imaging and Analysis Dosing Administer [14C]-Amprenavir (e.g., intravenous) Euthanasia Euthanize at designated time points Dosing->Euthanasia Pretreatment Optional: Administer P-gp inhibitor (e.g., GF120918) Pretreatment->Dosing Freezing Rapidly freeze carcass in hexane/solid CO2 bath Euthanasia->Freezing Embedding Embed frozen carcass in carboxymethylcellulose (CMC) Freezing->Embedding Sectioning Cryosection whole body (e.g., 40 µm sections) Embedding->Sectioning Exposure Expose sections to phosphor imaging plate Sectioning->Exposure Imaging Scan imaging plate Exposure->Imaging Quantification Quantify radioactivity using calibrated standards Imaging->Quantification

Caption: Experimental workflow for Quantitative Whole-Body Autoradiography (QWBA).

Materials:

  • [14C]-labeled amprenavir (synthesis required)

  • Male mdr1a/1b double knockout mice and wild-type counterparts

  • P-glycoprotein inhibitor (e.g., GF120918)

  • Carboxymethylcellulose (CMC) for embedding

  • Hexane and solid CO2 (dry ice) for freezing

  • Cryostat microtome

  • Phosphor imaging plates

  • Phosphor imager scanner

  • Image analysis software

Procedure:

  • Radiolabeling: Synthesize [14C]-amprenavir. The radiolabel should be positioned at a metabolically stable position.

  • Animal Dosing:

    • For studies involving P-gp inhibition, administer the inhibitor (e.g., GF120918) prior to the radiolabeled drug.

    • Administer a single intravenous dose of [14C]-amprenavir to mice.

  • Sample Collection:

    • At predetermined time points post-dose (e.g., 0.5, 2, 8, 24 hours), euthanize the animals.

    • Immediately freeze the carcasses by immersion in a hexane bath cooled with solid CO2.

    • Embed the frozen carcasses in a block of frozen CMC.

  • Sectioning:

    • Mount the embedded carcass in a cryostat microtome.

    • Collect whole-body sagittal sections (typically 40 µm thick) onto adhesive tape.

    • Lyophilize the sections.

  • Imaging:

    • Expose the sections to a phosphor imaging plate in a lead-lined cassette for a suitable duration (e.g., 7-14 days), depending on the level of radioactivity.

    • Include calibrated [14C] standards on the imaging plate to enable quantification.

  • Data Analysis:

    • Scan the imaging plate using a phosphor imager.

    • Using image analysis software, measure the radioactivity in various tissues and organs by comparing the signal intensity to the calibration curve generated from the standards.

    • Express the data as microgram equivalents of amprenavir per gram of tissue.

MALDI Mass Spectrometry Imaging (MALDI-MSI) of Amprenavir

Objective: To visualize the spatial distribution of amprenavir and its major metabolites in tissue sections without the need for radiolabeling.

Experimental Workflow:

MALDI-MSI Workflow cluster_0 Sample Preparation cluster_1 Matrix Application cluster_2 Data Acquisition and Analysis Dosing Administer this compound to animal model Tissue_Harvest Harvest and snap-freeze tissues of interest Dosing->Tissue_Harvest Sectioning Cryosection tissues onto conductive slides Tissue_Harvest->Sectioning Matrix_Coating Apply MALDI matrix (e.g., CHCA, DHB) Sectioning->Matrix_Coating MSI_Acquisition Acquire mass spectra across the tissue section Matrix_Coating->MSI_Acquisition Image_Generation Generate ion intensity maps for amprenavir and metabolites MSI_Acquisition->Image_Generation Data_Interpretation Correlate ion images with tissue histology Image_Generation->Data_Interpretation

Caption: Experimental workflow for MALDI Mass Spectrometry Imaging (MALDI-MSI).

Materials:

  • This compound

  • Animal models (e.g., rats or mice)

  • Cryostat microtome

  • Indium tin oxide (ITO) coated glass slides

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB])

  • Matrix sprayer or spotter

  • MALDI-TOF mass spectrometer

  • Imaging and data analysis software

Procedure:

  • Animal Dosing: Administer this compound orally to the animal models.

  • Tissue Harvesting and Sectioning:

    • At a specified time point, euthanize the animal and harvest the tissues of interest (e.g., liver, brain, lymph nodes).

    • Immediately snap-freeze the tissues in liquid nitrogen or isopentane cooled with dry ice.

    • Section the frozen tissues (typically 10-20 µm thick) in a cryostat and thaw-mount them onto ITO slides.

  • Matrix Application:

    • Apply a uniform layer of a suitable MALDI matrix over the tissue section using an automated sprayer or spotting device. The choice of matrix will depend on the analyte and should be optimized.

  • Mass Spectrometry Imaging:

    • Acquire mass spectra in a grid pattern across the entire tissue section using a MALDI-TOF mass spectrometer. The laser spot size will determine the spatial resolution of the resulting image.

  • Data Analysis:

    • Generate ion intensity maps for the m/z values corresponding to amprenavir and its expected metabolites.

    • Overlay the ion images with an optical image of the stained tissue section (e.g., H&E stain of an adjacent section) to correlate the drug distribution with histological features.

Positron Emission Tomography (PET) Imaging of Amprenavir

Direct PET imaging of amprenavir has not been reported. This protocol is a general guide based on the development of PET tracers for other antiretroviral drugs.[9][13]

Objective: To non-invasively and quantitatively image the whole-body distribution of amprenavir over time.

Experimental Workflow:

PET Imaging Workflow cluster_0 Radiotracer Preparation cluster_1 Imaging Session cluster_2 Data Analysis Radiosynthesis Synthesize [18F]-labeled Amprenavir analog QC Quality control of the radiotracer Radiosynthesis->QC Injection Inject [18F]-Amprenavir analog QC->Injection Animal_Prep Anesthetize animal and place in scanner Animal_Prep->Injection Dynamic_Scan Perform dynamic PET scan (e.g., 0-90 min) Injection->Dynamic_Scan CT_Scan Perform CT scan for anatomical reference Dynamic_Scan->CT_Scan Image_Reconstruction Reconstruct PET images CT_Scan->Image_Reconstruction Image_Fusion Fuse PET and CT images Image_Reconstruction->Image_Fusion ROI_Analysis Draw regions of interest (ROIs) on tissues Image_Fusion->ROI_Analysis Quantification Generate time-activity curves and calculate SUV ROI_Analysis->Quantification

Caption: Experimental workflow for Positron Emission Tomography (PET) Imaging.

Materials:

  • Precursor for the synthesis of an [18F]-labeled amprenavir analog

  • Automated radiosynthesis module

  • HPLC for purification and quality control

  • PET/CT scanner

  • Animal models (e.g., non-human primates or rodents)

  • Anesthesia equipment

Procedure:

  • Radiotracer Synthesis:

    • Develop a synthetic route to label amprenavir or a close analog with a positron-emitting radionuclide, most commonly Fluorine-18 ([18F]). This is a significant undertaking and the most challenging step.

    • Perform automated radiosynthesis followed by HPLC purification.

    • Conduct quality control tests to ensure radiochemical purity, chemical purity, and specific activity.

  • Animal Preparation and Injection:

    • Anesthetize the animal and position it in the PET/CT scanner.

    • Administer the [18F]-labeled amprenavir analog via intravenous injection.

  • PET/CT Scanning:

    • Perform a dynamic PET scan immediately after injection for a specified duration (e.g., 90 minutes) to capture the initial distribution and kinetics.

    • Acquire a CT scan for anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data to generate a series of images over time.

    • Fuse the PET and CT images to provide anatomical context.

    • Draw regions of interest (ROIs) over various organs and tissues on the fused images.

    • Generate time-activity curves for each ROI to visualize the uptake and clearance of the radiotracer.

    • Calculate the Standardized Uptake Value (SUV) for each tissue at different time points to quantify the radioactivity concentration.

Conclusion

The in vivo imaging of this compound distribution, which is effectively the distribution of its active form, amprenavir, can be achieved through several powerful techniques. Quantitative whole-body autoradiography offers high-resolution, quantitative data on tissue distribution and is particularly useful for preclinical studies, as demonstrated by its application in determining the CNS penetration of amprenavir. MALDI-MSI provides a label-free alternative for visualizing the spatial distribution of the parent drug and its metabolites within tissue sections. While more developmental work is required, PET imaging holds the promise of non-invasive, longitudinal, and quantitative assessment of amprenavir biodistribution in living subjects. The choice of technique will depend on the specific research question, available resources, and the stage of drug development.

References

Crystallization of HIV Protease in Complex with Fosamprenavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of Human Immunodeficiency Virus (HIV) protease in complex with fosamprenavir. This compound is a prodrug that is rapidly hydrolyzed in the gut epithelium by cellular phosphatases to its active form, amprenavir, which is a potent inhibitor of the HIV-1 protease.[1][2][3][4] Therefore, the protocols described herein focus on the co-crystallization of HIV protease with amprenavir.

Understanding the three-dimensional structure of the HIV protease-inhibitor complex is crucial for structure-based drug design and for elucidating the mechanisms of drug resistance.[5][6] X-ray crystallography is a powerful technique to determine these structures at atomic resolution.

Data Presentation

Table 1: HIV-1 Protease Expression and Purification Summary
ParameterDetailsReference
Expression SystemEscherichia coli BL21-Gold (DE3)pLysS competent cells[7]
HIV-1 Protease VariantStabilized mutant with mutations to minimize autoproteolysis (e.g., Q7K, L33I, L63I) and prevent oxidation (e.g., C67A, C95A)[7][8]
Purification MethodPurified from inclusion bodies, followed by refolding and cation exchange chromatography.[7][8]
Final Protein Concentration1–2 mg/mL[7]
Table 2: Crystallization Conditions for HIV Protease-Amprenavir Complex
ParameterConditionReference
Crystallization MethodHanging Drop Vapor Diffusion[7]
Protein Concentration1.2–1.8 mg/mL[9]
LigandAmprenavir (active form of this compound)[1][2]
Ligand Concentration3 to 5-fold molar excess over protease[7][9]
Reservoir Solution0.25 M sodium citrate, pH 6.0, 10% DMSO, 40%–60% saturated ammonium sulfate[7]
Drop Composition1 µL protein-inhibitor solution + 1 µL reservoir solution[7]
Temperature20 °C[7]
Crystal Dimensions~0.4 mm × 0.2 mm × 0.3 mm[7]
Table 3: X-ray Diffraction Data Collection and Refinement Statistics (Example for a similar complex)
ParameterValueReference
Resolution (Å)2.20[10]
Space GroupP2₁2₁2₁[11][12]
Unit Cell Dimensions (Å)a=51.7, b=59.2, c=62.45[12]
R-work / R-free0.203 / 0.244[10]
Data Collection Temperature100 K (cryo-cooled)
Cryoprotectant20% glycerol in reservoir solution

Experimental Protocols

Expression and Purification of HIV-1 Protease

This protocol is based on established methods for expressing and purifying a stabilized variant of HIV-1 protease.[13][7][8]

Materials:

  • E. coli BL21-Gold (DE3)pLysS competent cells

  • Expression vector containing the gene for a stabilized HIV-1 protease mutant

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Cell lysis buffer

  • Denaturation and refolding buffers

  • Cation exchange chromatography column and buffers

Procedure:

  • Transform the expression vector into E. coli BL21-Gold (DE3)pLysS cells.

  • Grow the transformed cells in LB medium at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 3-4 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion bodies multiple times to remove contaminants.

  • Solubilize the inclusion bodies in a denaturation buffer containing 6 M guanidine hydrochloride.

  • Refold the protease by rapid dilution into a refolding buffer.

  • Purify the refolded protease using cation exchange chromatography.

  • Concentrate the purified protein to 1-2 mg/mL.

Co-crystallization of HIV-1 Protease with Amprenavir

This protocol utilizes the hanging drop vapor diffusion method.[13][7]

Materials:

  • Purified and concentrated HIV-1 protease

  • Amprenavir (dissolved in a suitable solvent like DMSO)

  • Crystallization plates (24- or 48-well)

  • Siliconized glass cover slips

  • Reservoir solution (e.g., 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60% saturated ammonium sulfate)

Procedure:

  • Prepare the protein-inhibitor complex by incubating the purified HIV-1 protease with a 3 to 5-fold molar excess of amprenavir for at least 1 hour on ice.

  • Pipette 500 µL of the reservoir solution into the wells of the crystallization plate.

  • On a siliconized cover slip, mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution to form the "drop".

  • Invert the cover slip and seal the well of the crystallization plate.

  • Incubate the plate at 20°C and monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection

Procedure:

  • Once crystals of suitable size are obtained, they need to be cryo-cooled for data collection to minimize radiation damage.

  • Briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol).[13]

  • Mount the crystal on a nylon loop and flash-freeze it in liquid nitrogen.[13]

  • Collect X-ray diffraction data at a synchrotron beamline.

  • Process the diffraction data using software such as Mosflm and the CCP4 suite.[13]

Visualizations

experimental_workflow cluster_protein_production HIV-1 Protease Production cluster_crystallization Co-crystallization cluster_data_collection Data Collection & Analysis expr Expression in E. coli puri Purification from Inclusion Bodies expr->puri refold Refolding puri->refold chrom Cation Exchange Chromatography refold->chrom complex Complex Formation (Protease + Amprenavir) chrom->complex setup Hanging Drop Vapor Diffusion Setup complex->setup growth Crystal Growth setup->growth cryo Cryo-protection & Freezing growth->cryo xray X-ray Diffraction Data Collection cryo->xray process Data Processing & Structure Solution xray->process

Caption: Experimental workflow for the crystallization of HIV protease with this compound (as amprenavir).

logical_relationship This compound This compound (Prodrug) hydrolysis Hydrolysis by Cellular Phosphatases This compound->hydrolysis amprenavir Amprenavir (Active Inhibitor) hydrolysis->amprenavir complex Protease-Inhibitor Complex amprenavir->complex hiv_protease HIV-1 Protease hiv_protease->complex crystallization Crystallization complex->crystallization crystal Crystal for X-ray Analysis crystallization->crystal

Caption: Logical relationship from this compound to the final crystal for structural analysis.

References

Application Notes and Protocols: Utilizing Fosamprenavir in Combination with Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fosamprenavir, a human immunodeficiency virus (HIV-1) protease inhibitor, in combination with reverse transcriptase inhibitors (RTIs). This document includes summaries of clinical data, detailed experimental protocols for evaluating such combination therapies, and visualizations of the underlying mechanisms and experimental workflows.

Introduction

This compound (FPV) is a prodrug of amprenavir (APV), an inhibitor of HIV-1 protease.[1][2][3] It is rapidly converted to its active form, amprenavir, in the body.[2][4] Amprenavir targets the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, a necessary step for the production of mature, infectious virions.[2][4] By inhibiting this process, this compound results in the formation of immature and non-infectious viral particles.[2][3]

Reverse transcriptase inhibitors (RTIs) are another class of antiretroviral drugs that target the HIV-1 reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA. This step is critical for the integration of the viral genetic material into the host cell's genome. RTIs are categorized into two main types: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The combination of a protease inhibitor like this compound with two NRTIs is a well-established and effective strategy in the management of HIV-1 infection.[5][6] This combination therapy, often referred to as Highly Active Antiretroviral Therapy (HAART), targets two critical and distinct stages of the HIV-1 life cycle, leading to potent and durable viral suppression.[7]

Data Presentation: Efficacy of this compound in Combination with NRTIs

The following tables summarize the efficacy of this compound in combination with common NRTIs from clinical trials in antiretroviral-naïve HIV-1 infected patients.

Table 1: Efficacy of this compound/Ritonavir in Combination with Abacavir/Lamivudine at 48 Weeks [8]

ParameterThis compound/r + Abacavir/Lamivudine (n=51)Efavirenz + Abacavir/Lamivudine (n=50)
HIV-1 RNA <50 copies/mL76%82%
Median Change in CD4+ Cell Count from Baseline (cells/mm³)+178+178

Data from the SUPPORT study, an open-label, prospective, randomized, multicenter study.

Table 2: Efficacy of Amprenavir (the active form of this compound) in Combination with Zidovudine and Lamivudine at 24 Weeks [9]

ParameterAmprenavir + Zidovudine + Lamivudine
Median Decrease in HIV-1 RNA from Baseline (log10 copies/mL)2.04
Proportion of Patients with HIV-1 RNA <500 copies/mL63%

Data from AIDS Clinical Trials Group 347 Study.

Table 3: Efficacy of Amprenavir in Combination with Zidovudine and Lamivudine at 48 Weeks [10]

ParameterAmprenavir (1200 mg) + Zidovudine/Lamivudine
Proportion of Patients with HIV-1 RNA <400 copies/mL (As-Treated Analysis)89%

Data from the Amprenavir PROAB2002 Study.

Signaling Pathways and Mechanisms of Action

The synergistic effect of combining this compound with reverse transcriptase inhibitors stems from their targeting of two separate, essential stages of the HIV-1 replication cycle.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_drugs Drug Intervention Viral RNA Viral RNA Entry Entry Reverse Transcriptase Reverse Transcriptase Protease Protease Reverse Transcription Reverse Transcription Entry->Reverse Transcription Viral RNA enters cytoplasm Integration Integration Reverse Transcription->Integration Viral DNA formation Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus formation Assembly Assembly Transcription & Translation->Assembly Viral proteins & RNA Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Immature virion Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Reverse Transcriptase Inhibitors (RTIs) Reverse Transcriptase Inhibitors (RTIs) This compound (Protease Inhibitor) This compound (Protease Inhibitor) This compound (Protease Inhibitor)->Budding & Maturation Inhibits RTIs RTIs RTIs->Reverse Transcription Inhibits

HIV-1 Replication Cycle and Drug Targets.

Experimental Protocols

Protocol 1: Determination of In Vitro Antiviral Activity (IC50) using a Cell-Based Assay

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound and reverse transcriptase inhibitors against HIV-1 in a cell-based assay.

1. Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR).
  • HIV-1 laboratory-adapted strains or clinical isolates.
  • This compound and reverse transcriptase inhibitors.
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
  • 96-well flat-bottom culture plates.
  • Luciferase assay reagent.
  • Luminometer.

2. Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
  • Prepare serial dilutions of the test compounds (this compound and RTIs) in complete DMEM.
  • Remove the culture medium from the cells and add 50 µL of the diluted compounds to the respective wells. Include wells with no drug as virus controls.
  • Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a high signal-to-noise ratio) to each well, except for the cell control wells.
  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
  • After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
  • Measure the luciferase activity using a luminometer.
  • Calculate the percentage of inhibition for each drug concentration relative to the virus control.
  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Checkerboard Assay for Drug Synergy

This protocol is used to assess the synergistic, additive, or antagonistic effects of combining this compound with a reverse transcriptase inhibitor.

1. Materials:

  • Same materials as in Protocol 1.

2. Procedure:

  • Seed TZM-bl cells as described in Protocol 1.
  • Prepare serial dilutions of this compound (Drug A) and the reverse transcriptase inhibitor (Drug B) in a 96-well plate. Drug A is serially diluted along the rows, and Drug B is serially diluted along the columns.
  • The plate will contain wells with each drug alone, as well as combinations of both drugs at various concentrations.
  • Infect the cells with HIV-1 as described in Protocol 1.
  • After 48 hours of incubation, measure the antiviral activity (e.g., luciferase expression).
  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)
  • Interpret the results based on the FIC index:
  • Synergy: FIC index ≤ 0.5
  • Additive: 0.5 < FIC index ≤ 4.0
  • Antagonism: FIC index > 4.0

Protocol 3: Quantification of HIV-1 RNA (Viral Load) by Real-Time RT-PCR

This protocol outlines the steps for quantifying viral RNA in plasma samples from treated individuals.

1. Materials:

  • Plasma samples.
  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
  • One-step RT-PCR master mix.
  • Primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).
  • Real-time PCR instrument.
  • RNA standards with known copy numbers.

2. Procedure:

  • Extract viral RNA from plasma samples according to the manufacturer's protocol of the RNA extraction kit.
  • Prepare a standard curve using serial dilutions of the RNA standards.
  • Set up the real-time RT-PCR reaction in a 96-well PCR plate. Each reaction should contain the RT-PCR master mix, primers, probe, and the extracted RNA or standard.
  • Perform the RT-PCR in a real-time PCR instrument with the following typical cycling conditions:
  • Reverse transcription: 50°C for 30 minutes.
  • Initial denaturation: 95°C for 15 minutes.
  • PCR cycling (40-45 cycles): 95°C for 15 seconds and 60°C for 1 minute.
  • Acquire fluorescence data at the end of each cycle.
  • Generate a standard curve by plotting the cycle threshold (Ct) values against the log of the initial copy number of the standards.
  • Determine the viral load of the unknown samples by interpolating their Ct values on the standard curve.

Protocol 4: CD4+ T-Cell Counting by Flow Cytometry

This protocol describes the enumeration of CD4+ T-cells in whole blood.

1. Materials:

  • Whole blood collected in EDTA tubes.
  • Fluorochrome-conjugated monoclonal antibodies: anti-CD45, anti-CD3, and anti-CD4.
  • Lysing solution.
  • Flow cytometer.
  • Counting beads of a known concentration (for single-platform analysis).

2. Procedure:

  • Pipette 100 µL of whole blood into a flow cytometry tube.
  • Add the appropriate volume of the antibody cocktail (anti-CD45, anti-CD3, anti-CD4) to the tube.
  • Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
  • Add 2 mL of lysing solution to the tube, vortex, and incubate for 10 minutes at room temperature in the dark to lyse the red blood cells.
  • (Optional, for some protocols) Centrifuge the tubes, decant the supernatant, and resuspend the cell pellet in a wash buffer.
  • If using a single-platform method, add a precise volume of counting beads to each tube just before analysis.
  • Acquire the samples on a flow cytometer.
  • Gate on the lymphocyte population using the CD45 vs. side scatter plot.
  • From the lymphocyte gate, identify the CD3+ T-cell population.
  • Within the CD3+ gate, determine the percentage of cells that are CD4+.
  • Calculate the absolute CD4+ T-cell count. For dual-platform methods, this is done by multiplying the percentage of CD4+ T-cells by the absolute lymphocyte count from a hematology analyzer. For single-platform methods, the absolute count is calculated based on the ratio of CD4+ T-cells to the known number of counting beads acquired.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating the combination of this compound and reverse transcriptase inhibitors, and the logical relationship of their combined action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo / Clinical Sample Analysis IC50_Determination IC50 Determination (Protocol 1) Synergy_Assay Synergy Assay (Protocol 2) IC50_Determination->Synergy_Assay Inform Synergy Experiment Design Viral_Load_Quantification Viral Load Quantification (Protocol 3) Synergy_Assay->Viral_Load_Quantification Guide Combination Therapy Selection CD4_Count CD4+ T-Cell Counting (Protocol 4) Viral_Load_Quantification->CD4_Count Correlate with Immune Response Logical_Relationship This compound This compound Inhibit_Protease Inhibits HIV Protease This compound->Inhibit_Protease RTI Reverse Transcriptase Inhibitor Inhibit_RT Inhibits Reverse Transcriptase RTI->Inhibit_RT Block_Maturation Blocks Viral Maturation Inhibit_Protease->Block_Maturation Block_Replication Blocks Viral DNA Synthesis Inhibit_RT->Block_Replication Synergistic_Suppression Synergistic Viral Suppression Block_Maturation->Synergistic_Suppression Block_Replication->Synergistic_Suppression

References

Application Notes and Protocols for Fosamprenavir Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV-1 protease. It is a critical component of antiretroviral therapy.[1] this compound is rapidly converted to its active form, amprenavir, by cellular phosphatases in the gut epithelium during absorption.[2][3] Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][4][5] Furthermore, amprenavir is both an inhibitor and an inducer of CYP3A4.[1][3][4][5] This dual role creates a high potential for drug-drug interactions (DDIs), making a thorough evaluation of these interactions a critical aspect of preclinical and clinical drug development.

These application notes provide detailed experimental designs and protocols for in vitro and in vivo studies to assess the drug interaction potential of this compound.

Key Signaling Pathway: CYP3A4-Mediated Metabolism

The primary pathway for this compound (via amprenavir) drug interactions is its effect on the cytochrome P450 3A4 (CYP3A4) enzyme. Amprenavir acts as a substrate, an inhibitor, and an inducer of CYP3A4. This complex interaction profile necessitates a comprehensive evaluation of its DDI potential.

CYP3A4_Metabolism This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis in Gut Epithelium CYP3A4 CYP3A4 Enzyme Amprenavir->CYP3A4 Substrate Amprenavir->CYP3A4 Inhibits Amprenavir->CYP3A4 Induces Metabolites Inactive Metabolites CYP3A4->Metabolites Metabolizes OtherDrugs Co-administered Drugs (CYP3A4 Substrates) OtherDrugs->CYP3A4 Substrate Inhibition Inhibition Induction Induction Metabolism Metabolism

This compound's interaction with the CYP3A4 pathway.

Data Presentation: Quantitative Analysis of this compound Interactions

In Vitro Inhibition of CYP Isoforms by Amprenavir

The inhibitory potential of amprenavir against various cytochrome P450 isoforms is a key determinant of its drug interaction profile. The following table summarizes the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) of amprenavir for major CYP enzymes.

CYP IsoformProbe SubstrateIC50 (µM)Ki (µM)Inhibition Type
CYP3A4 Triazolam2.5 - 2.9[6]0.1[6]Mechanism-based[6]
CYP3A5 Testosterone-0.5-
CYP3A7 Testosterone-2.1-
CYP2C9 ->100--
CYP2D6 ->100--
CYP1A2 ->100--
CYP2C19 ->100--
CYP2E1 ->100--
Preclinical Pharmacokinetic Parameters of this compound and Amprenavir in Rats

Animal models are crucial for understanding the in vivo pharmacokinetic behavior of this compound and its active metabolite, amprenavir. The following data were obtained from studies in Han Wistar rats following a single oral dose of this compound calcium salt (112 mg/kg).[7]

ParameterThis compoundAmprenavir
Cmax (µg/mL) 0.06377.00
Tmax (h) 0.52.0
AUC0-∞ (h·µg/mL) 0.15644.6
Half-life (t1/2) (h) Not Determined1.6

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay: Human Liver Microsomes

This protocol is designed to determine the IC50 value of amprenavir for the inhibition of CYP3A4 activity using human liver microsomes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare solutions: - Amprenavir dilutions - Midazolam (probe substrate) - Human liver microsomes - NADPH regenerating system I1 Pre-incubate microsomes, amprenavir, and midazolam at 37°C P1->I1 I2 Initiate reaction by adding NADPH regenerating system I1->I2 I3 Incubate at 37°C for a specified time (e.g., 10 min) I2->I3 I4 Terminate reaction with cold acetonitrile I3->I4 A1 Centrifuge to pellet protein I4->A1 A2 Analyze supernatant by LC-MS/MS for 1'-hydroxymidazolam A1->A2 A3 Calculate percent inhibition and determine IC50 A2->A3

Workflow for the in vitro CYP3A4 inhibition assay.

Materials:

  • Human liver microsomes (pooled)

  • Amprenavir

  • Midazolam (CYP3A4 probe substrate)[8]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (cold)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of amprenavir in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Prepare a stock solution of midazolam. The final concentration in the incubation should be at or near its Km for CYP3A4 (typically 1-5 µM).[9][10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute human liver microsomes in potassium phosphate buffer to a final protein concentration of 0.2 mg/mL.[8]

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Human liver microsomes

      • Potassium phosphate buffer

      • Amprenavir dilution (or vehicle control)

      • Midazolam

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate at 37°C for 10 minutes.[8] The incubation time should be optimized to ensure linearity of product formation.

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the midazolam metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each amprenavir concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the amprenavir concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro CYP3A4 Induction Assay: Cryopreserved Human Hepatocytes

This protocol assesses the potential of this compound to induce CYP3A4 expression in cultured human hepatocytes.

CYP_Induction_Workflow cluster_culture Cell Culture and Dosing cluster_activity Enzyme Activity Measurement cluster_mrna mRNA Expression Analysis C1 Thaw and plate cryopreserved human hepatocytes C2 Allow cells to attach and form a monolayer (24-48h) C1->C2 C3 Treat cells with this compound, Rifampicin (positive control), or vehicle for 48-72h C2->C3 C4 Replace media with fresh treatment daily C3->C4 E1 Wash cells and incubate with a CYP3A4 probe substrate (e.g., midazolam) C4->E1 M1 Lyse cells and extract total RNA C4->M1 E2 Collect supernatant and analyze for metabolite formation by LC-MS/MS E1->E2 M2 Perform qRT-PCR to quantify CYP3A4 mRNA levels M1->M2

Workflow for the in vitro CYP3A4 induction assay.

Materials:

  • Cryopreserved human hepatocytes

  • Collagen-coated plates

  • Hepatocyte culture medium

  • This compound

  • Rifampicin (positive control for CYP3A4 induction)[11][12][13]

  • Midazolam (probe substrate)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • LC-MS/MS system

Procedure:

  • Hepatocyte Culture and Treatment:

    • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a confluent monolayer (typically 24-48 hours).

    • Prepare treatment media containing various concentrations of this compound (e.g., 1, 10, 50 µM), a positive control (e.g., 10 µM rifampicin), and a vehicle control (e.g., 0.1% DMSO).

    • Treat the hepatocytes with the prepared media for 48 to 72 hours, with daily media changes.[11]

  • Assessment of CYP3A4 Enzyme Activity:

    • At the end of the treatment period, wash the cells with warm buffer.

    • Incubate the cells with a medium containing a CYP3A4 probe substrate (e.g., midazolam) for a specified time.

    • Collect the supernatant and analyze the formation of the metabolite (1'-hydroxymidazolam) by LC-MS/MS.

    • Calculate the fold induction of CYP3A4 activity compared to the vehicle control.

  • Assessment of CYP3A4 mRNA Expression:

    • Lyse the treated hepatocytes and extract total RNA using a commercial kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.

In Vivo Pharmacokinetic Drug Interaction Study in Rats

This protocol outlines a study to evaluate the effect of a CYP3A4 inhibitor (ketoconazole) on the pharmacokinetics of this compound in rats.

PK_DDI_Workflow cluster_acclimatization Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Blood Sampling cluster_analysis Analysis and PK Modeling A1 Acclimatize male Sprague-Dawley rats A2 Fast rats overnight before dosing A1->A2 D1 Group 1: Administer this compound (e.g., 100 mg/kg, p.o.) A2->D1 D2 Group 2: Administer Ketoconazole (e.g., 20 mg/kg, p.o.) 1 hour prior to This compound administration A2->D2 S1 Collect blood samples at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) D1->S1 D2->S1 S2 Process blood to obtain plasma S1->S2 AN1 Analyze plasma for Amprenavir concentrations using LC-MS/MS S2->AN1 AN2 Perform non-compartmental pharmacokinetic analysis AN1->AN2 AN3 Compare PK parameters between the two groups AN2->AN3

Workflow for an in vivo pharmacokinetic DDI study.

Animals and Housing:

  • Male Sprague-Dawley rats (250-300g) are a suitable model.[14] Humanized mouse models expressing human PXR and CYP3A4 can also be considered for more direct human relevance.[2][15]

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water, except for an overnight fast before dosing.

Experimental Design:

  • Group 1 (Control): Administer this compound orally (e.g., by gavage) at a dose of 112 mg/kg.[7]

  • Group 2 (Interaction): Administer a CYP3A4 inhibitor, such as ketoconazole (e.g., 20 mg/kg, p.o.), 1 hour before the oral administration of this compound at the same dose as Group 1.

Procedure:

  • Dosing:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Prepare a solution or suspension of the interacting drug (ketoconazole) in an appropriate vehicle.

    • Administer the drugs orally by gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after this compound administration.[7]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of amprenavir in rat plasma.[16]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters for amprenavir in each group:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

    • Compare the pharmacokinetic parameters between the control and interaction groups to assess the magnitude of the drug interaction. A significant increase in the AUC and Cmax of amprenavir in the presence of the inhibitor would indicate a clinically relevant drug interaction.

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the drug interaction potential of this compound. Given its complex interactions with CYP3A4, a thorough in vitro and in vivo evaluation is essential for ensuring its safe and effective use in combination with other therapeutic agents. The experimental designs outlined here can be adapted to study interactions with other specific drugs of interest.

References

Application Notes: Formulation of Fosamprenavir for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosamprenavir is a phosphate ester prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease.[1][2] Upon oral administration, this compound is rapidly and almost completely hydrolyzed by cellular phosphatases in the gut epithelium to its active form, amprenavir, and inorganic phosphate.[3][4] Amprenavir then binds to the active site of HIV-1 protease, preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors.[3][5] This action results in the formation of immature, non-infectious viral particles, thereby inhibiting viral replication.[3][6]

Due to its improved solubility and pharmacokinetic profile compared to the parent drug, this compound has been developed to reduce pill burden and improve patient adherence.[4][7] For preclinical researchers, developing an appropriate and stable formulation is a critical first step to ensure accurate and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols and data for the formulation of this compound calcium for research purposes.

Physicochemical and Solubility Data

Proper formulation begins with a clear understanding of the compound's physical and chemical properties. This compound is typically supplied as a calcium salt, a white microcrystalline solid.[8]

Table 1: Physicochemical Properties of this compound Calcium

PropertyValueReference
Chemical Formula C₂₅H₃₄CaN₃O₉PS[8]
Molecular Weight 623.67 g/mol [8]
Appearance Crystalline solid[9]
Storage -20°C (as solid)[9]
Stability (Solid) ≥ 4 years at -20°C[9]
Stability (Solution) Aqueous solutions are unstable; prepare fresh daily.[1][9]

The solubility of this compound is a key factor in selecting an appropriate solvent system for preclinical experiments. This compound has improved water solubility over amprenavir but is still sparingly soluble in aqueous buffers.[4][9]

Table 2: Solubility of this compound Calcium Salt

SolventSolubilityReference
DMSO ~30 mg/mL[9]
DMF ~30 mg/mL[9]
Ethanol ~2 mg/mL[9]
Water (25°C) 0.31 mg/mL[4][8]
1:8 DMSO:PBS (pH 7.2) ~0.11 mg/mL[9]

Mechanism of Action Pathway

This compound acts as a prodrug, undergoing enzymatic conversion to the active protease inhibitor, amprenavir.

FOS_MoA cluster_host Host Cell (Gut Epithelium) cluster_virus HIV Replication Cycle FOS This compound (Oral Administration) APV Amprenavir (Active Drug) FOS->APV Hydrolysis by Cellular Phosphatases Protease HIV-1 Protease APV->Protease Inhibits Cleavage Protein Cleavage Protease->Cleavage Mediates Polyprotein Gag-Pol Polyproteins Polyprotein->Cleavage Virions Mature, Infectious Virions Cleavage->Virions ImmatureVirions Immature, Non-infectious Virions Cleavage->ImmatureVirions Blocked

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Assays

This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for in vitro experiments.

Materials:

  • This compound calcium salt (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound calcium salt.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO. Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Important Note: Solutions are unstable.[1] For aqueous dilutions, it is strongly recommended to prepare them fresh from the DMSO stock for each experiment and not to store them for more than one day.[9]

Protocol 2: Formulation for In Vivo Oral Administration (Rodent Model)

This protocol provides a general guideline for preparing a this compound suspension for oral gavage in a rodent model. Vehicle selection is critical and may require optimization.

Materials:

  • This compound calcium salt

  • Vehicle components (e.g., DMSO, Polyethylene glycol 400 (PEG400), Tween 80, Saline or Water for Injection)

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Combine the components and mix thoroughly.

  • Calculation: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for the target dose (e.g., 50 mg/kg).

  • Initial Dissolution: Weigh the required amount of this compound. Create a paste or slurry by adding a small amount of the vehicle or by first dissolving the drug in the DMSO component of the vehicle.

  • Suspension: Gradually add the remaining vehicle to the this compound slurry while continuously stirring or vortexing.

  • Homogenization: Use a sonicator or homogenizer to reduce particle size and create a uniform, stable suspension.

  • Final Mixing: Place the formulation on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity. Keep the suspension stirring during the dosing procedure to prevent settling.

  • Administration: Administer the suspension to animals via oral gavage using an appropriately sized feeding needle.

Protocol 3: Conceptual Workflow for an In Vitro Antiviral Assay

This workflow outlines the key steps to evaluate the efficacy of a this compound formulation against HIV-1 in a cell-based assay.

InVitro_Workflow A 1. Cell Culture (e.g., CEM-SS T-lymphoid cells) B 2. Cell Seeding (Plate cells at optimal density) A->B D 4. HIV-1 Infection (Add viral stock to cells) B->D C 3. Prepare Drug Dilutions (Serially dilute FOS stock in media) E 5. Treatment (Add drug dilutions to infected cells) C->E D->E F 6. Incubation (e.g., 3-7 days at 37°C, 5% CO2) E->F G 7. Endpoint Measurement (Quantify viral replication) F->G H Examples: p24 Antigen ELISA Reverse Transcriptase Activity Cell Viability (Toxicity) G->H

Caption: Generalized workflow for an in vitro anti-HIV assay.

Protocol 4: Conceptual Workflow for an In Vivo Efficacy Study

This workflow describes a typical process for assessing the antiviral activity and safety of a this compound formulation in an animal model of HIV infection (e.g., humanized mouse model).

InVivo_Workflow A 1. Animal Model (Acclimatization & Baseline Measures) B 2. Grouping & Randomization (Vehicle Control, Treatment Groups) A->B D 4. Treatment Period (e.g., Daily Oral Gavage for 14 days) B->D C 3. Formulation Preparation (Prepare fresh daily per Protocol 2) C->D E 5. Monitoring (Body weight, clinical signs) D->E F 6. Sample Collection (e.g., Blood via tail vein) D->F G 7. Endpoint Analysis F->G H Plasma Viral Load (RT-qPCR) Pharmacokinetics (LC-MS/MS) CD4+ T Cell Counts (Flow Cytometry) Toxicity Assessment (Histopathology) G->H

Caption: Generalized workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Gene Sequencing to Identify Fosamprenavir Resistance Mutations in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir (FPV) is a prodrug of the protease inhibitor (PI) amprenavir, which is a critical component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The emergence of drug-resistant viral strains is a significant challenge in the long-term management of HIV-1, necessitating robust methods for monitoring resistance. Genotypic analysis through gene sequencing of the HIV-1 protease gene is the standard method for identifying mutations that confer resistance to this compound and other PIs.[1][2][3][4][5] This document provides detailed application notes and protocols for the identification of this compound resistance mutations using both Sanger sequencing and Next-Generation Sequencing (NGS) methodologies.

The HIV-1 protease is a viral enzyme essential for the viral life cycle, cleaving newly synthesized polyproteins into their functional protein products.[6] Mutations in the protease gene can alter the enzyme's structure, reducing the binding affinity of PIs like amprenavir and leading to drug resistance.[7] Understanding the specific mutations associated with this compound resistance is crucial for guiding therapeutic decisions and for the development of novel PIs.

This compound Resistance Mutations

Numerous mutations in the HIV-1 protease gene have been associated with reduced susceptibility to this compound. These mutations can be broadly categorized as major or minor. Major mutations have a significant impact on drug susceptibility on their own, while minor mutations often contribute to resistance in combination with other mutations. The following table summarizes key mutations associated with this compound resistance and their effect on drug susceptibility, where data is available.

Table 1: Key HIV-1 Protease Mutations Associated with this compound Resistance

MutationTypeFold Change in this compound SusceptibilityNotes
V32I MinorVariableOften selected in PI-experienced patients and contributes to resistance in combination with other mutations.[8]
L33F MinorVariableContributes to resistance in combination with other mutations.[8]
M46I/L MajorVariableAssociated with resistance to multiple PIs.[7][8][9]
I47V MinorVariableOften occurs in combination with V32I.[10]
I50V Major~8-foldA key amprenavir resistance mutation that confers intermediate to high-level resistance to this compound.[7][10]
I54L/M/V MajorVariable (I54M/L associated with reduced susceptibility)Selected by multiple PIs, including this compound.[7][8][9]
D60E MinorVariableAssociated with reduced virological response to FPV/r.[9]
L63P/T MinorVariableContributes to resistance in combination with other mutations.[9]
I84V Major~3.9-foldA common PI resistance mutation that reduces susceptibility to this compound.[7][9][10]
L90M MinorVariableA common mutation in PI-experienced patients that contributes to broad cross-resistance.[8]

Experimental Workflow Overview

The general workflow for identifying this compound resistance mutations involves several key steps, from sample collection to data analysis and interpretation. Both Sanger sequencing and NGS follow a similar initial path, diverging at the sequencing and data analysis stages.

workflow Overall Experimental Workflow cluster_sample_prep Sample Preparation cluster_amplification Target Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR Reverse Transcription & PCR (cDNA Synthesis & Amplification of Protease Gene) RNA_Extraction->RT_PCR Nested_PCR Nested PCR (Optional) RT_PCR->Nested_PCR Sanger Sanger Sequencing Nested_PCR->Sanger NGS_Prep NGS Library Preparation Nested_PCR->NGS_Prep Sanger_Analysis Sanger Data Analysis Sanger->Sanger_Analysis NGS_Seq Next-Generation Sequencing NGS_Prep->NGS_Seq NGS_Analysis NGS Data Analysis NGS_Seq->NGS_Analysis Interpretation Resistance Interpretation (e.g., Stanford HIVdb) Sanger_Analysis->Interpretation NGS_Analysis->Interpretation

Caption: Overall experimental workflow for identifying this compound resistance mutations.

Detailed Experimental Protocols

Sample Preparation: Viral RNA Extraction

Objective: To isolate high-quality viral RNA from patient plasma samples.

Materials:

  • Patient plasma (collected in EDTA tubes)

  • QIAamp Viral RNA Mini Kit (Qiagen) or similar

  • Microcentrifuge

  • Nuclease-free water

Protocol:

  • Centrifuge the blood collection tube and aliquot the plasma into a sterile, nuclease-free tube. Samples should be stored at -80°C if not processed immediately.

  • Thaw plasma samples on ice.

  • Follow the manufacturer's instructions for the QIAamp Viral RNA Mini Kit. Briefly: a. Lyse the viral particles in the presence of a chaotropic salt and proteinase K. b. Bind the viral RNA to the silica membrane of the spin column. c. Wash the membrane to remove contaminants. d. Elute the purified viral RNA in 50-60 µL of nuclease-free water or the provided elution buffer.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Store the extracted RNA at -80°C until further use.

Target Amplification: RT-PCR and Nested PCR

Objective: To reverse transcribe the viral RNA into complementary DNA (cDNA) and amplify the HIV-1 protease gene.

Materials:

  • Extracted viral RNA

  • One-step RT-PCR kit (e.g., QIAGEN OneStep RT-PCR Kit)

  • Outer and inner (nested) primers for the HIV-1 protease gene (see Table 2)

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis system

Table 2: Example Primers for HIV-1 Protease Gene Amplification

Primer NameSequence (5' to 3')Type
PROT-F1AGAA GAG CCA GCT GTC AAG AOuter Forward
PROT-R1TCC TTT GGC CCT GGT TTT AOuter Reverse
PROT-F2GCT GTC AAG AAG GCA GAC AGGInner Forward
PROT-R2GGC CCT GGT TTT AAT GTT TTTInner Reverse

Protocol: One-Step RT-PCR (Outer Amplification)

  • Prepare the RT-PCR master mix on ice according to the kit manufacturer's instructions. A typical reaction mixture (50 µL) includes:

    • 5x QIAGEN OneStep RT-PCR Buffer: 10 µL

    • dNTP Mix (10 mM each): 2 µL

    • PROT-F1 primer (10 µM): 2 µL

    • PROT-R1 primer (10 µM): 2 µL

    • QIAGEN OneStep RT-PCR Enzyme Mix: 2 µL

    • Template RNA: 5-10 µL

    • Nuclease-free water: to 50 µL

  • Gently mix the components and spin down.

  • Perform the RT-PCR in a thermocycler with the following conditions:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial PCR Activation: 95°C for 15 minutes

    • 35-40 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

    • Hold: 4°C

Protocol: Nested PCR (Inner Amplification)

  • Prepare the nested PCR master mix. A typical reaction mixture (50 µL) includes:

    • 10x PCR Buffer: 5 µL

    • dNTP Mix (10 mM each): 1 µL

    • PROT-F2 primer (10 µM): 2 µL

    • PROT-R2 primer (10 µM): 2 µL

    • Taq DNA Polymerase: 0.5 µL

    • Template (product from outer PCR): 1-2 µL

    • Nuclease-free water: to 50 µL

  • Gently mix and spin down.

  • Perform the nested PCR with the following conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

  • Analyze 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of an amplicon of the expected size.

Sanger Sequencing

Objective: To determine the nucleotide sequence of the amplified protease gene.

Materials:

  • Purified nested PCR product

  • BigDye Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems)

  • Inner sequencing primers (can be the same as nested PCR primers)

  • Capillary electrophoresis-based genetic analyzer (e.g., ABI 3730xl)

Protocol:

  • Purify the nested PCR product: Use a PCR purification kit (e.g., QIAquick PCR Purification Kit) to remove excess primers and dNTPs.

  • Set up the cycle sequencing reaction: In a PCR tube, combine:

    • BigDye Terminator Ready Reaction Mix: 2 µL

    • 5x Sequencing Buffer: 2 µL

    • Sequencing Primer (3.2 µM): 1 µL

    • Purified PCR Product (template): 1-3 µL (approximately 20-80 ng)

    • Nuclease-free water: to 10 µL

  • Perform cycle sequencing:

    • Initial Denaturation: 96°C for 1 minute

    • 25 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Purify the cycle sequencing product: Remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based method.

  • Capillary Electrophoresis: Resuspend the purified product in Hi-Di Formamide and run on a genetic analyzer according to the manufacturer's instructions.

Next-Generation Sequencing (NGS)

Objective: To perform high-throughput sequencing of the protease gene amplicons, enabling the detection of low-frequency variants.

Materials:

  • Purified nested PCR product

  • NGS library preparation kit (e.g., Illumina DNA Prep, formerly Nextera XT)

  • NGS platform (e.g., Illumina MiSeq, Ion Torrent S5)

Protocol: Library Preparation (Example using Illumina DNA Prep)

  • Tagmentation: The purified PCR product is fragmented and tagged with adapters in a single enzymatic reaction.

  • PCR Amplification: The tagmented DNA is amplified using a limited-cycle PCR program to add index sequences for multiplexing and sequences required for cluster generation on the flow cell.

  • Library Clean-up: The amplified library is purified using magnetic beads to remove short library fragments and other reaction components.

  • Library Quantification and Normalization: The concentration of each library is determined, and libraries are pooled at equimolar concentrations for sequencing.

Protocol: Sequencing (Example using Illumina MiSeq)

  • Denature and dilute the pooled library to the appropriate loading concentration.

  • Load the library onto the MiSeq reagent cartridge.

  • Perform sequencing according to the instrument's user guide.

Bioinformatics Analysis

A robust bioinformatics pipeline is essential for accurate identification of resistance mutations from sequencing data.

bioinformatics Bioinformatics Workflow cluster_qc Quality Control cluster_alignment Alignment cluster_variant_calling Variant Calling cluster_interpretation Resistance Interpretation cluster_report Reporting Raw_Data Raw Sequencing Data (e.g., FASTQ) QC_Reads Quality Trimming & Filtering Raw_Data->QC_Reads Alignment Read Alignment QC_Reads->Alignment Reference HIV-1 Reference Genome (e.g., HXB2) Reference->Alignment Variant_Calling Variant Calling & Annotation Alignment->Variant_Calling Interpretation Interpretation of Resistance Variant_Calling->Interpretation Resistance_DB Resistance Database (e.g., Stanford HIVdb) Resistance_DB->Interpretation Report Generate Resistance Report Interpretation->Report

Caption: A typical bioinformatics workflow for analyzing sequencing data to identify drug resistance mutations.

Protocol: Bioinformatics Pipeline

  • Quality Control (QC): Raw sequencing reads (in FASTQ format) are assessed for quality. Low-quality bases and adapter sequences are trimmed using tools like Trimmomatic or Fastp.

  • Alignment: The high-quality reads are aligned to a reference HIV-1 genome (e.g., HXB2) using an aligner such as BWA or Bowtie2.

  • Variant Calling: Aligned reads are processed to identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to the reference sequence. Tools like GATK or VarScan can be used. For NGS data, a frequency threshold (e.g., >1%) is set to call a variant.

  • Annotation: The identified variants are annotated to determine their effect on the amino acid sequence of the protease enzyme.

  • Resistance Interpretation: The list of amino acid mutations is submitted to a specialized HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database (HIVdb), for interpretation. This database provides information on the association of mutations with resistance to specific drugs, including this compound, and assigns a resistance score.

  • Reporting: A final report is generated that lists the identified mutations, their frequencies (for NGS data), and the predicted level of resistance to this compound and other antiretroviral drugs.

Conclusion

Genotypic sequencing is an indispensable tool for the clinical management of HIV-1 infection and for the development of new antiretroviral agents. The detailed protocols and application notes provided here offer a comprehensive guide for researchers and clinicians to identify this compound resistance mutations using both Sanger and Next-Generation Sequencing. While Sanger sequencing remains a reliable method for detecting major viral variants, NGS offers superior sensitivity for detecting low-frequency mutations that may contribute to treatment failure.[1][3] The choice of method will depend on the specific research or clinical question, available resources, and desired sensitivity. Accurate and timely identification of drug resistance is paramount for optimizing treatment regimens and improving patient outcomes.

References

Troubleshooting & Optimization

Fosamprenavir Stability in Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in long-term experiments involving fosamprenavir, ensuring the stability of the compound is paramount for reliable and reproducible results. This technical support center provides essential guidance on potential stability issues, troubleshooting strategies, and frequently asked questions to navigate the complexities of working with this HIV-1 protease inhibitor prodrug.

Troubleshooting Guide

This guide addresses specific stability-related problems that may arise during your experiments.

Observed Issue Potential Cause Recommended Action
Unexpectedly low this compound concentration in analytical assays. Hydrolysis to Amprenavir: this compound is a prodrug designed to be rapidly hydrolyzed to the active drug, amprenavir, by enzymes in the gut epithelium.[1][2][3] This hydrolysis can also occur in vitro, especially in aqueous solutions or in the presence of cellular phosphatases.[1][2]- Analyze samples for the presence of amprenavir to confirm hydrolysis.- If hydrolysis is confirmed, adjust experimental conditions to minimize it (e.g., use of aprotic solvents, control pH, limit exposure to biological matrices until the intended time point).- Consider if the measurement of amprenavir is also relevant to your experimental endpoint.
Appearance of unknown peaks in chromatograms during stability studies. Degradation of this compound: Under stress conditions such as acidic, basic, or oxidative environments, this compound can degrade into multiple products.[4][5]- Perform forced degradation studies to identify potential degradation products.[6][7]- Utilize a validated stability-indicating analytical method, such as HPLC, that can resolve this compound from its degradants.[4][5][6][7]
Inconsistent results across different batches or time points in a long-term study. Polymorphic Form Changes or Chemical Instability: While the commercial Form I of this compound calcium is generally stable under recommended storage conditions, exposure to high temperatures can lead to a loss of crystallinity and the formation of amorphous forms, which may have different stability profiles.[8][9] Long-term exposure to suboptimal storage conditions (e.g., humidity, light) can also lead to chemical degradation.[4][5]- Ensure strict adherence to recommended storage conditions (controlled temperature and humidity).- Characterize the solid-state form of your this compound sample (e.g., using PXRD, DSC) at the beginning and throughout the study if instability is suspected.[8][9]- Protect from light where necessary.[4][5]
Precipitation of the drug from solution during the experiment. Poor Solubility: this compound has limited water solubility, which can be influenced by pH and the composition of the solvent.[10]- Review the solubility profile of this compound in your experimental medium.- Consider pH adjustment or the use of co-solvents, but be mindful that these may also impact stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway for this compound is hydrolysis of the phosphate ester bond to yield its active metabolite, amprenavir, and inorganic phosphate.[1][2][3][10] Additionally, under stress conditions, this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[4][5]

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: To maintain chemical and polymorphic stability, this compound (specifically Form I of this compound calcium) should be stored under controlled conditions of temperature and humidity.[8] Exposure to high temperatures should be avoided as it can lead to the loss of crystallinity.[8] While specific long-term storage temperatures for research-grade material may vary, refrigeration (2-8 °C) is a common recommendation for solid forms of many pharmaceutical compounds. Always refer to the manufacturer's specific storage instructions.

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring this compound stability.[4][5][6][7][11] Such a method should be able to separate the parent this compound peak from its primary degradant, amprenavir, as well as other potential degradation products.[4][7]

Q4: Does the presence of ritonavir affect the stability of this compound in vitro?

A4: While ritonavir is often co-administered with this compound in clinical settings to boost its pharmacokinetic profile by inhibiting CYP3A4 metabolism,[12][13] there is no direct evidence from the provided search results to suggest that ritonavir chemically affects the stability of this compound in in-vitro experimental solutions. However, it is a potent inhibitor of the same metabolic pathway as amprenavir, the active form of this compound.[13]

Data on this compound Stability under Stress Conditions

The following tables summarize quantitative data from forced degradation studies, providing insight into the stability of this compound under various stress conditions.

Table 1: Degradation of this compound Calcium under Various Stress Conditions

Stress ConditionReagent/DetailsDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl2 h80 °C15.2[4]
Base Hydrolysis 0.1 N NaOH10 minRoom Temp12.8[4]
Oxidative 30% H₂O₂24 hRoom Temp10.5[4]
Thermal -5 days105 °C3.1[4]
Photolytic UV light5 daysRoom Temp2.5[4]
Humidity 90% RH5 days25 °C1.8[4]

Note: The percentages represent the amount of this compound that degraded under the specified conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a published method for the determination of this compound calcium and its degradation products.[4][5]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 μm) or equivalent C18 column.[4]

  • Mobile Phase: A mixture of 0.05 M Potassium dihydrogen orthophosphate buffer (pH 6.8) and Acetonitrile in a 60:40 (v/v) ratio.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection Wavelength: 265 nm.[4]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine the retention time and peak area.

    • Inject the experimental samples.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak, which would indicate degradation. The method should be validated for specificity, precision, linearity, accuracy, and robustness as per ICH guidelines.[4]

Visualizations

Fosamprenavir_Degradation_Pathway This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis (e.g., phosphatases, acid/base) DegradationProducts Other Degradation Products This compound->DegradationProducts Oxidation, Photolysis InorganicPhosphate Inorganic Phosphate This compound->InorganicPhosphate Hydrolysis

Caption: this compound's primary degradation pathway.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic Prep->Acid Base Basic Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photolytic Photolytic Prep->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: Workflow for forced degradation studies.

References

Navigating Fosamprenavir-Induced Cytotoxicity in Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with fosamprenavir-induced cytotoxicity in experimental cell lines. The information is designed to help researchers mitigate off-target effects and ensure the validity of their in vitro studies.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter variability in cell viability and unexpected cytotoxic effects when working with this compound. This guide provides a structured approach to troubleshooting these common issues.

Issue Potential Cause Recommended Solution
High Cell Death at Expected Non-Toxic Doses Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound due to differences in metabolic enzyme expression (e.g., CYP3A4).[1][2][3]Action: Perform a dose-response curve for each new cell line to determine the specific IC50 value. Start with a broad concentration range and then narrow it down to pinpoint the precise cytotoxic threshold.
Metabolism to Amprenavir: this compound is a prodrug that is rapidly converted to its active, and potentially more cytotoxic form, amprenavir, by cellular phosphatases.[4][5][6]Action: When designing experiments, consider the kinetics of this conversion. Measure both this compound and amprenavir concentrations if possible.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Action: Ensure the final solvent concentration in the culture medium is well below the known toxic level for your specific cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
Inconsistent Results Between Experiments Drug Stock Instability: this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles.Action: Aliquot the this compound stock solution upon preparation and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular responses to drug treatment.Action: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
Unexpected Off-Target Effects Inhibition of Cellular Proteases: While targeting HIV protease, amprenavir may have off-target effects on endogenous cellular proteases, leading to unintended biological consequences.Action: Use specific inhibitors for cellular proteases of interest to determine if the observed effects are independent of this compound's primary target.
Induction of ER Stress and UPR: Some antiretroviral drugs can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to apoptosis.[7]Action: Assess markers of ER stress (e.g., CHOP expression, XBP1 splicing) via Western blot or qPCR to investigate this as a potential mechanism of cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a prodrug that is hydrolyzed in the gut epithelium to amprenavir.[5] Amprenavir, an HIV-1 protease inhibitor, is the active metabolite.[2][4] The primary mechanism of its therapeutic action is the inhibition of HIV-1 protease, which is crucial for viral maturation.[4][5] However, in experimental cell lines, cytotoxicity can arise from off-target effects, including the inhibition of cellular proteases and the induction of cellular stress pathways.[8] Furthermore, amprenavir is metabolized by the cytochrome P450 enzyme system (specifically CYP3A4) in the liver, and the generation of reactive metabolites during this process can contribute to cellular toxicity.[1][3]

Q2: How can I reduce the cytotoxicity of this compound in my cell culture experiments without affecting its primary activity?

A2: Mitigating cytotoxicity while preserving the intended experimental outcome requires a multi-faceted approach:

  • Optimize Concentration: The most straightforward method is to use the lowest effective concentration of this compound that achieves the desired biological effect in your specific model. This requires careful dose-response studies.

  • Co-administration with CYP3A4 Inhibitors: In some contexts, co-administration with a low dose of a CYP3A4 inhibitor like ritonavir can be considered.[3] This is a common clinical strategy to boost amprenavir levels by slowing its metabolism, which might allow for lower overall doses of this compound.[3] However, this will also alter the metabolic profile and should be carefully considered for the specific experimental question.

  • Use of Antioxidants: If oxidative stress from reactive metabolites is a concern, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer some protection. The effectiveness of this approach needs to be empirically determined for your cell line.

  • Select Appropriate Cell Lines: If feasible, consider using cell lines with lower expression of CYP3A4 to minimize metabolic activation-related toxicity.

Q3: Are there any known small molecules or compounds that can be used to counteract this compound's cytotoxic effects?

A3: While there isn't a universal "antidote" for this compound-induced cytotoxicity, some compounds that target specific stress pathways may be beneficial. For instance, if ER stress is identified as a key mechanism, chemical chaperones or specific inhibitors of ER stress-induced apoptosis pathways could be explored.[7] However, the use of such compounds adds another layer of complexity to the experiment and requires careful validation to ensure they do not interfere with the primary research question.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound calcium salt

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessing ER Stress Induction by Western Blot

This protocol describes how to measure the expression of key ER stress markers in response to this compound treatment.

Materials:

  • Cells treated with this compound and appropriate controls

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CHOP, BiP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the ER stress markers to the loading control.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Cytotoxicity Pathway

Fosamprenavir_Metabolism_Cytotoxicity This compound This compound Cellular_Phosphatases Cellular Phosphatases This compound->Cellular_Phosphatases Amprenavir Amprenavir (Active Drug) HIV_Protease HIV-1 Protease Amprenavir->HIV_Protease Inhibits CYP3A4 CYP3A4 (Liver) Amprenavir->CYP3A4 Cellular_Proteases Cellular Proteases Amprenavir->Cellular_Proteases Inhibits (Off-target) ER_Stress ER Stress / UPR Amprenavir->ER_Stress Induces Viral_Inhibition Inhibition of Viral Maturation HIV_Protease->Viral_Inhibition Cellular_Phosphatases->Amprenavir Hydrolysis Metabolites Reactive Metabolites CYP3A4->Metabolites Metabolism Cytotoxicity Cytotoxicity / Apoptosis Metabolites->Cytotoxicity Off_Target_Inhibition Off-Target Inhibition Cellular_Proteases->Off_Target_Inhibition Off_Target_Inhibition->Cytotoxicity ER_Stress->Cytotoxicity

Caption: this compound metabolism to amprenavir and subsequent pathways leading to cytotoxicity.

Experimental Workflow for Investigating Cytotoxicity

Cytotoxicity_Workflow Start Start: Observe Unexpected Cytotoxicity Dose_Response 1. Perform Dose-Response (IC50) Start->Dose_Response Time_Course 2. Conduct Time-Course Experiment Dose_Response->Time_Course Mechanism 3. Investigate Mechanism Time_Course->Mechanism Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Mechanism->Apoptosis_Assay Cell Death Pathway ER_Stress_Assay ER Stress Markers (Western Blot) Mechanism->ER_Stress_Assay Cellular Stress Metabolism_Assay Metabolite Analysis (LC-MS) Mechanism->Metabolism_Assay Drug Metabolism Mitigation 4. Test Mitigation Strategies Apoptosis_Assay->Mitigation ER_Stress_Assay->Mitigation Metabolism_Assay->Mitigation Antioxidants Co-treat with Antioxidants Mitigation->Antioxidants If Oxidative Stress CYP_Inhibitors Co-treat with CYP Inhibitors Mitigation->CYP_Inhibitors If Metabolic Toxicity End End: Optimized Experimental Protocol Antioxidants->End CYP_Inhibitors->End

Caption: A logical workflow for troubleshooting and mitigating this compound-induced cytotoxicity.

References

Strategies to reduce variability in fosamprenavir experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results involving fosamprenavir.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments, from sample preparation to data analysis.

Sample Preparation and Handling

Q1: My this compound/amprenavir concentrations are lower than expected in plasma samples. What could be the cause?

A1: Several factors during sample handling and preparation can lead to lower than expected concentrations:

  • Degradation due to pH shifts: The pH of plasma can increase upon storage, leading to the degradation of pH-labile compounds.[1] It is crucial to control the pH of biological samples, especially during long-term storage and processing.

  • Incomplete extraction: The choice of extraction solvent and method is critical for recovery. For amprenavir, liquid-liquid extraction with solvents like ethyl acetate is common.[2][3] Ensure the solvent-to-plasma ratio and mixing times are optimized.

  • Adsorption to labware: Amprenavir may adsorb to certain plastics. Using low-adhesion microcentrifuge tubes and siliconized glassware can minimize this.

  • Freeze-thaw instability: Repeated freeze-thaw cycles can degrade analytes in plasma.[1][4][5][6] It is advisable to aliquot samples upon collection to avoid multiple freeze-thaw cycles.

Q2: I am observing high variability between replicate samples in my cell-based assay. What are the potential sources of this variability?

A2: High variability in cell-based assays can stem from several sources:

  • Inconsistent cell culture conditions: Variations in cell density, passage number, and time from passage to assay can all introduce variability.[7] Standardize these parameters across all experiments.

  • Stock solution instability: this compound solutions, especially in certain organic solvents, may not be stable over long periods. It is recommended to prepare fresh stock solutions or use pre-packaged single-use aliquots.[8]

  • Incomplete dissolution of this compound: this compound calcium has low aqueous solubility.[9] Ensure complete dissolution in a suitable solvent like DMSO before diluting in aqueous media for cell-based assays.

  • Cell line heterogeneity: Phenotypic drift can occur in cell lines over multiple passages, leading to inconsistent responses.[7]

Chromatographic Analysis (HPLC/LC-MS)

Q3: I'm seeing poor peak shape (tailing or fronting) for amprenavir in my HPLC analysis. How can I troubleshoot this?

A3: Poor peak shape can compromise the accuracy of quantification. Here are some common causes and solutions:

  • Secondary interactions with stationary phase: Residual silanol groups on C18 columns can interact with basic analytes like amprenavir, causing peak tailing.[10][11] Using a mobile phase with a slightly acidic pH or a column with end-capping can mitigate this.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of amprenavir and its interaction with the stationary phase.[12]

  • Column contamination or degradation: Accumulation of matrix components on the column can lead to peak shape issues.[13] Regular column washing and using a guard column are recommended.

  • Sample solvent and mobile phase mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Q4: My LC-MS/MS results for amprenavir show significant ion suppression/enhancement. What can I do to minimize matrix effects?

A4: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[14][15][16]

  • Improve sample clean-up: More effective removal of matrix components like phospholipids can reduce ion suppression.[8][14] Consider optimizing your protein precipitation, liquid-liquid extraction, or solid-phase extraction protocol.

  • Chromatographic separation: Modifying the HPLC method to separate amprenavir from co-eluting matrix components is a key strategy.

  • Use a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-amprenavir) that co-elutes with the analyte can help compensate for matrix effects.[17]

  • Dilution of the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

In Vitro Assays (Solubility, Permeability)

Q5: My this compound solubility measurements are inconsistent. What factors should I control more carefully?

A5: this compound solubility is sensitive to experimental conditions:

  • pH of the medium: this compound's solubility is pH-dependent.[9] Ensure the pH of your buffer is accurately prepared and stable throughout the experiment.

  • Presence of excipients: Pharmaceutical excipients can significantly impact the solubility of drugs.[7][18][19][20] Be aware of any excipients in your formulation and their potential effects.

  • Temperature: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature during the experiment.

  • Equilibration time: Ensure sufficient time is allowed for the solution to reach equilibrium.

Q6: I am having trouble with the integrity of my Caco-2 cell monolayer in permeability assays. What could be the issue?

A6: Maintaining a healthy and intact Caco-2 monolayer is crucial for reliable permeability data.[21][22][23]

  • Cell culture conditions: Proper cell seeding density and allowing sufficient time for differentiation (typically 21 days) are critical for the formation of tight junctions.[23]

  • Toxicity of the test compound or vehicle: High concentrations of this compound or the solvent used (e.g., DMSO) can be toxic to the cells, compromising monolayer integrity.

  • Transepithelial Electrical Resistance (TEER) monitoring: Regularly measure TEER to ensure the integrity of the monolayer before and during the experiment.[21]

II. Data on Factors Influencing Variability

The following tables summarize quantitative data on key factors that can introduce variability in this compound and amprenavir experiments.

Table 1: Stability of this compound Under Forced Degradation Conditions

Stress Condition% DegradationKey Degradation Products
Acid HydrolysisSignificantImpurity-A and Impurity-B (amprenavir)[24]
Base HydrolysisSignificantImpurity-A[24]
OxidationSignificantImpurity-A[24]
Thermal Degradation (105°C for 7 days)StableNot Applicable[24]
Photolytic DegradationStableNot Applicable[24]
Humidity (25°C, 90% RH for 7 days)StableNot Applicable[24]

Table 2: Impact of Sample Storage and Handling on Amprenavir Stability in Plasma

ConditionObservationRecommendation
pH Shift During Storage The pH of ex vivo plasma can increase upon storage, leading to degradation of pH-labile compounds.[1]Collect blood samples into tubes containing a buffer (e.g., phosphate buffer) to stabilize the pH.[1]
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to degradation of analytes.[1][4][5][6]Aliquot plasma samples after the first processing to avoid multiple freeze-thaw cycles.
Long-Term Storage Analyte stability can be compromised over extended storage periods.Validate the stability of amprenavir under your specific long-term storage conditions (e.g., -80°C).

Table 3: Bioanalytical Method Validation Parameters for Amprenavir Quantification

ParameterTypical Acceptance CriteriaReported Values for Amprenavir
Linearity (r²) > 0.99> 0.99[2][3]
Intra-day Precision (%RSD) < 15%5.3% to 6.1%[18]
Inter-day Precision (%RSD) < 15%4.7% to 6.2%[18]
Accuracy (% Bias) Within ±15%96.0% to 103.0% of nominal concentration[18]
Extraction Recovery Consistent and reproducible~90.8%[18]

III. Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound for use in cell-based and other in vitro experiments.

Materials:

  • This compound calcium salt

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound calcium salt in a sterile, amber microcentrifuge tube or glass vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[25]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Solutions are often unstable; it is recommended to prepare fresh solutions or use small, pre-packaged sizes.[8]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Liquid-Liquid Extraction of Amprenavir from Human Plasma

Objective: To extract amprenavir from human plasma for quantification by LC-MS/MS.

Materials:

  • Human plasma samples

  • Internal standard solution (e.g., reserpine or stable isotope-labeled amprenavir)

  • Ethyl acetate, HPLC grade[2][3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette a known volume of plasma (e.g., 250 µL) into a microcentrifuge tube.[2]

  • Add a small volume of the internal standard solution (e.g., 50 µL).[2]

  • Add the extraction solvent, ethyl acetate (e.g., 5 mL).[2]

  • Vortex the mixture vigorously for a set time (e.g., 2 minutes) to ensure thorough mixing.[2]

  • Centrifuge the samples to separate the aqueous and organic layers (e.g., at 3,500 rpm for 30 minutes).[2]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the mobile phase (e.g., 250 µL) for LC-MS/MS analysis.[2]

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

  • Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[23]

  • Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow rejection assay.[21][23]

  • For an apical-to-basolateral (A-B) permeability assessment, add the this compound test solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from the apical chamber.

  • Analyze the concentration of amprenavir (the active metabolite) in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

IV. Visualizations

Fosamprenavir_Mechanism_of_Action This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis by cellular phosphatases in gut epithelium HIV_Protease HIV Protease Amprenavir->HIV_Protease Inhibits Immature_Virion Immature, Non-infectious Virions HIV_Protease->Immature_Virion Inhibition leads to Mature_Virion Mature, Infectious Virions HIV_Protease->Mature_Virion Cleaves polyproteins to form Viral_Polyproteins Viral Gag-Pol Polyproteins Experimental_Workflow_Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection (with pH stabilization) Spiking Spike with Internal Standard Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Troubleshooting_Logic cluster_sources Potential Sources of Variability cluster_solutions Corrective Actions Problem Inconsistent Experimental Results Sample_Prep Sample Preparation Problem->Sample_Prep Analysis Analytical Method Problem->Analysis In_Vitro_System In Vitro System Problem->In_Vitro_System Control_pH Control Sample pH & Storage Sample_Prep->Control_pH Optimize_Extraction Optimize Extraction Protocol Sample_Prep->Optimize_Extraction Validate_Method Validate Analytical Method (Precision, Accuracy) Analysis->Validate_Method Minimize_Matrix Minimize Matrix Effects Analysis->Minimize_Matrix Standardize_Cells Standardize Cell Culture In_Vitro_System->Standardize_Cells

References

Technical Support Center: Fosamprenavir and Ritonavir Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosamprenavir and its pharmacokinetic enhancement by ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind ritonavir boosting of this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, amprenavir, in the body.[1][2] Amprenavir is primarily metabolized and eliminated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines.[3][2] Ritonavir is a potent inhibitor of CYP3A4.[4][5] By co-administering a low dose of ritonavir with this compound, the metabolic breakdown of amprenavir is significantly reduced. This "boosting" effect leads to higher and more sustained plasma concentrations of amprenavir, allowing for a reduced dosing frequency and pill burden.[3][6]

Q2: What are the standard dosing regimens for this compound with ritonavir boosting in treatment-naive adults?

A2: For treatment-naive adult patients with HIV-1, common ritonavir-boosted this compound regimens include:

  • This compound 1400 mg once daily with ritonavir 100 mg or 200 mg once daily.[3][7][8]

  • This compound 700 mg twice daily with ritonavir 100 mg twice daily.[3][7][8]

Q3: How should dosing be adjusted for treatment-experienced adult patients?

A3: For treatment-experienced adult patients, the recommended dosage is typically this compound 700 mg twice daily with ritonavir 100 mg twice daily.[7][8] Once-daily dosing is generally not recommended for this patient population.[7]

Q4: Are there specific dosing recommendations for pediatric patients?

A4: Yes, dosing for pediatric patients is based on age and body weight and requires ritonavir boosting. For example, for protease inhibitor-naive patients aged 4 weeks or older and treatment-experienced patients aged 6 months or older, weight-based dosing is as follows:

  • Weight less than 11 kg: this compound 45 mg/kg plus ritonavir 7 mg/kg, both twice daily.

  • Weight 11 to less than 15 kg: this compound 30 mg/kg plus ritonavir 3 mg/kg, both twice daily.

  • Weight 15 to less than 20 kg: this compound 23 mg/kg plus ritonavir 3 mg/kg, both twice daily.

  • Weight at least 20 kg: this compound 18 mg/kg plus ritonavir 3 mg/kg, both twice daily (not to exceed adult dose).[8]

Q5: How does hepatic impairment affect this compound/ritonavir dosing?

A5: Dose adjustments are necessary for patients with hepatic impairment and should be made with caution. Specific recommendations vary based on the severity of the impairment (Child-Pugh score). For example, in one study, patients with mild hepatic impairment received this compound 700 mg twice daily with a reduced ritonavir frequency of 100 mg once daily.[9] Patients with moderate or severe impairment may require further dose reductions of this compound.[7][9]

Q6: What are the key drug interactions to be aware of when using ritonavir-boosted this compound?

A6: Due to the potent inhibition of CYP3A4 by ritonavir, there is a high potential for drug-drug interactions.[10][11] Co-administration with drugs that are highly dependent on CYP3A4 for clearance and for which elevated concentrations are associated with serious toxicity is contraindicated. Examples include certain statins (simvastatin, lovastatin), antiarrhythmics, and ergot derivatives.[11] A thorough review of all concomitant medications is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sub-therapeutic plasma amprenavir levels Poor patient adherence.Reinforce the importance of adherence to the prescribed dosing schedule.
Co-administration of a CYP3A4 inducer (e.g., rifampin, St. John's Wort).Review all concomitant medications for potential inducers. Consider alternative medications if possible.
Malabsorption.Investigate potential gastrointestinal issues that may affect drug absorption.
Unexpectedly high plasma amprenavir levels or signs of toxicity Overdose or incorrect dosing.Verify the prescribed and administered doses.
Severe hepatic impairment.Re-evaluate liver function and adjust the dose according to guidelines for hepatic impairment.
Co-administration of another CYP3A4 inhibitor.Review all concomitant medications for other CYP3A4 inhibitors that could have an additive effect.
Virological failure despite adequate drug levels Pre-existing or emergent drug resistance.Perform genotypic or phenotypic resistance testing to assess viral susceptibility to amprenavir and other protease inhibitors.
Adverse events such as diarrhea or hypertriglyceridemia Known side effects of the drug combination.Manage symptoms and monitor lipid levels. In a comparative study, these events were noted, with a higher incidence of diarrhea and hypertriglyceridemia observed in a lopinavir/ritonavir group compared to a this compound/ritonavir group.[12]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amprenavir with and without Ritonavir Boosting in Healthy Adults

Parameter This compound 700 mg BID + Ritonavir 100 mg BID This compound 1400 mg BID + Ritonavir 100 mg BID
AUC (0-τ) (ng*h/mL) Data not directly available in a comparable unboosted arm in the provided search results. Historically, boosting significantly increases AUC.54% higher than 700mg FPV/100mg RTV BID[6]
Cmax (ng/mL) Reference value for comparison.81% higher than 700mg FPV/100mg RTV BID[6]
Cτ (ng/mL) Reference value for comparison.26% higher than 700mg FPV/100mg RTV BID[6]

Table 2: Efficacy of Ritonavir-Boosted this compound in Treatment-Naive Adults (KLEAN Study Extension)

Outcome (at Week 144) This compound/Ritonavir + Abacavir/Lamivudine Lopinavir/Ritonavir + Abacavir/Lamivudine
HIV-1 RNA <50 copies/mL 73%[1][13]60%[1][13]
Median change in CD4+ cell count from baseline (cells/mm³) +300[1][13]+335[1][13]

Experimental Protocols

Pharmacokinetic Analysis of Amprenavir and Ritonavir

Objective: To determine the steady-state pharmacokinetic parameters of amprenavir and ritonavir in plasma.

Methodology:

  • Study Design: An open-label, multiple-dose, steady-state pharmacokinetic study.[4]

  • Dosing: Administer the this compound/ritonavir regimen for a sufficient duration to reach steady-state (e.g., 14 days).[4]

  • Blood Sampling: On the final day of dosing, collect serial blood samples (e.g., into EDTA-containing tubes) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours).[2][4]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or lower until analysis.[4]

  • Bioanalysis: Quantify the concentrations of amprenavir and ritonavir in the plasma samples using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the following pharmacokinetic parameters:

    • Area under the plasma concentration-time curve over the dosing interval (AUC₀-τ).

    • Maximum observed plasma concentration (Cmax).

    • Plasma concentration at the end of the dosing interval (Cτ or Cmin).

    • Time to reach Cmax (Tmax).

CYP3A4 Inhibition Assay

Objective: To determine the inhibitory potential of ritonavir on CYP3A4 activity.

Methodology:

  • System: Use human liver microsomes or recombinant human CYP3A4 as the enzyme source.

  • Substrate: Use a known CYP3A4 substrate, such as midazolam or testosterone.

  • Pre-incubation: Pre-incubate the enzyme source with varying concentrations of ritonavir for a defined period (e.g., 0 to 8 minutes) in the presence of an NADPH-generating system to allow for potential mechanism-based inactivation.[14]

  • Activity Assay: Initiate the reaction by adding the CYP3A4 substrate (e.g., midazolam). To minimize the contribution of reversible inhibition, the pre-incubation mixture can be diluted (e.g., 1:100) into the activity assay.[14]

  • Quenching: After a short incubation period (e.g., 3 minutes), stop the reaction by adding a quenching solution, such as acetonitrile, containing an internal standard.[14]

  • Analysis: Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS.

  • Data Analysis: Determine the rate of metabolite formation at each ritonavir concentration and time point. Calculate the IC₅₀ (concentration causing 50% inhibition) and Kᵢ (inhibition constant) values to quantify the inhibitory potency.

HIV-1 Protease Activity Assay

Objective: To measure the inhibitory activity of amprenavir against HIV-1 protease.

Methodology:

  • Enzyme and Substrate: Use recombinant HIV-1 protease and a synthetic peptide substrate that mimics a natural cleavage site and contains a fluorophore and a quencher (FRET-based assay).

  • Inhibitor Preparation: Prepare serial dilutions of amprenavir in a suitable buffer (e.g., containing DMSO).

  • Assay Reaction: In a microplate, combine the HIV-1 protease, the fluorogenic substrate, and varying concentrations of amprenavir in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the enzyme activity against the amprenavir concentration to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the inhibition constant (Ki), which for amprenavir is approximately 0.6 nM.[15]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Collect Blood Samples (Pre-dose, Post-dose series) centrifuge Centrifuge to Separate Plasma start->centrifuge store Store Plasma at ≤ -20°C centrifuge->store extract Extract Amprenavir & Ritonavir from Plasma store->extract lcms Quantify using LC-MS/MS extract->lcms pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Cτ) lcms->pk_analysis end Determine PK Profile pk_analysis->end G A Sub-therapeutic Amprenavir Levels Detected B1 Check Patient Adherence A->B1 B2 Review Concomitant Medications A->B2 B3 Assess for Malabsorption A->B3 C1 Adherence Counseling B1->C1 C2 CYP3A4 Inducer Identified? (e.g., Rifampin) B2->C2 C3 GI Issues Present? B3->C3 D2_yes Discontinue or Replace Inducer C2->D2_yes Yes D2_no Continue Monitoring C2->D2_no No D3_yes Manage GI Condition C3->D3_yes Yes D3_no Explore Other Causes C3->D3_no No

References

Technical Support Center: Interpreting Unexpected Results in Fosamprenavir Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during fosamprenavir efficacy studies.

Troubleshooting Guides

Unexpected results in this compound efficacy studies can arise from a variety of factors, from experimental design to biological variability. The following table outlines common unexpected outcomes, their potential causes, and recommended troubleshooting steps.

Unexpected Outcome Potential Causes Troubleshooting Steps
Higher than expected IC50 values (Reduced in vitro efficacy) - Resistant viral strain: The HIV-1 strain used may harbor mutations conferring resistance to amprenavir (the active form of this compound).- Assay interference: Components of the assay medium (e.g., serum proteins) may bind to the drug, reducing its effective concentration.- Incorrect drug concentration: Errors in serial dilutions or drug stock concentration.- Cell viability issues: Poor health of the host cells can affect viral replication and drug efficacy measurements.- Genotype the viral strain: Sequence the protease gene to identify known resistance mutations (e.g., I50V, I84V).- Optimize assay conditions: Use protein-free medium if possible or calibrate the assay with a known sensitive and resistant virus.- Verify drug concentration: Use a validated method like HPLC to confirm the concentration of amprenavir in the stock solution and dilutions.- Assess cell health: Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) before and during the experiment.
Lower than expected in vivo efficacy despite favorable in vitro results - Pharmacokinetic issues: Poor absorption, rapid metabolism, or drug-drug interactions can lead to suboptimal plasma concentrations of amprenavir.- Patient non-adherence: In clinical studies, patients may not be taking the drug as prescribed.- Pre-existing resistance: The patient may have a pre-existing resistant viral population that was not detected in baseline screening.- Immune reconstitution inflammatory syndrome (IRIS): In some patients, the restoration of the immune system can lead to a paradoxical worsening of symptoms.[1][2][3][4]- Therapeutic drug monitoring: Measure plasma amprenavir concentrations to ensure they are within the therapeutic range.- Assess adherence: Use methods like pill counts or patient diaries to monitor adherence.- Deep sequencing of baseline viral population: Use sensitive sequencing methods to detect minor resistant variants.- Clinical evaluation for IRIS: Monitor for signs and symptoms of IRIS, which may require specific management.
Unexpected adverse events (e.g., severe skin rash, nephrolithiasis, lipodystrophy) - Hypersensitivity reaction: Severe skin rashes can be a sign of a serious allergic reaction.[1][2][5]- Drug-induced crystal formation: this compound can contribute to the formation of kidney stones.[1][4]- Metabolic dysregulation: Protease inhibitors can interfere with lipid and glucose metabolism, leading to lipodystrophy.[6][7][8][9][10]- Discontinue drug and seek medical evaluation: For severe rashes, immediate medical attention is necessary.- Hydration and monitoring: Encourage hydration to reduce the risk of kidney stones and monitor renal function.- Monitor metabolic parameters: Regularly check lipid profiles and blood glucose levels.
Variable efficacy between pediatric and adult populations - Different pharmacokinetics: Children can have different drug absorption, distribution, metabolism, and excretion rates compared to adults, often requiring dose adjustments.[11][12][13][14][15]- Use pediatric-specific dosing guidelines: Refer to established guidelines for pediatric dosing of this compound.- Therapeutic drug monitoring: Monitor plasma amprenavir concentrations to ensure they are within the target range for children.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, amprenavir, in the body.[16] Amprenavir is a competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is essential for the cleavage of viral polyproteins into functional proteins, a critical step in the viral life cycle. By blocking HIV-1 protease, amprenavir prevents the maturation of new infectious virions.

Q2: Why is this compound often co-administered with ritonavir?

A2: this compound is often given with a low "booster" dose of ritonavir.[6] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing amprenavir.[11] By inhibiting CYP3A4, ritonavir increases the plasma concentration and prolongs the half-life of amprenavir, thereby enhancing its antiviral activity and allowing for less frequent dosing.

Q3: What are the key resistance mutations associated with this compound?

A3: Several mutations in the HIV-1 protease gene have been associated with resistance to amprenavir. The most common mutations include I50V, I84V, I54L/M, and the combination of V32I and I47V.[17][18][19] The presence of multiple mutations can lead to higher levels of resistance.

Q4: Can this compound be used in pediatric patients?

A4: Yes, this compound is approved for use in children, but dosing must be carefully adjusted based on age and weight due to differences in pharmacokinetics compared to adults.[11][12][13][14][15] It is important to consult pediatric-specific treatment guidelines for appropriate dosing recommendations.

Q5: Are there any unexpected off-target effects of this compound being investigated?

A5: Yes, recent research has shown that this compound can inhibit the digestive enzyme pepsin.[20][21][22][23][24] This has led to clinical trials investigating its potential use in treating laryngopharyngeal reflux (LPR), a condition where stomach acid and pepsin reflux into the throat.[20][21][22][23][24]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amprenavir (from this compound) with and without Ritonavir

ParameterThis compound (1400 mg twice daily)This compound/Ritonavir (700 mg/100 mg twice daily)
Cmax (ng/mL) 3,3005,572
AUC0-12 (ng·h/mL) 18,30041,517
Cmin (ng/mL) 4002,421

Data compiled from multiple sources.

Table 2: In Vitro IC50 Values of Amprenavir Against Resistant HIV-1 Strains

HIV-1 StrainKey Resistance MutationsIC50 (nM) - Fold Change vs. Wild-Type
Wild-Type None3.5 - 1.0x
Mutant 1 I50V28.0 - 8.0x
Mutant 2 I84V13.7 - 3.9x
Mutant 3 I54M21.0 - 6.0x

Data compiled from multiple sources.[18]

Experimental Protocols

1. Protocol for Determination of Amprenavir Plasma Concentration by HPLC

This protocol provides a general outline for the quantification of amprenavir in plasma using high-performance liquid chromatography (HPLC).

  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1500 x g for 10 minutes to separate plasma.

    • Store plasma at -80°C until analysis.

    • For analysis, thaw plasma samples and perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A common method is solid-phase extraction.[25]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[26]

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 15 mM phosphate buffer, pH 5.75).[25]

    • Flow Rate: 1.0 mL/min.[26]

    • Detection: UV detection at a specific wavelength (e.g., 210 nm).

    • Quantification: Create a standard curve using known concentrations of amprenavir. The concentration in the patient samples is determined by comparing their peak areas to the standard curve.

2. Protocol for HIV-1 Protease Inhibitor Susceptibility Assay

This protocol describes a cell-based assay to determine the in vitro susceptibility of HIV-1 to protease inhibitors.

  • Materials:

    • TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).

    • Patient-derived or laboratory-adapted HIV-1 isolates.

    • This compound (or amprenavir) stock solution.

    • Cell culture medium and reagents.

    • Luciferase assay reagent.

  • Procedure:

    • Virus Stock Preparation: Propagate the HIV-1 isolate in a suitable cell line (e.g., MT-4 cells) to generate a high-titer virus stock.

    • Assay Setup:

      • Plate TZM-bl cells in a 96-well plate.

      • Prepare serial dilutions of this compound.

      • In a separate plate, pre-incubate the virus stock with the different concentrations of the drug for a short period (e.g., 1 hour).

      • Add the virus-drug mixture to the TZM-bl cells.

    • Incubation: Incubate the plates for 48-72 hours to allow for viral entry, replication, and reporter gene expression.

    • Luciferase Assay:

      • Lyse the cells and add the luciferase assay reagent.

      • Measure the luminescence using a plate reader.

    • Data Analysis:

      • The percentage of inhibition is calculated for each drug concentration relative to the no-drug control.

      • The IC50 value (the drug concentration that inhibits 50% of viral replication) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Caption: HIV lifecycle and the mechanism of action of this compound.

Fosamprenavir_Metabolism_and_Interaction cluster_legend Legend This compound This compound Amprenavir Amprenavir (Active) This compound->Amprenavir Hydrolysis (in gut epithelium) Inactive_Metabolites Inactive Metabolites Amprenavir->Inactive_Metabolites Metabolism CYP3A4 CYP3A4 Enzyme (in Liver) Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Process Process Drug Drug/Metabolite Enzyme Enzyme Inhibition Inhibition

Caption: Metabolism of this compound and its interaction with ritonavir.

Pepsin_Inhibition_Pathway cluster_lpr Laryngopharyngeal Reflux (LPR) cluster_drug_action This compound Action Gastric Refluxate Gastric Refluxate (contains Pepsin) Laryngeal Epithelium Laryngeal Epithelium Gastric Refluxate->Laryngeal Epithelium Exposure Inflammation and Tissue Damage Inflammation and Tissue Damage Laryngeal Epithelium->Inflammation and Tissue Damage Pepsin-mediated damage This compound This compound Pepsin Inhibition Pepsin Inhibition This compound->Pepsin Inhibition Direct Binding Pepsin Inhibition->Laryngeal Epithelium Prevents Damage

Caption: Proposed mechanism of this compound in treating LPR by inhibiting pepsin.

References

Refinement of fosamprenavir delivery for targeted tissue distribution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fosamprenavir Targeted Delivery

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working on the refinement of this compound delivery for targeted tissue distribution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the development and evaluation of targeted this compound delivery systems.

Category 1: Formulation & Characterization

Question 1: My this compound-loaded nanoparticles (e.g., lipid-based or polymeric) exhibit low encapsulation efficiency (EE%). What are the common causes and how can I improve it?

Answer: Low encapsulation efficiency is a frequent challenge, often stemming from the physicochemical properties of this compound and its interaction with the nanocarrier. This compound's nature as a phosphate ester prodrug influences its solubility and partitioning behavior.

Troubleshooting Steps:

  • Optimize Drug-to-Carrier Ratio: An excessively high drug concentration can lead to saturation of the carrier matrix and subsequent drug expulsion. Systematically vary the initial this compound-to-lipid/polymer ratio to find the optimal loading capacity.

  • Adjust Formulation pH: The ionization state of this compound can affect its interaction with charged lipids or polymers. Evaluate the formulation process at different pH values to enhance electrostatic interactions or improve partitioning into the lipid core.

  • Modify Solvent System: During formulation (e.g., solvent evaporation or nanoprecipitation methods), the choice of organic solvent and the rate of its removal are critical. Ensure this compound is fully solubilized in the organic phase and that the solvent removal process allows for efficient entrapment rather than premature precipitation.

  • Refine Homogenization/Sonication Parameters: For lipid nanoparticles prepared by high-pressure homogenization, insufficient pressure or fewer cycles can result in poor drug entrapment.[1] Conversely, excessive energy might lead to drug degradation or expulsion. Optimize these parameters systematically.

  • Incorporate Helper Lipids/Polymers: The addition of components like cholesterol or PEGylated lipids can improve the stability and structural integrity of the nanoparticle, creating a more favorable environment for drug retention.

Question 2: I'm observing significant aggregation and an increase in the polydispersity index (PDI) of my this compound nanoformulation during storage. How can I enhance stability?

Answer: Nanoparticle aggregation is often due to insufficient surface charge or steric hindrance, leading to instability.

Troubleshooting Steps:

  • Assess Zeta Potential: A low absolute zeta potential value (typically < |25| mV) indicates insufficient electrostatic repulsion between particles.[1] Consider incorporating charged lipids (e.g., DSPG) or polymers to increase surface charge.

  • Introduce Steric Stabilization: The most common method is "PEGylation," or the inclusion of polyethylene glycol (PEG)-conjugated lipids or polymers in your formulation. The PEG layer provides a steric barrier that prevents particles from approaching each other.[2]

  • Optimize Lyophilization: If you are freeze-drying your formulation for long-term storage, the choice of cryoprotectant (e.g., trehalose, sucrose) is crucial. Inadequate cryoprotection can lead to particle fusion and aggregation upon reconstitution. Screen different cryoprotectants and their concentrations.

  • Control Storage Conditions: Store the formulation at an appropriate temperature (e.g., 4°C for liquid suspensions) and protect it from light, as this compound can be susceptible to degradation.

Category 2: In Vitro Evaluation

Question 3: My targeted this compound formulation does not show enhanced uptake in my target cells (e.g., macrophages, lymphocytes) compared to the non-targeted version or free drug. What should I check?

Answer: A lack of enhanced uptake points to issues with the targeting ligand, its conjugation, or its interaction with the cellular receptor.

Troubleshooting Steps:

  • Verify Ligand Conjugation: Confirm that your targeting ligand (e.g., an antibody fragment, peptide, or mannose) is successfully attached to the nanoparticle surface. Use techniques like FTIR, NMR, or a fluorescently-labeled ligand to quantify conjugation efficiency. For peptides, a standard protein assay can be used.[1]

  • Check Receptor Expression: Ensure your target cell line or primary cells express a sufficient number of the target receptors. Use flow cytometry or western blotting to quantify receptor expression levels. Receptor expression can vary with cell passage number and culture conditions.

  • Evaluate Ligand Orientation and Accessibility: The conjugation chemistry may orient the ligand in a way that its binding site is sterically hindered by the nanoparticle surface (e.g., by a dense PEG layer). Consider using longer linkers to extend the ligand away from the surface.

  • Rule Out Non-Specific Binding: High non-specific binding of your control (non-targeted) nanoparticles can mask the effect of specific targeting. Ensure your control nanoparticles have similar physicochemical properties (size, charge, surface chemistry) to the targeted ones, minus the ligand.

Category 3: In Vivo Performance

Question 4: The in vivo bioavailability of my oral this compound nanoformulation is not significantly improved over the standard drug suspension. What are the potential reasons?

Answer: Overcoming the complex gastrointestinal (GI) barrier is a major challenge for oral drug delivery.[3] this compound is a substrate of P-glycoprotein (P-gp), an efflux pump that can limit its absorption.[4]

Troubleshooting Steps:

  • Assess GI Stability: The formulation may be degrading in the acidic environment of the stomach or due to enzymatic action in the intestine.[5] Incorporate mucoadhesive polymers like chitosan or use enteric coatings to protect the nanoparticles until they reach the small intestine.

  • Evaluate Mucus Penetration: The mucus layer presents a significant barrier.[3] Dense PEGylation can help create "mucus-inert" particles that diffuse through the mucus layer more effectively.

  • Inhibit P-gp Efflux: Many excipients used in nanoformulations (e.g., Pluronic block copolymers, Vitamin E TPGS) are known P-gp inhibitors. Consider including such components to reduce drug efflux back into the GI lumen.

  • Promote Lymphatic Uptake: For lipophilic drugs and lipid-based carriers, the intestinal lymphatic system can be a significant absorption pathway, bypassing first-pass metabolism in the liver.[1] Formulations with long-chain triglycerides can promote this pathway.

Question 5: Following intravenous administration, I am not observing preferential accumulation of my formulation in the target tissue, such as lymphoid organs. Why might this be?

Answer: Rapid clearance by the reticuloendothelial system (RES) and poor penetration into target tissues are common hurdles for intravenously administered nanoparticles.[6]

Troubleshooting Steps:

  • Optimize Particle Size: Nanoparticles larger than 200 nm are often rapidly cleared by macrophages in the liver and spleen. Aim for a particle size below this threshold for longer circulation times.

  • Enhance Stealth Properties: A dense PEG coating is critical to reduce opsonization (the process of marking particles for phagocytosis) and prolong circulation half-life, allowing more time for the nanoparticles to reach the target tissue.[2]

  • Verify In Vivo Ligand Stability: The targeting ligand may be degrading or cleaving from the nanoparticle surface in the bloodstream. Evaluate the stability of the ligand-nanoparticle conjugate in plasma.

  • Consider the Target Tissue Barrier: The vasculature of the target tissue must be permeable enough for the nanoparticles to extravasate. For solid tumors, this relies on the enhanced permeability and retention (EPR) effect, but for non-tumor tissues like lymph nodes, different mechanisms are at play.[2][6] Subcutaneous injection can be an effective route for targeting lymph nodes.[7]

Quantitative Data Summary

The following tables summarize key pharmacokinetic data for amprenavir (the active metabolite of this compound) and provide examples of how nanocarriers can enhance drug delivery.

Table 1: Pharmacokinetic Parameters of Amprenavir Following this compound Administration in Human Subjects Data is compiled from studies in different patient populations and should be used for comparative purposes.

RegimenPatient PopulationAUC₀₋₁₂ (ng·hr/mL)Cₘₐₓ (ng/mL)C₁₂ (ng/mL)Source(s)
This compound 700mg + Ritonavir 100mg (Twice Daily)HIV-infected Adults41,517 - 43,9135,572 - 6,0802,120 - 2,648[8]
This compound 1400mg (Twice Daily)Healthy AdultsHigher than boostedHigher than boostedData not specified[9]
FPV/RTV 23/3 mg/kg (Twice Daily)Children (2 to <6 yrs)~50% higher than adult boosted regimen~50% higher than adult boosted regimen~50% higher than adult boosted regimen[9]
FPV/RTV 45/7 mg/kg (Twice Daily)Infants (6 mos to <2 yrs)~26% lower than adult boosted regimenSimilar to adult boosted regimenSimilar to adult boosted regimen[10]

Table 2: Illustrative Example of Bioavailability Enhancement of Protease Inhibitors via Nanoparticle Delivery This table uses data for Darunavir to illustrate the potential for improvement, as specific data for targeted this compound is emerging.

FormulationAdministration RouteRelative Bioavailability Increase (%)Key FindingSource
Darunavir-loaded Lipid Nanoparticles vs. SuspensionOral (in rats)569%Significant improvement in oral bioavailability and uptake in lymphoid organs.[1]
Indinavir-loaded Immunoliposomes vs. Free DrugSubcutaneous (in mice)Up to 12,600% (126-fold) in lymph nodesDrastically increased drug accumulation in target lymphoid tissues.[7]

Experimental Protocols

Protocol 1: Quantification of Amprenavir in Plasma by HPLC

This protocol is based on the methodology described for analyzing multiple antiretroviral agents.[8]

  • Objective: To determine the concentration of amprenavir (from this compound) in plasma samples.

  • Materials:

    • Human plasma (200 µL per sample)

    • Internal standard (e.g., another protease inhibitor not present in the sample)

    • Methyl tert-butyl ether (MTBE)

    • HPLC system with UV detector

    • Reverse-phase C18 column

  • Procedure:

    • Sample Preparation: To 200 µL of plasma, add the internal standard.

    • Liquid-Liquid Extraction: Add 2 mL of MTBE. Vortex mix vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

    • Injection: Inject a defined volume (e.g., 50 µL) onto the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set to the appropriate wavelength for amprenavir.

  • Analysis: Construct a calibration curve using standards of known amprenavir concentration. Quantify the amprenavir in the samples by comparing the peak area ratio (amprenavir/internal standard) to the calibration curve.

Protocol 2: In Vitro Cytotoxicity Assessment via Annexin-V/PI Staining

This protocol uses a common apoptosis assay to evaluate the toxicity of nanoformulations on target cells.[11]

  • Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound formulations.

  • Materials:

    • Target cells (e.g., MT-4 lymphocytes, macrophages)

    • This compound formulation, empty nanocarrier (placebo), and free this compound controls.

    • Annexin-V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with serial dilutions of the test articles (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 or 48 hours). Include untreated cells as a negative control.

    • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin-V-FITC and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Interpretation:

    • Annexin-V(-)/PI(-): Viable cells.

    • Annexin-V(+)/PI(-): Early apoptotic cells.

    • Annexin-V(+)/PI(+): Late apoptotic/necrotic cells.

Visualizations: Workflows and Pathways

G cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Testing A Select Carrier (Lipid, Polymer) B Optimize Formulation (Drug:Carrier Ratio, pH) A->B C Add Targeting Ligand (e.g., Antibody, Peptide) B->C D Characterize Nanoparticles (Size, Zeta, EE%) C->D E Cellular Uptake Study (Target vs. Control Cells) D->E F Cytotoxicity Assay (e.g., Annexin-V/PI) E->F G Antiviral Activity Assay (HIV-infected cells) F->G H Pharmacokinetic Study (Bioavailability) G->H I Biodistribution Study (Tissue Accumulation) H->I J Efficacy in Animal Model (Viral Load Reduction) I->J K Clinical Translation

Caption: Workflow for developing targeted this compound nanoparticles.

G FOS This compound (Prodrug) Administered Orally GUT Gut Epithelium (Intestinal Mucosa) FOS->GUT Hydrolysis by phosphatases APV Amprenavir (Active Drug) GUT->APV LIVER Liver APV->LIVER Systemic Circulation CYP3A4 CYP3A4 Enzyme APV->CYP3A4 LIVER->CYP3A4 MET Inactive Metabolites RTV Ritonavir (Booster) RTV->CYP3A4 Inhibition CYP3A4->MET Metabolism

Caption: Bioactivation and metabolism pathway of this compound.

G cluster_pk Pharmacokinetic Issues cluster_dist Distribution Issues Start Problem: Low In Vivo Efficacy PK_Check Low AUC / Bioavailability? Start->PK_Check Stability Check GI Stability & Mucus Penetration PK_Check->Stability Yes Dist_Check Poor Accumulation in Target Tissue? PK_Check->Dist_Check No Efflux Incorporate P-gp Inhibitor Stability->Efflux Clearance Optimize Size (<200nm) & PEG Density Dist_Check->Clearance Yes Efficacy_Check Sufficient Drug Reaching Target? Dist_Check->Efficacy_Check No Targeting Verify Ligand Stability & Receptor Access Clearance->Targeting Final Efficacy_Check->Final Yes: Investigate Downstream Drug Action

References

Technical Support Center: In Vitro Fosamprenavir to Amprenavir Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the in vitro conversion of fosamprenavir to its active form, amprenavir. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound conversion to amprenavir in vitro?

This compound is a phosphate ester prodrug of amprenavir. Its conversion to the active drug, amprenavir, is primarily mediated by the hydrolytic activity of alkaline phosphatase (ALP), an enzyme highly expressed in intestinal models like Caco-2 cells.[1] This enzymatic cleavage removes the phosphate group from this compound.

Q2: Why is the choice of in vitro model important for this conversion?

The selection of an appropriate in vitro model is critical because the conversion is enzyme-dependent. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used model as it spontaneously differentiates into polarized enterocytes that express brush border enzymes, including alkaline phosphatase, typical of the small intestine.[2][3]

Q3: What are the key factors that can lead to inconsistent conversion rates?

Several factors can contribute to variability in the in vitro conversion of this compound to amprenavir. These include the pH of the experimental medium, the presence of enzymatic inhibitors, the differentiation state and passage number of the Caco-2 cells, and the stability of the compounds.

Q4: How does pH affect the conversion process?

The pH of the medium can influence the conversion in two main ways. Firstly, this compound's solubility is pH-dependent. Secondly, enzymatic activity of alkaline phosphatase has an optimal pH range. While not extensively quantified for this specific reaction in vitro, acidic conditions in the apical compartment of Caco-2 models are often used to mimic the intestinal environment.

Q5: Are there any known inhibitors of this conversion that I should be aware of?

Yes, inorganic phosphate is a known inhibitor of the dephosphorylation of this compound.[1] Therefore, the use of phosphate-buffered media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is not recommended for these experiments. It is advisable to use media with biorelevant phosphate concentrations (0.4-1 mM) and a different buffering agent like 2-morpholinoethanesulfonic acid (MES).[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments.

Issue Potential Cause Recommended Solution
Low or no conversion of this compound to amprenavir 1. Low Alkaline Phosphatase (ALP) Activity: Caco-2 cells may not be fully differentiated, or are of a high passage number, leading to reduced ALP expression.[4] 2. Inhibitory Components in Media: High concentrations of inorganic phosphate in the buffer can inhibit ALP.[1] 3. Incorrect pH: The pH of the assay buffer may be outside the optimal range for ALP activity.1. Optimize Caco-2 Culture: Ensure Caco-2 cells are cultured for an adequate period (typically 21 days post-confluence) to allow for full differentiation. Use cells within a validated, lower passage number range. Regularly assess ALP activity as a quality control measure. 2. Use Appropriate Buffers: Avoid phosphate-based buffers. Utilize buffers with low, biorelevant phosphate concentrations and an alternative buffering agent like MES.[1] 3. Adjust pH: Empirically test a range of pH values (e.g., 6.0-7.5) for the assay buffer to determine the optimal condition for your specific experimental setup.
High variability in conversion rates between wells/experiments 1. Inconsistent Caco-2 Monolayer: The integrity and differentiation of the Caco-2 cell monolayer may vary across the culture plate. 2. Inaccurate Pipetting: Small volumes of concentrated drug solutions can be difficult to dispense accurately. 3. Edge Effects in Culture Plates: Wells on the perimeter of the plate may experience different temperature and humidity conditions, affecting cell growth and differentiation.1. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure consistent integrity. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. For potent compounds, consider serial dilutions to work with larger, more manageable volumes. 3. Minimize Edge Effects: Avoid using the outer wells of the culture plate for experiments. Fill them with sterile water or media to create a humidity barrier.
Unexpectedly high this compound or low amprenavir concentration in control samples 1. Compound Instability: this compound or amprenavir may be degrading in the analytical solvent or under the storage conditions. 2. Contamination: Cross-contamination of samples or standards.1. Assess Compound Stability: Perform stability studies of this compound and amprenavir in your chosen analytical solvent and at your storage temperature. This compound has been shown to be stable under thermal, photolytic, and humidity stress, but degrades in acidic and basic conditions. 2. Implement Strict Sample Handling: Use fresh pipette tips for each sample and standard. Prepare standards and quality control samples in a separate area from the experimental samples.
Poor reproducibility of HPLC/LC-MS results 1. Matrix Effects: Components from the cell culture medium or cell lysate can interfere with the ionization of this compound and amprenavir in the mass spectrometer. 2. Inconsistent Sample Preparation: Variability in the extraction procedure can lead to inconsistent recovery of the analytes.1. Evaluate Matrix Effects: Prepare standards in the same matrix as the samples (e.g., cell culture medium) to assess for ion suppression or enhancement. If significant matrix effects are observed, optimize the sample clean-up procedure or use a stable isotope-labeled internal standard. 2. Standardize Extraction Protocol: Ensure a consistent and validated protocol for sample extraction is followed for all samples.

Experimental Protocols

In Vitro this compound to Amprenavir Conversion Assay using Caco-2 Cells

Objective: To measure the conversion of this compound to amprenavir in a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with MES (pH 6.5)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Amprenavir stock solution (for standard curve)

  • Acetonitrile

  • Formic acid

  • HPLC or LC-MS/MS system

Procedure:

  • Caco-2 Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21 days post-confluence to allow for differentiation, changing the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Conversion Assay:

    • On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Prepare the this compound dosing solution by diluting the stock solution in HBSS (pH 6.5) to the desired final concentration (e.g., 10 µM).

    • Add the this compound dosing solution to the apical side of the Transwell® inserts.

    • Add fresh HBSS to the basolateral side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral compartments.

  • Sample Preparation for Analysis:

    • To the collected samples, add an equal volume of acetonitrile containing an internal standard (if used) to precipitate proteins and stop the enzymatic reaction.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • HPLC/LC-MS/MS Analysis:

    • Analyze the samples for the concentrations of this compound and amprenavir using a validated HPLC or LC-MS/MS method.

    • Prepare a standard curve for both this compound and amprenavir in the corresponding matrix (HBSS).

HPLC Method for Quantification of this compound and Amprenavir

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile Gradient:

  • Start with 95% A, 5% B

  • Linearly increase to 95% B over 10 minutes

  • Hold at 95% B for 2 minutes

  • Return to initial conditions and equilibrate for 3 minutes Flow Rate: 1.0 mL/min Detection: UV at 265 nm Injection Volume: 20 µL

Visualizations

fosamprenavir_conversion_workflow cluster_prep Cell Preparation cluster_assay Conversion Assay cluster_analysis Sample Analysis Caco2_seeding Seed Caco-2 cells on Transwell® inserts Differentiation Culture for 21 days for differentiation Caco2_seeding->Differentiation TEER_check Monitor monolayer integrity (TEER measurement) Differentiation->TEER_check Wash Wash monolayers with HBSS TEER_check->Wash Dosing Add this compound to apical side Wash->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect samples from apical & basolateral sides Incubation->Sampling Quench Quench reaction with acetonitrile Sampling->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge HPLC Analyze supernatant by HPLC/LC-MS Centrifuge->HPLC

Caption: Experimental workflow for the in vitro conversion of this compound.

influencing_factors cluster_factors Influencing Factors cluster_cell_state Caco-2 Cell State This compound This compound Conversion Hydrolysis This compound->Conversion Amprenavir Amprenavir Conversion->Amprenavir pH pH pH->Conversion modulates Inhibitors Inhibitors (e.g., inorganic phosphate) Inhibitors->Conversion inhibits ALP Alkaline Phosphatase Activity ALP->Conversion catalyzes Differentiation Differentiation Status Differentiation->ALP influences Passage Passage Number Passage->ALP influences

References

Validation & Comparative

Fosamprenavir vs. Amprenavir: An In Vitro Antiviral Potency Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the relationship and antiviral activity of Fosamprenavir and its active metabolite, Amprenavir.

This compound, a phosphate ester prodrug, was developed to improve the bioavailability of the potent HIV-1 protease inhibitor, amprenavir.[1][2][3][4] In the body, particularly within the intestinal epithelium, this compound is rapidly and extensively hydrolyzed by alkaline phosphatases to yield amprenavir, the pharmacologically active agent, and inorganic phosphate.[1][5][6] Consequently, the in vitro antiviral potency observed is that of amprenavir. This compound itself does not exert a direct antiviral effect.

In Vitro Conversion and Bioavailability

The conversion of this compound to amprenavir is a critical step for its therapeutic action. This process allows for improved oral absorption and a reduced pill burden compared to the original amprenavir formulation.[1][5] Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that when this compound is applied to the apical side, only amprenavir is detected on the basolateral side, illustrating the efficient conversion during absorption.[1]

Fosamprenavir_to_Amprenavir_Conversion This compound This compound (Prodrug) IntestinalEpithelium Intestinal Epithelium This compound->IntestinalEpithelium Oral Administration Amprenavir Amprenavir (Active Drug) SystemicCirculation Systemic Circulation Amprenavir->SystemicCirculation Absorption IntestinalEpithelium->Amprenavir Hydrolysis by Alkaline Phosphatases

Caption: Conversion of this compound to Amprenavir.

Antiviral Potency of Amprenavir

Amprenavir exhibits potent in vitro activity against HIV-1 by inhibiting the viral protease enzyme, which is essential for the maturation of infectious virus particles.[7] The potency is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Parameter Virus Strain(s) Cell Line(s) Value Reference
IC50Wild-type HIV-1Acutely infected lymphoblastic cell lines (MT-4, CEM-CCRF, H9) and peripheral blood lymphocytes0.012 to 0.08 µM[5]
IC50Wild-type HIV-1Chronically infected lymphoblastic cell lines0.41 µM[5]
IC50Wild-type clinical HIV isolatesNot specified14.6 +/- 12.5 ng/mL[7][8]

Experimental Protocols

The in vitro antiviral activity of amprenavir is commonly assessed using cell-based assays. While specific, detailed protocols can vary between laboratories, the general methodology involves the following steps:

  • Cell Culture: Lymphoblastic cell lines (e.g., MT-4, CEM-CCRF, H9) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.[5]

  • Viral Infection: The cultured cells are infected with a known quantity of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or clinical isolates.[5]

  • Drug Treatment: Immediately following infection (for acutely infected cells) or for established infections (chronically infected cells), the cells are exposed to a range of concentrations of amprenavir.

  • Incubation: The treated and untreated (control) infected cells are incubated for a period of several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by various methods, such as:

    • p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Assay: This measures the activity of the viral enzyme reverse transcriptase.

    • Cytopathic Effect (CPE) Assay: This method assesses the virus-induced cell killing, often using a dye like MTT to measure cell viability.[9]

  • Data Analysis: The data are analyzed to determine the drug concentration that inhibits viral replication by 50% (IC50).

Antiviral_Assay_Workflow cluster_0 Experimental Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis A Cell Culture (e.g., MT-4, PBMCs) B HIV-1 Infection A->B C Addition of Amprenavir (Serial Dilutions) B->C D Incubation (Several Days) C->D E Quantify Viral Replication (e.g., p24 ELISA) D->E F Calculate IC50 Value E->F

Caption: General workflow for an in vitro antiviral potency assay.

Conclusion

References

Head-to-head comparison of fosamprenavir and lopinavir against HIV protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent HIV-1 protease inhibitors: fosamprenavir and lopinavir. The information presented is intended to support research and drug development efforts by offering a detailed analysis of their biochemical potency, clinical efficacy, resistance profiles, and the experimental methodologies used for their evaluation.

Overview and Mechanism of Action

Both this compound and lopinavir are critical components of highly active antiretroviral therapy (HAART) and function by inhibiting the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. Inhibition of this enzyme results in the production of immature, non-infectious virions.

This compound (FPV) is a prodrug that is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir (APV) .[1] This conversion allows for a reduced pill burden compared to the original amprenavir formulation. Amprenavir is a competitive inhibitor of the HIV-1 protease.

Lopinavir (LPV) is a potent HIV-1 protease inhibitor that is co-formulated with a low dose of ritonavir (r). Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic pathway for lopinavir. By inhibiting CYP3A4, ritonavir "boosts" the plasma concentrations of lopinavir, enhancing its antiviral activity.

The following diagram illustrates the mechanism of action of these protease inhibitors.

HIV_Protease_Inhibition cluster_0 HIV Life Cycle cluster_1 Drug Intervention HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease_Action HIV Protease Cleavage Gag_Pol_Polyprotein->HIV_Protease_Action Mature_Proteins Mature Viral Proteins HIV_Protease_Action->Mature_Proteins Viral_Assembly Viral Assembly & Budding Mature_Proteins->Viral_Assembly Mature_Virion Mature, Infectious Virion Viral_Assembly->Mature_Virion This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis Inhibition Inhibition Amprenavir->Inhibition Lopinavir Lopinavir Lopinavir->Inhibition Inhibition->HIV_Protease_Action

Mechanism of HIV protease inhibition by this compound (active as amprenavir) and lopinavir.

Quantitative Performance Against HIV Protease

Table 1: In Vitro Inhibition of Wild-Type HIV-1 Protease

InhibitorKi (nM)IC50 (ng/mL)IC50 (nM)Source
Amprenavir0.614.6 ± 12.5~29[1]
Lopinavir0.0013 - 0.0036-0.7 (against HIV-2)[2]

Note: The Lopinavir Ki value is exceptionally low, indicating very tight binding to the protease. The provided IC50 for Lopinavir is against HIV-2 protease and may differ for HIV-1.

Table 2: In Vitro Activity Against Wild-Type and Resistant HIV-1 Isolates

InhibitorVirus IsolateIC50 (µM)Source
AmprenavirWild-Type (14aPre)0.01 - 0.64[3]
LopinavirWild-Type (14aPre)0.000625 - 0.32[3]
AmprenavirPI-Resistant (003 & 004)-[3]
LopinavirPI-Resistant (003 & 004)-[3]

Note: The ranges provided reflect the concentrations tested in the study. The study also notes that for the PI-resistant isolates, the IC50 for lopinavir increased 48.5-fold, while for amprenavir it increased 4.48-fold compared to the wild-type isolate.[3]

Clinical Efficacy and Safety: The KLEAN Study

The KLEAN study was a large, open-label, non-inferiority clinical trial that directly compared the efficacy and safety of ritonavir-boosted this compound (FPV/r) with ritonavir-boosted lopinavir (LPV/r) in treatment-naïve HIV-1 infected patients over 144 weeks.[4][5][6]

Table 3: Key Efficacy and Safety Outcomes from the KLEAN Study (at 144 Weeks)

OutcomeThis compound/r (700/100 mg BID)Lopinavir/r (400/100 mg BID)Source
Virological Response
HIV-1 RNA <50 copies/mL73%60%[5][6]
Immunological Response
Median CD4+ cell count increase from baseline (cells/mm³)300335[5][6]
Safety and Tolerability
Discontinuation due to adverse events13%9%[5][6]
Most frequent drug-related grade 2-4 adverse eventsDiarrhea, nausea, abacavir hypersensitivityDiarrhea, nausea, abacavir hypersensitivity[4]
Incidence of Diarrhea25.6%53.5%[7]
Incidence of Hypertriglyceridemia43.6%69.8%[7]

The KLEAN study concluded that this compound/r demonstrated durable viral suppression and was non-inferior to lopinavir/r in treatment-naïve patients, with both regimens being generally well-tolerated.[4][6] Notably, some observational data suggests a lower incidence of diarrhea and hypertriglyceridemia with this compound/r compared to lopinavir/r.[7]

Resistance Profiles and Cross-Resistance

The development of drug resistance is a major challenge in HIV therapy. Both this compound and lopinavir have distinct but overlapping resistance profiles.

Table 4: Key Resistance-Associated Mutations

Mutation TypeThis compound (Amprenavir)Lopinavir
Primary Mutations I50V, I84V, V32I+I47V, I54L/MV32I, M46I/L, I47A/V, I54V, L76V, V82A/F/S/T, I84V, L90M
Accessory Mutations L10F/I/V, M36I, M46I/L, I54V, L63P, A71V/T, G73S, V82A/F/T, I84V, L90ML10F/I/V, K20M/R, L24I, L33F, M36I, M46I/L, I54L/M, L63P, A71V/T, G73S, V82A/F/T, I84V, L90M

Source: Compiled from multiple sources.

Cross-resistance between the two drugs is a significant clinical consideration. Studies have shown that amprenavir-resistant viruses, particularly those with multiple mutations, can exhibit cross-resistance to lopinavir.[8] For instance, the I50V mutation, a key amprenavir resistance mutation, can also contribute to lopinavir resistance when present with other mutations.[8] Conversely, viruses with reduced susceptibility to lopinavir may also show decreased susceptibility to this compound.

The following diagram illustrates the relationship between the development of resistance and the selection pressure exerted by these drugs.

Resistance_Pathway cluster_FPV This compound/Amprenavir Pressure cluster_LPV Lopinavir Pressure Wild_Type_HIV Wild-Type HIV-1 FPV_Mutations Primary Mutations: I50V, I84V, V32I+I47V, I54L/M Wild_Type_HIV->FPV_Mutations Selects for LPV_Mutations Primary Mutations: V32I, M46I/L, I47A/V, I54V, L76V, V82A/F/S/T, I84V, L90M Wild_Type_HIV->LPV_Mutations Selects for Cross_Resistance Cross-Resistance FPV_Mutations->Cross_Resistance Can lead to LPV_Mutations->Cross_Resistance Can lead to

Simplified representation of resistance development and cross-resistance.

Experimental Protocols

The determination of Ki and IC50 values for HIV protease inhibitors is crucial for their preclinical evaluation. A common method is the fluorometric assay, which measures the cleavage of a fluorescently labeled peptide substrate by the HIV-1 protease.

Representative Fluorometric HIV-1 Protease Inhibition Assay Protocol

This protocol is a generalized procedure based on commercially available kits and published methodologies.[9][10][11][12]

1. Materials and Reagents:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Assay Buffer

  • HIV-1 Protease Substrate (fluorogenic)

  • Test inhibitors (this compound/Amprenavir, Lopinavir) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HIV-1 Protease in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare serial dilutions of the test inhibitors (amprenavir and lopinavir) and the positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank: Assay Buffer only.

      • Enzyme Control: HIV-1 Protease solution and solvent control.

      • Inhibitor Wells: HIV-1 Protease solution and serial dilutions of the test inhibitors.

      • Positive Control: HIV-1 Protease solution and the positive control inhibitor.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of 1-3 hours, with readings taken every 1-2 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each inhibitor concentration:

    • % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] x 100

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and its Michaelis-Menten constant (Km) are known.

The following diagram outlines the general workflow for determining the inhibitory potential of the compounds.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - HIV-1 Protease - Substrate - Inhibitors (FPV/LPV) Start->Reagent_Prep Assay_Setup Set up 96-well plate: - Blanks - Enzyme Controls - Inhibitor Dilutions Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate inhibitors with enzyme (15 min) Assay_Setup->Pre_incubation Reaction_Start Initiate reaction with substrate addition Pre_incubation->Reaction_Start Kinetic_Measurement Measure fluorescence kinetically (Ex/Em ~330/450 nm) Reaction_Start->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition Kinetic_Measurement->Data_Analysis IC50_Ki_Calc Calculate IC50 and Ki values Data_Analysis->IC50_Ki_Calc End End IC50_Ki_Calc->End

General workflow for an in vitro HIV-1 protease inhibition assay.

Conclusion

Both this compound and lopinavir are potent inhibitors of HIV-1 protease with established clinical efficacy. While in vitro data suggests lopinavir has a very high affinity for the enzyme, clinical data from the KLEAN study indicates that ritonavir-boosted this compound is non-inferior to ritonavir-boosted lopinavir in treatment-naïve patients, with a potentially more favorable gastrointestinal side-effect profile. The choice between these agents in a clinical or research setting should consider their respective resistance profiles and the potential for cross-resistance. The experimental protocols outlined provide a foundation for further comparative studies to elucidate the subtle differences in their inhibitory mechanisms and performance against a broader range of viral isolates.

References

A Comparative Analysis of Fosamprenavir and Atazanavir Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the resistance profiles of two critical HIV-1 protease inhibitors: fosamprenavir and atazanavir. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of resistance mutations, phenotypic consequences, and the methodologies used to assess them. All quantitative data is supported by experimental findings from peer-reviewed studies.

Executive Summary

This compound, a prodrug of amprenavir, and atazanavir are both vital components of antiretroviral therapy. However, the emergence of drug resistance poses a significant challenge to their long-term efficacy. Understanding the distinct resistance pathways selected by these drugs is crucial for optimizing treatment strategies and developing next-generation inhibitors. This guide outlines the key resistance mutations, their impact on drug susceptibility, and the experimental protocols used to characterize these resistance profiles.

Data Presentation: Quantitative Analysis of Resistance

The following table summarizes the key mutations associated with resistance to this compound and atazanavir, along with their observed fold changes in 50% inhibitory concentration (IC50) from experimental studies. Fold change represents the factor by which the IC50 of the mutant virus is increased compared to the wild-type virus.

DrugMutation CategoryMutation(s)Fold Change in IC50 (Range)Key Observations
This compound PrimaryI50V~8[1]A key mutation conferring intermediate to high-level resistance.[1]
PrimaryI84V~3.9[1]Associated with clinical resistance.[1]
PrimaryV32I + I47V-A combination of mutations that can lead to resistance.
PrimaryI54L/M-Can emerge in patients failing this compound-based therapy.
AccessoryM46I/L-Often accompanies primary mutations.
Atazanavir MajorI50LHighA signature mutation for atazanavir resistance, which can paradoxically increase susceptibility to other PIs.
MajorI84VHighConfers significant resistance to atazanavir.
MajorN88S~10[2]A nonpolymorphic mutation selected by atazanavir.[2]
MajorM46I/L-Common in patients failing atazanavir, with M46I being highly prevalent (33%).[3]
MajorV82A-Occurs in a significant percentage of resistant isolates (22.3%).[3]
MajorL90M-Frequently observed in atazanavir-resistant strains (19.3%).[3]
AccessoryL10F/I/V, K20R/T, L24I, L33F, M36I/L, F53L, I54V, Q58E, D60E, I62V, G73S, A71V/T, V82T, I85V, I93L/M-These mutations often accumulate and contribute to the overall resistance profile.

Experimental Protocols

The characterization of this compound and atazanavir resistance profiles relies on two primary experimental approaches: genotypic and phenotypic analysis.

Genotypic Resistance Testing

Genotypic assays identify mutations in the HIV-1 protease gene that are known to be associated with drug resistance.

1. Viral RNA Extraction:

  • Plasma samples are collected from patients with a viral load typically ≥500-1000 copies/mL.

  • Viral RNA is extracted from plasma using commercially available kits, such as the QIAamp Viral RNA Mini Kit (Qiagen).

2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

  • The extracted viral RNA is reverse transcribed into complementary DNA (cDNA).

  • The protease gene region of the pol gene is then amplified from the cDNA using PCR. Specific primers are designed to anneal to conserved regions flanking the protease gene.

  • Example Primer Set for Protease Gene Amplification:

    • Forward Primer: PANA2AF (5'-GAGGCAATGAGCCAARCAAACA-3')[4]

    • Reverse Primer: PANA3AR (5'-TTCCAGGGCTCTAGKTTAGG-3')[4]

3. Nested PCR (optional but common for increasing sensitivity):

  • A second round of PCR is performed using primers that bind within the initial PCR product to amplify a smaller, more specific fragment of the protease gene.

4. DNA Sequencing:

  • The amplified PCR product is purified and then sequenced using the Sanger sequencing method.

  • Both forward and reverse sequencing primers are used to ensure accuracy.

5. Sequence Analysis:

  • The resulting nucleotide sequences are aligned with a wild-type reference sequence (e.g., HXB2).

  • Amino acid mutations are identified by comparing the patient-derived sequence to the reference sequence.

  • The identified mutations are then interpreted using databases such as the Stanford University HIV Drug Resistance Database to predict the level of resistance to this compound and atazanavir.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of a patient's viral strain to a drug by assessing its ability to replicate in the presence of varying drug concentrations. The PhenoSense® and Antivirogram® assays are common examples.

1. Construction of Recombinant Viruses:

  • The patient's amplified protease gene is inserted into a proviral DNA vector that lacks its own protease gene but contains a reporter gene, such as luciferase.

  • This recombinant vector is then transfected into a susceptible cell line (e.g., HEK293T cells).

2. Viral Culture and Drug Susceptibility Assay:

  • The transfected cells produce recombinant viruses containing the patient's protease enzyme.

  • These viruses are then used to infect target cells (e.g., TZM-bl cells) in the presence of serial dilutions of this compound or atazanavir.

3. Measurement of Viral Replication:

  • After a defined incubation period, viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

4. Calculation of IC50:

  • The drug concentration that inhibits viral replication by 50% (IC50) is determined for the patient's virus and a wild-type reference virus.

  • The fold change in IC50 is calculated by dividing the IC50 of the patient's virus by the IC50 of the reference virus. A higher fold change indicates a greater level of resistance.

Mandatory Visualizations

experimental_workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis G1 Viral RNA Extraction (from Plasma) G2 RT-PCR Amplification (Protease Gene) G1->G2 G3 DNA Sequencing G2->G3 G4 Sequence Analysis & Mutation Identification G3->G4 End_G End_G G4->End_G Resistance Profile (Mutation List) P1 Construction of Recombinant Virus P2 Viral Culture with Drug Dilutions P1->P2 P3 Measure Viral Replication (e.g., Luciferase Assay) P2->P3 P4 Calculate IC50 & Fold Change P3->P4 End_P End_P P4->End_P Resistance Profile (Fold Change) Start Patient Sample (Plasma) Start->G1 resistance_pathway cluster_drug_pressure Drug Selective Pressure cluster_mutations Primary Resistance Mutations cluster_outcome Consequences Fos This compound Fos_mut I50V, I84V, V32I+I47V Fos->Fos_mut Ata Atazanavir Ata_mut I50L, N88S, I84V Ata->Ata_mut Reduced_Susceptibility Reduced Drug Susceptibility Fos_mut->Reduced_Susceptibility Ata_mut->Reduced_Susceptibility Cross_Resistance Potential Cross-Resistance to other PIs Reduced_Susceptibility->Cross_Resistance

References

Decoding Fosamprenavir's Efficacy in Treatment-Experienced HIV-1 Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fosamprenavir's efficacy against other protease inhibitors in treatment-experienced individuals with HIV-1. Supported by experimental data, this document delves into virological and immunological responses, resistance profiles, and the methodologies behind these assessments.

This compound, a prodrug of amprenavir, has been a significant component in the arsenal of antiretroviral therapies. Its efficacy in treatment-experienced patients, who have developed resistance to other drugs, is a critical area of study. This guide synthesizes data from key clinical trials to offer an objective comparison of this compound-based regimens with other protease inhibitors.

Comparative Efficacy of this compound-Based Regimens

The effectiveness of this compound, typically boosted with ritonavir (FPV/r), has been evaluated in several clinical trials, often in comparison to other established protease inhibitors like lopinavir/ritonavir (LPV/r) and atazanavir/ritonavir (ATV/r).

Virological and Immunological Outcomes

Key indicators of antiretroviral efficacy are the reduction in viral load (HIV-1 RNA) and the increase in CD4+ T-cell counts. The following tables summarize data from pivotal studies in treatment-experienced patient populations.

StudyRegimenDurationBaseline HIV-1 RNA (log10 copies/mL)Proportion with HIV-1 RNA <50 copies/mLMean CD4+ Cell Count Increase (cells/mm³)
TRIAD FPV/r 700/100 mg BID24 WeeksNot Specified21%Not Specified
HD-FPV/r24 WeeksNot Specified24%Not Specified
FPV/LPV/r24 WeeksNot Specified20%Not Specified
Spanish EAP FPV/r 700/100 mg BID48 Weeks3.0 (median)73% (<400 copies/mL)62 (median)
ALERT FPV/r 1400/100 mg QD + TDF/FTC48 Weeks4.9 (median)75%170
ATV/r 300/100 mg QD + TDF/FTC48 Weeks4.9 (median)83%183
KLEAN (Extension) FPV/r BID + ABC/3TC144 WeeksNot Specified73%300 (median)
LPV/r BID + ABC/3TC144 WeeksNot Specified60%335 (median)

HD-FPV/r: High-dose this compound/ritonavir; FPV/LPV/r: this compound/lopinavir/ritonavir; TDF/FTC: Tenofovir/emtricitabine; ABC/3TC: Abacavir/lamivudine; BID: Twice daily; QD: Once daily; EAP: Expanded Access Program.

In the TRIAD study, which involved highly treatment-experienced patients, response rates were modest across all arms, with no significant difference observed between standard dose, high-dose, or dual-boosted this compound regimens[1][2]. The Spanish Expanded Access Program showed more robust responses in a broader treatment-experienced population[3]. The ALERT study, conducted in antiretroviral-naïve patients, demonstrated that this compound/ritonavir had similar efficacy to atazanavir/ritonavir at 48 weeks[4][5]. Long-term data from the KLEAN study extension, also in treatment-naïve patients, showed durable viral suppression with this compound/ritonavir, which was comparable to lopinavir/ritonavir over 144 weeks[6]. While not exclusively focused on treatment-experienced populations, these comparative studies provide valuable context for this compound's performance.

Understanding Resistance to this compound

The emergence of drug resistance is a key challenge in HIV-1 therapy. Genotypic and phenotypic assays are crucial for identifying mutations that confer resistance and for guiding treatment decisions.

Key Resistance Mutations

Several protease mutations have been associated with a reduced virological response to this compound/ritonavir. A combined analysis of the CONTEXT and TRIAD trials identified the following mutations as being strongly associated with reduced efficacy: I15V, M46I/L, I54L/M/V, D60E, L63P/T, and I84V[7]. The presence of an increasing number of these mutations correlated with a smaller decrease in HIV-1 RNA levels[7].

fosamprenavir_mechanism cluster_prodrug_activation Prodrug Activation in Gut Epithelium cluster_viral_lifecycle HIV-1 Lifecycle Inhibition This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis HIV_Protease HIV-1 Protease Amprenavir->HIV_Protease Inhibits Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Gag_Pol Gag-Pol Polyprotein Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion

Mechanism of this compound Action

Experimental Protocols

The validation of this compound's efficacy and the identification of resistance rely on standardized laboratory procedures. Below are detailed workflows for genotypic and phenotypic resistance testing.

Genotypic Resistance Assay Workflow

Genotypic assays identify resistance-associated mutations in the viral genome.

genotypic_workflow start Patient Plasma Sample (Viral Load >500-1000 copies/mL) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr Reverse Transcription PCR (RT-PCR) (Amplification of Protease Gene) rna_extraction->rt_pcr sequencing DNA Sequencing (Sanger or Next-Generation) rt_pcr->sequencing analysis Sequence Analysis (Comparison to Wild-Type Reference) sequencing->analysis interpretation Mutation Identification & Resistance Interpretation analysis->interpretation report Genotypic Resistance Report interpretation->report

Genotypic Resistance Assay Workflow

Methodology:

  • Sample Collection: A blood sample is collected from the patient, and plasma is separated. Genotypic testing is generally recommended for patients with a viral load of >500 or >1000 copies/mL to ensure sufficient viral RNA for amplification[8][9][10].

  • RNA Extraction: HIV-1 RNA is extracted from the patient's plasma.

  • RT-PCR: The viral RNA is reverse transcribed to complementary DNA (cDNA), and the protease gene is amplified using polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing to determine the nucleotide sequence of the protease gene.

  • Data Analysis: The patient's viral gene sequence is compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations to predict the level of resistance to various protease inhibitors.

Phenotypic Resistance Assay Workflow

Phenotypic assays measure the ability of a virus to replicate in the presence of a drug.

phenotypic_workflow start Patient Plasma Sample clone_construct Clone Patient's Protease Gene into Laboratory Viral Vector start->clone_construct cell_culture Culture Host Cells with Recombinant Virus clone_construct->cell_culture drug_exposure Expose Cultures to Serial Dilutions of this compound cell_culture->drug_exposure replication_assay Measure Viral Replication (e.g., Reporter Gene Expression) drug_exposure->replication_assay ic50_calc Calculate IC50 (50% Inhibitory Concentration) replication_assay->ic50_calc fold_change Compare Patient IC50 to Wild-Type Reference IC50 ic50_calc->fold_change report Phenotypic Resistance Report (Fold Change in Susceptibility) fold_change->report

Phenotypic Resistance Assay Workflow

Methodology:

  • Sample and Cloning: The protease gene from the patient's virus is inserted into a laboratory strain of HIV.

  • Cell Culture: The resulting recombinant viruses are used to infect susceptible host cells in a laboratory setting.

  • Drug Exposure: These cell cultures are then exposed to varying concentrations of this compound.

  • Replication Measurement: The amount of viral replication at different drug concentrations is measured.

  • IC50 Calculation: The concentration of the drug required to inhibit viral replication by 50% (the IC50) is determined for the patient's virus and a wild-type reference virus.

  • Fold Change Calculation: The IC50 of the patient's virus is divided by the IC50 of the reference virus to calculate the "fold change" in resistance[11]. A higher fold change indicates greater resistance.

Conclusion

This compound, particularly when boosted with ritonavir, remains a viable option for treatment-experienced patients with HIV-1. Head-to-head comparisons with other protease inhibitors have shown comparable, though not always superior, efficacy in terms of viral suppression and immune reconstitution. Understanding the specific resistance mutations associated with this compound is crucial for optimizing treatment strategies. The choice of a protease inhibitor for a treatment-experienced patient should be guided by a comprehensive assessment of their treatment history, resistance testing results, and tolerability profile. The experimental protocols for genotypic and phenotypic assays provide the foundation for personalized medicine in HIV-1 management, enabling clinicians to select the most effective therapeutic agents for their patients.

References

Navigating the Landscape of HIV-1 Protease Inhibitor Cross-Resistance: A Comparative Guide to Fosamprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains presents a significant challenge in the clinical management of HIV infection. For antiretroviral therapy to remain effective, a thorough understanding of the cross-resistance profiles of different drugs is paramount. This guide provides a detailed comparison of the cross-resistance patterns of fosamprenavir, a widely used protease inhibitor (PI), with other key drugs in its class. By presenting quantitative data, detailed experimental methodologies, and visual representations of resistance pathways, this document aims to serve as a valuable resource for researchers and clinicians working to optimize HIV treatment strategies.

Quantitative Analysis of Cross-Resistance

The susceptibility of HIV-1 to various protease inhibitors is significantly influenced by the presence of specific mutations in the protease gene. The following tables summarize the fold change (FC) in the 50% inhibitory concentration (IC50) for this compound (active form: amprenavir) and other protease inhibitors in the presence of key resistance-associated mutations. A fold change greater than 1.0 indicates reduced susceptibility.

Table 1: Cross-Resistance of Single Protease Inhibitor Mutations

MutationThis compound (Amprenavir) FCLopinavir FCAtazanavir FCDarunavir FC
M46I/L1.7 - 2.3>10--
I50V>10>10-Reduced Susceptibility
I54L/M/V-Reduced SusceptibilityReduced SusceptibilityReduced Susceptibility
V82A->10--
I84V6.9-Reduced SusceptibilityReduced Susceptibility
L90M1.9---

Data compiled from multiple sources.[1]

Table 2: Cross-Resistance in Protease Inhibitor-Experienced Patients

Prior PI ExposureThis compound (Amprenavir) SusceptibilityLopinavir Susceptibility
RitonavirDecreasedDecreased
SaquinavirNot Significantly DecreasedDecreased
NelfinavirDecreasedDecreased
IndinavirDecreasedDecreased

Based on a study of 271 HIV isolates from PI-experienced subjects.[1]

Key Protease Gene Mutations and Their Impact on Cross-Resistance

Several key mutations in the HIV-1 protease gene have been identified as major contributors to resistance against this compound and other PIs. Understanding the impact of these mutations is crucial for predicting treatment outcomes and designing salvage therapies.

Table 3: Major Mutations Associated with this compound Resistance and Cross-Resistance

MutationSelected byImpact on this compound (Amprenavir)Cross-Resistance to Other PIs
I50V This compound, Lopinavir, DarunavirHigh-level resistance.[2]Lopinavir, Darunavir.[2]
I84V Most PIsStrongest marker for resistance.[1]Atazanavir, Darunavir, Lopinavir.[2]
M46I/L Most PIs (except Saquinavir and Darunavir)Contributes to resistance.[2]Atazanavir, Lopinavir.[2]
I54V/M/L Indinavir, Lopinavir, this compound, DarunavirContributes to resistance.[2]Atazanavir, Lopinavir, Darunavir.[2]
V32I + I47V This compoundCombination confers resistance.-
L90M Saquinavir, NelfinavirOften linked with I84V in amprenavir-resistant isolates.[1]-

Experimental Protocols

The data presented in this guide are derived from various in vitro studies employing standardized methodologies to assess drug susceptibility. The two primary methods used are phenotypic and genotypic assays.

Phenotypic Resistance Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The result is typically expressed as the fold change in the IC50 of the patient-derived virus compared to a wild-type reference strain.[3]

Recombinant Virus Assay Protocol:

  • RNA Extraction: Viral RNA is extracted from a patient's plasma sample.[4] A plasma viral load of at least 500 to 1,000 copies/mL is generally required.[5]

  • Reverse Transcription and PCR: The protease-coding region of the viral RNA is reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).[4][6]

  • Cloning: The amplified patient-derived protease gene is inserted into a laboratory-derived HIV-1 vector that lacks its own functional protease gene.[7]

  • Transfection: The resulting recombinant plasmid DNA is introduced into a susceptible cell line, such as 293T cells.[8]

  • Virus Production and Titration: The transfected cells produce recombinant viruses containing the patient's protease gene. The viral stock is then harvested and its infectivity is quantified.

  • Susceptibility Testing: A susceptible target cell line, such as MT-2 cells, is infected with the recombinant virus in the presence of serial dilutions of the protease inhibitors being tested.[9]

  • Data Analysis: After a set incubation period, viral replication is measured, often by quantifying the p24 antigen in the cell culture supernatant.[7] The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to the IC50 for a wild-type reference virus to calculate the fold change in resistance.[3][7]

Genotypic Resistance Assays

Genotypic assays detect the presence of specific drug resistance-associated mutations in the viral genes.[5]

Sanger Sequencing Protocol:

  • RNA Extraction and RT-PCR: Similar to the phenotypic assay, viral RNA is extracted from plasma and the protease gene is amplified via RT-PCR.[4]

  • Sequencing: The amplified PCR product is then sequenced using the Sanger sequencing method.[4]

  • Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence to identify any mutations.[10]

  • Interpretation: The identified mutations are then interpreted using a rules-based algorithm, often referencing databases such as the Stanford University HIV Drug Resistance Database, to predict the level of resistance to various drugs.[5]

Visualizing Resistance Mechanisms and Experimental Workflows

To further elucidate the complex processes involved in cross-resistance and its determination, the following diagrams have been generated using Graphviz.

Phenotypic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_recombinant_virus Recombinant Virus Generation cluster_susceptibility Susceptibility Testing cluster_analysis Data Analysis Patient_Plasma Patient Plasma Sample Viral_RNA Viral RNA Extraction Patient_Plasma->Viral_RNA RT_PCR RT-PCR Amplification of Protease Gene Viral_RNA->RT_PCR Cloning Cloning into Protease-Deficient Vector RT_PCR->Cloning Transfection Transfection into Producer Cells (e.g., 293T) Cloning->Transfection Virus_Harvest Recombinant Virus Harvest Transfection->Virus_Harvest Infection Infection of Target Cells (e.g., MT-2) with Serial Drug Dilutions Virus_Harvest->Infection Incubation Incubation Infection->Incubation Viral_Replication_Measurement Measure Viral Replication (e.g., p24 ELISA) Incubation->Viral_Replication_Measurement IC50_Calculation Calculate IC50 Viral_Replication_Measurement->IC50_Calculation Fold_Change Determine Fold Change vs. Wild-Type IC50_Calculation->Fold_Change

Caption: Workflow of a Recombinant Phenotypic Resistance Assay.

Cross_Resistance_Pathway cluster_initial_therapy Initial Therapy & Resistance cluster_cross_resistance Development of Cross-Resistance cluster_salvage_therapy Salvage Therapy Considerations Initial_PI Initial Protease Inhibitor Therapy Primary_Mutations Selection of Primary Resistance Mutations (e.g., I84V, L90M) Initial_PI->Primary_Mutations Reduced_Susceptibility_Fos Reduced Susceptibility to this compound Primary_Mutations->Reduced_Susceptibility_Fos Reduced_Susceptibility_Other Reduced Susceptibility to Other PIs (e.g., Lopinavir, Atazanavir) Primary_Mutations->Reduced_Susceptibility_Other New_PI Subsequent PI Therapy Reduced_Susceptibility_Fos->New_PI Informs Choice Reduced_Susceptibility_Other->New_PI Informs Choice

Caption: Development of Protease Inhibitor Cross-Resistance.

References

A Comparative Analysis of the Metabolic Stability of Fosamprenavir and Other Antiviral Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of fosamprenavir with other prominent antiviral prodrugs, including tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), and valganciclovir. The information presented herein is supported by experimental data to aid in the objective assessment of these compounds' performance.

Introduction to Antiviral Prodrugs and Metabolic Stability

Prodrugs are inactive precursors of pharmacologically active agents that are converted into their active form within the body. This strategy is often employed to overcome limitations of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism. A critical characteristic of a successful prodrug is its metabolic stability, which dictates the rate and location of its conversion to the active drug. An ideal prodrug should remain stable until it reaches its target site of action, thereby maximizing therapeutic efficacy and minimizing off-target effects. This guide focuses on the metabolic stability of this compound, a prodrug of the HIV protease inhibitor amprenavir, in comparison to other antiviral prodrugs.

Comparative Metabolic Stability Data

The following table summarizes the available quantitative data on the in vitro metabolic stability of this compound and comparator prodrugs. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

ProdrugActive DrugIn Vitro SystemParameterValueReference
This compound AmprenavirHuman Intestinal FluidsConversionRapid[1]
Tenofovir Disoproxil Fumarate (TDF) TenofovirBuffer (pH 6.8, 37°C)Half-life (t½)16.6 ± 3.4 hours[2]
Tenofovir Alafenamide (TAF) TenofovirHuman PlasmaHalf-life (t½)0.51 hours[3]
Valganciclovir GanciclovirAqueous Buffer (pH 7.08, 37°C)Half-life (t½)11 hours[4]

Note: The stability of this compound is often characterized by its rapid conversion in the gut rather than a specific half-life in liver microsomes, as its primary conversion site is the intestinal epithelium. Valganciclovir is also noted for its rapid hydrolysis.[1][2][4] TAF exhibits greater stability in plasma compared to TDF, which contributes to its different pharmacokinetic profile.[3]

Metabolic Conversion Pathways

The metabolic activation of these prodrugs involves distinct enzymatic pathways, which are crucial for their therapeutic action.

This compound

This compound is a phosphate ester prodrug of amprenavir. Following oral administration, it is rapidly and extensively hydrolyzed by alkaline phosphatase in the brush border of the intestinal epithelium to yield the active HIV protease inhibitor, amprenavir.[1][5] Amprenavir is then absorbed and subsequently metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6]

Fosamprenavir_Metabolism This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Alkaline Phosphatase (Intestinal Epithelium) Metabolites Inactive Metabolites Amprenavir->Metabolites CYP3A4 (Liver)

Metabolic activation of this compound.
Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)

Both TDF and TAF are prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor. However, their activation pathways and plasma stability differ significantly.

  • TDF is an ester prodrug that is rapidly hydrolyzed in the plasma and tissues by carboxylesterases to tenofovir.[2] This rapid conversion leads to higher systemic levels of tenofovir.

  • TAF is a phosphonamidate prodrug that exhibits greater stability in plasma.[3] It is primarily activated intracellularly within peripheral blood mononuclear cells (PBMCs) and other target cells by cathepsin A .[3] In the liver, it is metabolized by carboxylesterase 1 (CES1) .[3] This targeted intracellular conversion results in lower systemic tenofovir concentrations compared to TDF.

Tenofovir_Prodrugs_Metabolism cluster_TDF TDF Pathway cluster_TAF TAF Pathway TDF TDF (Prodrug) Tenofovir_TDF Tenofovir (Active Drug) TDF->Tenofovir_TDF Carboxylesterases (Plasma) TAF TAF (Prodrug) Tenofovir_TAF Tenofovir (Active Drug) TAF->Tenofovir_TAF Cathepsin A (Intracellular) CES1 (Liver)

Metabolic activation of TDF and TAF.
Valganciclovir

Valganciclovir is an L-valyl ester prodrug of the antiviral agent ganciclovir. It is designed to enhance the oral bioavailability of ganciclovir. Following oral administration, valganciclovir is rapidly and extensively hydrolyzed to ganciclovir by intestinal and hepatic esterases .[2][7]

Valganciclovir_Metabolism Valganciclovir Valganciclovir (Prodrug) Ganciclovir Ganciclovir (Active Drug) Valganciclovir->Ganciclovir Intestinal & Hepatic Esterases

Metabolic activation of valganciclovir.

Experimental Protocols

The metabolic stability of prodrugs is typically assessed using in vitro methods, such as incubations with liver microsomes, hepatocytes, or intestinal fluids.

In Vitro Microsomal Stability Assay

This assay is a common method to evaluate the metabolic stability of a compound by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound and positive control compounds

  • Pooled human liver microsomes (e.g., from at least 3 donors)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-CYP mediated degradation.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquot.

    • Vortex the mixture and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).

Microsomal_Stability_Workflow Start Prepare Reagents (Test Compound, Microsomes, Buffer) Preincubation Pre-incubate Compound and Microsomes at 37°C Start->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C with Shaking Initiation->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Termination Terminate Reaction with Cold Acetonitrile + Internal Standard Sampling->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis

Experimental workflow for a microsomal stability assay.

Conclusion

The metabolic stability of a prodrug is a key determinant of its clinical utility. This compound and valganciclovir are designed for rapid conversion to their active forms in the gastrointestinal tract and liver, respectively. In contrast, the tenofovir prodrugs, TDF and TAF, exhibit different plasma stabilities, with TAF's enhanced stability and intracellular activation leading to a more targeted delivery of the active drug. Understanding these differences in metabolic stability and the underlying enzymatic pathways is essential for the rational design and development of new and improved antiviral therapies. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of prodrug candidates.

References

Benchmarking Fosamprenavir's Safety Profile Against Newer Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of fosamprenavir with newer protease inhibitors, namely atazanavir, darunavir, and tipranavir. The information is compiled from clinical trial data and post-marketing surveillance to support research and drug development efforts in the field of antiretroviral therapy.

Comparative Safety Analysis of Protease Inhibitors

The following tables summarize the incidence of common and clinically significant adverse events associated with this compound and the newer-generation protease inhibitors. Data is presented to facilitate a clear comparison of their safety profiles.

Table 1: Incidence of Common Adverse Events (Moderate to Severe)
Adverse EventThis compound/ritonavirAtazanavir/ritonavirDarunavir/ritonavirTipranavir/ritonavir
Diarrhea ≤ 14%8%2.3% - 11%[1]3.6%
Nausea ≤ 13%Common[2]4.5%Common[3]
Vomiting ≤ 10%[4]8% - 12%[2]1.5%5.5%[5]
Headache Common[4][6]7%3.8%3.5%[7]
Rash 19%[4]5% - 14%[2][8]7% - 10.3%[9][10][11]5.5% - 14%[5]

Note: Incidence rates can vary based on the specific clinical trial, patient population (treatment-naive vs. experienced), and boosting agent (ritonavir). The data presented represents a range from available studies.

Table 2: Metabolic and Laboratory Abnormalities (Grade 3-4)
AbnormalityThis compound/ritonavirAtazanavir/ritonavirDarunavir/ritonavirTipranavir/ritonavir
Hyperglycemia Reported[12]Reported[13]Reported[13]Reported[5]
Hyperlipidemia Common[12]ReportedReported1.2%
Hypertriglyceridemia Common[12]ReportedReported1.9%
Elevated ALT/AST ≤ 1% (leading to discontinuation)[4]Increased risk with Hep B/C co-infection[2]0.5% (Hepatitis)[9][10][11]6.3% (ALT)[14]
Hyperbilirubinemia Not a defining feature15% (Jaundice/Scleral Icterus)[2]Not a defining featureNot a defining feature

Serious Adverse Events and Discontinuation Rates

This compound: Severe or life-threatening skin reactions, including Stevens-Johnson syndrome, have been reported in less than 1% of patients.[15] Discontinuation due to adverse events occurred in 6.4% of patients in clinical trials.[4]

Atazanavir: Severe rash, including Stevens-Johnson syndrome, erythema multiforme, and toxic skin eruptions, has been reported.[2] The discontinuation rate for rash in clinical trials was less than 1%.[2]

Darunavir: Severe skin reactions have been reported in 0.4% of subjects, with Stevens-Johnson Syndrome being rare (<0.1%).[10] Drug-induced hepatitis has been reported in 0.5% of patients.[9][10][11] Treatment discontinuation due to adverse drug reactions was 2.3%.[9][10]

Tipranavir: Has been associated with reports of both fatal and non-fatal intracranial hemorrhage.[7] Mild to moderate rash has been reported in approximately 10% of subjects.[5] The 48-week discontinuation rate due to adverse reactions was 13.3%.[5]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are crucial for the interpretation and replication of safety data.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.

  • Compound Addition: Add varying concentrations of the test compound (e.g., protease inhibitor) to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[16][17]

Metabolic Profiling (Seahorse XF Assay)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess mitochondrial respiration and glycolysis, respectively.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the appropriate Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Compound Injection: Load the injection ports of the sensor cartridge with modulators of metabolic pathways (e.g., oligomycin, FCCP, rotenone/antimycin A) and the test compound.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol, which involves sequential injections and measurements of OCR and ECAR.

  • Data Analysis: Analyze the resulting data to determine key metabolic parameters such as basal respiration, ATP production, and glycolytic capacity.[18][19][20]

In Vitro Drug-Drug Interaction Studies

These studies are essential to evaluate the potential of a new drug to alter the pharmacokinetics of other drugs by inhibiting or inducing drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes.

General Protocol Outline:

  • Enzyme Source: Utilize human liver microsomes or recombinant human CYP enzymes.

  • Substrate Incubation: Incubate a known CYP-specific substrate with the enzyme source in the presence and absence of the test compound (protease inhibitor) at various concentrations.

  • Metabolite Quantification: After a specified incubation time, stop the reaction and quantify the formation of the substrate's metabolite using methods like LC-MS/MS.

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

Protease_Inhibitor_Insulin_Resistance cluster_cell Adipocyte / Myocyte PI Protease Inhibitor GLUT4_Membrane GLUT4 (Membrane) PI->GLUT4_Membrane Direct Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Translocation GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake

Caption: Signaling pathway of protease inhibitor-induced insulin resistance.

Drug_Safety_Workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo / Preclinical Studies cluster_clinical Clinical Trials Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity Studies Cytotoxicity->Acute_Toxicity Metabolic Metabolic Profiling (e.g., Seahorse) Repeated_Dose Repeated-Dose Toxicity Metabolic->Repeated_Dose DDI Drug-Drug Interaction (CYP Inhibition/Induction) Pharmacokinetics Pharmacokinetics (ADME) DDI->Pharmacokinetics Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Acute_Toxicity Phase_I Phase I (Safety in Healthy Volunteers) Acute_Toxicity->Phase_I Repeated_Dose->Phase_I Pharmacokinetics->Phase_I Phase_II_III Phase II/III (Efficacy & Safety in Patients) Phase_I->Phase_II_III

Caption: Experimental workflow for preclinical drug safety assessment.

References

Fosamprenavir's Dual Inhibition: A Comparative Analysis of its Efficacy Against Pepsin and HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in vitro comparison reveals the dual inhibitory potential of fosamprenavir, a widely-used antiretroviral drug, against both human immunodeficiency virus (HIV) protease and the digestive enzyme pepsin. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its comparative efficacy, supported by experimental data and protocols.

This compound, a prodrug of amprenavir, is a cornerstone of highly active antiretroviral therapy (HAART). Its primary mechanism of action is the potent inhibition of HIV protease, an enzyme critical for the lifecycle of the virus.[1] However, recent studies have unveiled an off-target inhibitory effect on pepsin, a key enzyme in gastric digestion.[2][3] This dual inhibition presents both therapeutic opportunities and potential side effects, making a thorough understanding of its comparative inhibitory profile essential.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of amprenavir, the active metabolite of this compound, against pepsin and HIV-1 protease has been quantified by determining its half-maximal inhibitory concentration (IC50). The data, summarized in the table below, indicates a significantly higher potency against HIV-1 protease.

EnzymeInhibitorIC50 Value
Pepsin (porcine)Amprenavir3.56 µM[4][5]
HIV-1 ProteaseAmprenavir0.029 µM (14.6 ng/mL)[6][7]

Note: The IC50 value for HIV-1 Protease was converted from ng/mL to µM for direct comparison, using the molecular weight of amprenavir (505.6 g/mol ).

Experimental Methodologies

The following protocols provide a detailed overview of the in vitro assays used to determine the inhibitory activity of amprenavir against pepsin and HIV-1 protease.

Pepsin Inhibition Assay

Two primary methods have been employed to assess pepsin inhibition by amprenavir:

1. Fluorometric Kinetic Assay: This high-throughput method utilizes a fluorophore-labeled substrate, such as casein-Alexa647.[8]

  • Principle: In its intact state, the fluorescence of the labeled substrate is quenched. Upon cleavage by pepsin, the quenching is relieved, leading to an increase in fluorescence. The rate of this increase is proportional to pepsin activity.

  • Procedure:

    • A solution of porcine pepsin is prepared in an appropriate acidic buffer (e.g., 0.1 M HCl, pH 1.0).[8]

    • Varying concentrations of amprenavir, dissolved in a suitable solvent like DMSO, are pre-incubated with the pepsin solution.[8]

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • Fluorescence is monitored over time using a microplate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

2. Hemoglobin Digestion Assay: This classic spectrophotometric method measures the products of hemoglobin cleavage by pepsin.

  • Principle: Pepsin digests hemoglobin into smaller, trichloroacetic acid (TCA)-soluble peptides. The amount of these soluble peptides can be quantified by measuring their absorbance at 280 nm.

  • Procedure:

    • A solution of hemoglobin is prepared and adjusted to an acidic pH (e.g., pH 2.0).

    • Pepsin is incubated with varying concentrations of amprenavir.

    • The enzyme-inhibitor mixture is added to the hemoglobin solution, and the reaction is allowed to proceed at 37°C.

    • The reaction is stopped by the addition of TCA, which precipitates the undigested hemoglobin.

    • The mixture is centrifuged, and the absorbance of the supernatant, containing the soluble peptides, is measured at 280 nm.

    • The IC50 value is calculated based on the reduction in the amount of TCA-soluble products in the presence of the inhibitor.

HIV-1 Protease Inhibition Assay

A common method for determining HIV-1 protease inhibition is a fluorometric assay using a synthetic peptide substrate.

  • Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10]

  • Procedure:

    • Recombinant HIV-1 protease is prepared in an assay buffer.[10]

    • The enzyme is pre-incubated with various concentrations of amprenavir.

    • The reaction is initiated by adding the fluorogenic peptide substrate.[10]

    • The increase in fluorescence is measured over time using a fluorescence microplate reader.

    • The IC50 value is determined by analyzing the dose-response curve of the inhibitor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the in vitro comparison of this compound's inhibitory effects.

experimental_workflow cluster_prep Preparation cluster_assays Inhibition Assays cluster_analysis Data Analysis This compound (Prodrug) This compound (Prodrug) Amprenavir (Active Drug) Amprenavir (Active Drug) This compound (Prodrug)->Amprenavir (Active Drug) Hydrolysis Pepsin Assay Pepsin Assay Amprenavir (Active Drug)->Pepsin Assay HIV-1 Protease Assay HIV-1 Protease Assay Amprenavir (Active Drug)->HIV-1 Protease Assay Pepsin Enzyme Pepsin Enzyme Pepsin Enzyme->Pepsin Assay HIV-1 Protease HIV-1 Protease HIV-1 Protease->HIV-1 Protease Assay IC50 Determination IC50 Determination Pepsin Assay->IC50 Determination HIV-1 Protease Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Caption: Experimental workflow for comparing amprenavir's inhibition of pepsin and HIV-1 protease.

signaling_pathway cluster_hiv HIV Replication Cycle cluster_pepsin Protein Digestion GagPol Gag-Pol Polyprotein MatureProteins Mature Viral Proteins GagPol->MatureProteins Cleavage HIV_Protease HIV-1 Protease HIV_Protease->GagPol DietaryProtein Dietary Protein Peptides Peptides DietaryProtein->Peptides Hydrolysis Pepsin Pepsin Pepsin->DietaryProtein Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibition Amprenavir->Pepsin Inhibition

Caption: Amprenavir's inhibitory action on HIV-1 protease and pepsin pathways.

Conclusion

The in vitro data clearly demonstrate that while amprenavir, the active form of this compound, does inhibit pepsin, its inhibitory potency against its intended target, HIV-1 protease, is substantially greater. This comparative analysis provides a crucial quantitative framework for researchers investigating the multifaceted pharmacological profile of this compound, aiding in the development of more selective inhibitors and the management of potential off-target effects.

References

A Side-by-Side Analysis of Fosamprenavir and Nelfinavir on Viral Replication Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent HIV-1 protease inhibitors, fosamprenavir and nelfinavir, with a focus on their impact on viral replication kinetics. The information presented is supported by experimental data from in vitro and clinical studies to assist researchers and drug development professionals in their understanding and evaluation of these antiretroviral agents.

Executive Summary

This compound, a prodrug of amprenavir, and nelfinavir are both potent inhibitors of the HIV-1 protease, a critical enzyme for the maturation of infectious virions. By blocking this enzyme, both drugs effectively suppress viral replication. Clinical studies have demonstrated that this compound-based regimens are non-inferior to those containing nelfinavir in treatment-naive patients, with some studies suggesting a lower rate of virological failure with this compound.[1][2] In vitro data indicates that amprenavir, the active metabolite of this compound, has a potent inhibitory constant (Ki) against HIV-1 protease. Nelfinavir also demonstrates potent in vitro activity. Beyond their primary mechanism, nelfinavir has been shown to modulate host cell signaling pathways, specifically by activating protein phosphatase 2 (PP2) and inhibiting the MAPK signaling pathway in macrophages, suggesting a potential secondary anti-inflammatory effect.[3]

Mechanism of Action

Both this compound (following conversion to amprenavir) and nelfinavir are competitive inhibitors of the HIV-1 protease.[4][5] This enzyme is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins that are essential for the assembly of new, infectious viral particles. By binding to the active site of the protease, these inhibitors prevent this cleavage, leading to the production of immature, non-infectious virions and thereby halting the viral replication cycle.[4][5]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data for this compound (as its active form, amprenavir) and nelfinavir, providing a comparative view of their potency and clinical efficacy.

Table 1: In Vitro Inhibition of HIV-1 Protease

ParameterAmprenavir (active form of this compound)NelfinavirReference(s)
Ki (inhibition constant) 0.6 nM2.0 nM[4][6]
IC50 (wild-type virus) 14.6 ng/mLNot directly comparable data found[4]

Note: Direct head-to-head comparative studies for IC50 values under identical experimental conditions are limited in the reviewed literature, making direct comparison challenging. Ki values provide a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Clinical Efficacy in Treatment-Naive HIV-1 Infected Patients (SOLO Study)

Outcome (at Week 48)This compound/ritonavir (once daily)Nelfinavir (twice daily)Reference(s)
Patients with HIV-1 RNA < 400 copies/mL 69%68%[7]
Patients with HIV-1 RNA < 50 copies/mL 55%53%[7]
Virological Failure Rate 7%17%[7]

Table 3: Clinical Efficacy in Treatment-Naive HIV-1 Infected Patients (NEAT Study)

Outcome (at Week 24)This compound (twice daily)Nelfinavir (twice daily)Reference(s)
Patients with HIV-1 RNA < 400 copies/mL (Intent-to-Treat) 73%54%[8]
Patients with HIV-1 RNA < 50 copies/mL (Intent-to-Treat) 54%40%[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

HIV-1 Protease Inhibition Assay (Fluorometric)

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.

  • Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic peptide substrate that mimics the natural cleavage site of the protease, assay buffer, and a fluorescence microplate reader.

  • Procedure:

    • The test compound (e.g., amprenavir or nelfinavir) is serially diluted and pre-incubated with a fixed concentration of recombinant HIV-1 protease in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • As the protease cleaves the substrate, a fluorophore is released, resulting in an increase in fluorescence intensity.

    • The fluorescence is measured kinetically over time at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).[9][10][11]

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the dose-response data to a sigmoidal curve.[12]

Viral Replication Kinetics Assay (Cell-Based)

This assay measures the ability of a drug to inhibit HIV-1 replication in a cell culture system.

  • Cells and Virus: A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells [PBMCs]) and a laboratory-adapted or clinical isolate of HIV-1 are used.

  • Procedure:

    • Cells are seeded in a multi-well plate and infected with a known amount of HIV-1.

    • The infected cells are then cultured in the presence of serial dilutions of the antiviral drug.

    • Supernatants are collected at various time points post-infection.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker in the culture supernatant, typically the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).[13]

  • Data Analysis: The concentration of p24 antigen is plotted against the drug concentration to generate a dose-response curve. The EC50 (50% effective concentration), the drug concentration that inhibits viral replication by 50%, is calculated from this curve.

Clinical Trial Viral Load Measurement

In clinical trials such as the SOLO and NEAT studies, the primary endpoint for efficacy is the reduction in plasma HIV-1 RNA levels (viral load).

  • Sample Collection: Whole blood samples are collected from patients at specified time points throughout the study.

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

  • Viral RNA Quantification: The amount of HIV-1 RNA in the plasma is quantified using a validated real-time polymerase chain reaction (RT-PCR) assay. These assays have a lower limit of detection, typically 50 or 400 copies/mL.[14][15][16]

  • Data Analysis: The proportion of patients who achieve a viral load below the limit of detection at specific time points is a key measure of the antiretroviral regimen's efficacy.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

HIV_Lifecycle_Protease_Inhibition cluster_virus HIV Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Site of Inhibition HIV_RNA Viral RNA Binding_Fusion 1. Binding and Fusion Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Protease_Enzyme Protease Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Viral RNA Enters Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Creates Integration 3. Integration Provirus Provirus Integration->Provirus Integrates into Host DNA Transcription_Translation 4. Transcription & Translation Gag_Pol_Polyprotein Gag-Pol Polyproteins Transcription_Translation->Gag_Pol_Polyprotein Produces Assembly 5. Assembly Budding 6. Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Releases Maturation 7. Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Cell_Receptor CD4 Receptor Viral_DNA->Integration Enters Nucleus Provirus->Transcription_Translation Host Machinery Viral_mRNA Viral mRNA Gag_Pol_Polyprotein->Assembly Protease_Enzyme_Action Protease Action Immature_Virion->Protease_Enzyme_Action Protease_Inhibitors This compound (Amprenavir) Nelfinavir Protease_Inhibitors->Protease_Enzyme_Action Blocks Protease_Enzyme_Action->Maturation Cleaves Polyproteins

Caption: HIV-1 lifecycle and the mechanism of action for protease inhibitors.

Nelfinavir_Signaling Nelfinavir Nelfinavir PP2 Protein Phosphatase 2 (PP2) Nelfinavir->PP2 Activates MAPK_Pathway MAPK Signaling Pathway (e.g., p38, JNK, ERK) Nelfinavir->MAPK_Pathway Inhibits PP2->MAPK_Pathway Dephosphorylates (Inhibits) Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPK_Pathway->Inflammatory_Cytokines Promotes

Caption: Nelfinavir's effect on macrophage signaling pathways.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial_Dilution 1. Prepare serial dilutions of inhibitor Incubation 3. Incubate inhibitor with protease Serial_Dilution->Incubation Enzyme_Prep 2. Prepare HIV-1 Protease solution Enzyme_Prep->Incubation Add_Substrate 4. Add fluorogenic substrate Incubation->Add_Substrate Kinetic_Read 5. Measure fluorescence kinetically Add_Substrate->Kinetic_Read Plot_Data 6. Plot % inhibition vs. concentration Kinetic_Read->Plot_Data Calculate_IC50 7. Calculate IC50 from dose-response curve Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of HIV-1 protease inhibitors.

References

A Comparative Guide to a New LC-MS/MS Method for the Quantification of Fosamprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fosamprenavir against a conventional stability-indicating High-Performance Liquid Chromatography (HPLC) method. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on experimental data and procedural transparency.

Introduction to this compound Quantification

This compound is a prodrug of amprenavir, an inhibitor of the HIV-1 protease, and is a critical component in antiretroviral therapy.[1] Accurate and reliable quantification of this compound in various matrices is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. While various analytical methods have been developed, this guide focuses on a recently developed, highly sensitive LC-MS/MS method and compares it with a robust, widely used stability-indicating RP-HPLC method.

Methodology Comparison

This section details the experimental protocols for both a new LC-MS/MS method and a traditional HPLC method for this compound quantification.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices.[2]

Experimental Protocol:

  • Chromatography: The analysis is performed on a Zorbax C18 analytical column (50x4.6 mm, 3.5 μm) using an isocratic mobile phase.[2] The mobile phase consists of a mixture of methanol, 0.1% v/v formic acid, and acetonitrile in a 60:10:30 v/v ratio, with a flow rate of 0.70 mL/min.[2]

  • Sample Preparation: this compound is extracted from the matrix using a liquid-liquid extraction technique with ethyl acetate.[2]

  • Mass Spectrometry: Detection is carried out using an ESI-MS/MS system in Multiple Reaction Monitoring (MRM) mode.[2] The parent and product ions monitored are m/z 586.19 → 57.0 for this compound and m/z 590.0 → 61.0 for the internal standard (this compound-D4).[2]

Alternative Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is designed to accurately quantify this compound in the presence of its degradation products, making it suitable for stability studies of pharmaceutical formulations.[3]

Experimental Protocol:

  • Chromatography: Chromatographic separation is achieved on a C18 column (e.g., Symmetry 75x4.6mm, 5µm) at ambient temperature.[3][4] A common mobile phase is a mixture of a buffer (e.g., 0.1% v/v Trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol.[4] For instance, one method uses a mobile phase of 0.1% v/v Trifluoroacetic acid in water and acetonitrile with a flow rate of 1.0 mL/minute.[4]

  • Detection: The detection of this compound is typically performed using a UV detector set at a wavelength of around 260-266 nm.[3][4]

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound is subjected to stress conditions such as acid, alkali, peroxide, and photolytic degradation.[3]

Quantitative Data Comparison

The following tables summarize the key validation parameters for the new LC-MS/MS method and a representative stability-indicating HPLC method.

Validation Parameter New LC-MS/MS Method Alternative HPLC Method
Linearity Range 4.0 - 1600.0 ng/mL[2]50 - 150 µg/mL
Correlation Coefficient (r²) > 0.99[2]0.999[5]
Precision (%RSD) < 6.30% (Intra-day & Inter-day)[2]< 1.0%[6]
Accuracy (% Recovery) 89.65% - 95.61%[2]100% - 101%[3]
Specificity High (Mass-based detection)Demonstrated through forced degradation studies[5]

Table 1: Comparison of Key Validation Parameters.

Parameter New LC-MS/MS Method Alternative HPLC Method
Lower Limit of Quantification (LLOQ) 4.0 ng/mL[2]Not explicitly stated, but linearity starts at 50 µg/mL
Retention Time ~1.93 min (can vary)[4]~7.97 min (can vary)
Internal Standard This compound-D4[2]Not always specified

Table 2: Additional Performance Characteristics.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow of the new LC-MS/MS method and a logical comparison of the two analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_detection Detection sample Biological Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction injection Inject into LC System extraction->injection separation Isocratic Separation (Zorbax C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) ionization->analysis quantification Quantification analysis->quantification

Caption: Experimental workflow for the new LC-MS/MS method.

logical_comparison cluster_new_method New LC-MS/MS Method cluster_alternative_method Alternative HPLC Method sensitivity High Sensitivity specificity High Specificity complexity Higher Complexity cost Higher Cost sensitivity_alt Lower Sensitivity specificity_alt Lower Specificity complexity_alt Lower Complexity cost_alt Lower Cost This compound This compound Quantification This compound->sensitivity offers This compound->specificity offers This compound->complexity involves This compound->cost incurs This compound->sensitivity_alt offers This compound->specificity_alt offers This compound->complexity_alt involves This compound->cost_alt incurs

Caption: Logical comparison of key attributes.

Conclusion

The new LC-MS/MS method for this compound quantification demonstrates superior sensitivity and specificity compared to the traditional HPLC method, making it particularly well-suited for bioanalytical applications where low detection limits are crucial. However, the stability-indicating HPLC method remains a robust, cost-effective, and less complex alternative for routine quality control and stability testing of pharmaceutical products. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

References

Correlating In Vitro Fosamprenavir Susceptibility with In Vivo Virological Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro susceptibility data for fosamprenavir, a protease inhibitor (PI) used in the treatment of HIV-1 infection, with its in vivo virological response observed in clinical settings. The objective is to offer a clear correlation between laboratory-based susceptibility testing and patient outcomes, supported by experimental data and detailed methodologies.

Introduction

This compound (FPV) is a prodrug of amprenavir (APV), designed to improve its bioavailability.[1] Like other PIs, its efficacy can be compromised by the emergence of drug-resistant viral strains. Understanding the relationship between the in vitro susceptibility of HIV-1 to this compound and the subsequent virological response in patients is crucial for guiding treatment decisions, particularly in treatment-experienced individuals. This guide synthesizes data from key clinical trials to illustrate this correlation, comparing it with other protease inhibitors where data is available.

Data Presentation: In Vitro Susceptibility and In Vivo Virological Response

The correlation between this compound susceptibility and virological response is most clearly demonstrated through genotypic analysis, where the number of specific protease inhibitor resistance-associated mutations (RAMs) is linked to the magnitude of viral load reduction. While phenotypic data (IC50 fold change) is also used to assess susceptibility, a direct quantitative correlation with virological response is less consistently reported in large cohort studies.

Genotypic Susceptibility and Virological Response

Data from the CONTEXT and TRIAD clinical trials provide a strong correlation between the number of baseline PI mutations and the virological response to this compound/ritonavir (FPV/r) in treatment-experienced patients.[2][3]

Table 1: Correlation between Number of Baseline Protease Inhibitor Mutations and Virological Response to this compound/Ritonavir (700/100 mg twice daily) at Week 12 in PI-Experienced Patients (CONTEXT & TRIAD Studies). [2][3]

Number of Mutations*Number of Patients (n)Median Decrease in HIV-1 RNA (log10 copies/mL)
09-2.63
145-2.22
226-1.50
323-0.58
46-0.47
53-0.13
61+0.04

*Mutations from the CONTEXT/TRIAD genotypic set: I15V, M46I/L, I54L/M/V, D60E, L63P/T, and I84V.[3]

Phenotypic Susceptibility and Virological Response

Table 2: Virological Response to Lopinavir/Ritonavir Based on Baseline Phenotypic Susceptibility (Illustrative Comparison). [5]

Baseline Lopinavir Fold ChangeVirological Response (% Patients with HIV RNA ≤ 400 copies/mL)
< 10-fold93% (25/27)
10- to 40-fold73% (11/15)
> 40-fold25% (2/8)

Note: This table for lopinavir/ritonavir is provided as an example of how phenotypic susceptibility is often correlated with virological response. Similar comprehensive data for this compound was not identified in the search results.

Experimental Protocols

In Vitro Susceptibility Testing: Phenotypic Assays

Phenotypic assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug. The most common methods, such as the PhenoSense assay, utilize recombinant virus technology.[6]

Protocol Outline for a Recombinant Virus Phenotypic Assay (e.g., PhenoSense): [6]

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • RT-PCR Amplification: The protease (PR) and reverse transcriptase (RT) coding regions of the viral RNA are amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Cloning: The amplified patient-derived PR and RT gene segments are inserted into a proviral DNA vector that lacks the corresponding wild-type sequences. This vector also contains a reporter gene, such as luciferase, to quantify viral replication.

  • Transfection: The recombinant DNA vector is introduced into a susceptible cell line (e.g., 293T cells).

  • Virus Production: The transfected cells produce recombinant virus particles containing the patient's protease and reverse transcriptase enzymes.

  • Infection and Drug Treatment: The recombinant viruses are used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., this compound).

  • Quantification of Viral Replication: After a single round of replication, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient's virus and a wild-type reference virus. The result is expressed as a fold change in IC50 relative to the reference.

In Vivo Virological Response Assessment in Clinical Trials

The in vivo efficacy of this compound is typically assessed in clinical trials by monitoring changes in plasma HIV-1 RNA levels (viral load).

Protocol Outline for Virological Monitoring in a Clinical Trial:

  • Patient Population: Enrollment of HIV-1 infected patients (treatment-naïve or treatment-experienced) meeting specific inclusion and exclusion criteria.

  • Treatment Regimen: Administration of a this compound-containing antiretroviral regimen (e.g., this compound/ritonavir plus two nucleoside reverse transcriptase inhibitors).

  • Baseline Assessment: At the start of the trial (Day 0), baseline characteristics are recorded, including plasma HIV-1 RNA level, CD4+ T-cell count, and baseline genotypic and/or phenotypic resistance profiles.

  • Scheduled Follow-up Visits: Patients are monitored at regular intervals (e.g., weeks 4, 8, 12, 24, 48).

  • Viral Load Measurement: At each visit, blood samples are collected to quantify the plasma HIV-1 RNA level using a validated assay (e.g., RT-PCR). The lower limit of quantification is typically 50 copies/mL.

  • Primary Efficacy Endpoint: The primary measure of virological response is typically the proportion of patients who achieve a viral load below a certain threshold (e.g., <50 copies/mL or <400 copies/mL) at a specific time point (e.g., week 48). Another key endpoint is the change from baseline in HIV-1 RNA levels.

  • Secondary Endpoints: These may include changes in CD4+ T-cell count, the emergence of new resistance mutations, and the incidence of adverse events.

Mandatory Visualization

Correlation_Pathway cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Response PatientSample Patient Plasma Sample (HIV-1 RNA) Genotypic Genotypic Assay (Sequencing) PatientSample->Genotypic Viral RNA Extraction & Amplification Phenotypic Phenotypic Assay (e.g., PhenoSense) PatientSample->Phenotypic Viral RNA Extraction & Recombinant Virus Production Treatment This compound-based ART Genotypic->Treatment Predicts Response Phenotypic->Treatment Predicts Response VirologicalResponse Virological Response (Viral Load Reduction) Treatment->VirologicalResponse Leads to ClinicalOutcome Clinical Outcome VirologicalResponse->ClinicalOutcome Impacts

Caption: Correlation between in vitro susceptibility and in vivo response.

Phenotypic_Assay_Workflow start Patient Plasma (HIV-1 RNA) rna_extraction RNA Extraction & RT-PCR of Protease Gene start->rna_extraction cloning Cloning into Luciferase Vector rna_extraction->cloning transfection Transfection of Cell Line cloning->transfection virus_production Production of Recombinant Virus transfection->virus_production infection Infection of Target Cells with Drug Dilutions virus_production->infection luciferase_assay Luciferase Assay infection->luciferase_assay ic50_calc IC50 Calculation & Fold Change vs. Wild Type luciferase_assay->ic50_calc

Caption: Recombinant virus phenotypic assay workflow.

Conclusion

The correlation between in vitro susceptibility and in vivo virological response to this compound is a critical aspect of its clinical use. The available data strongly support a genotypic approach, where the number of specific resistance mutations provides a good prediction of the expected viral load reduction. While phenotypic assays provide a direct measure of drug susceptibility, their correlation with the magnitude of virological response to this compound is less well-defined in large-scale clinical studies compared to the genotypic data. For other protease inhibitors, such as lopinavir, a clearer correlation between phenotypic fold change and virological outcome has been established, offering a useful paradigm for future studies on this compound. The choice of susceptibility testing method should be guided by the available clinical data and the specific patient context.

References

Decoding Resistance: A Comparative Analysis of Protease Inhibitor Docking Scores Against Mutant HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[CITY, STATE] – [Date] – A new in-depth comparison guide released today offers researchers, scientists, and drug development professionals a critical overview of the binding affinities of various HIV-1 protease inhibitors (PIs), including fosamprenavir, against clinically relevant mutant forms of the protease enzyme. This guide summarizes key quantitative data from multiple studies, providing a valuable resource for understanding the mechanisms of drug resistance and informing the development of next-generation antiretroviral therapies.

The rise of drug-resistant strains of HIV-1 underscores the urgent need for a deeper understanding of how mutations in the viral protease affect the efficacy of PIs. Computational molecular docking studies are pivotal in this endeavor, offering insights into the binding interactions between inhibitors and their targets at an atomic level. This guide collates and presents these findings in a clear, comparative format to aid in ongoing research efforts.

Comparative Binding Affinities of Protease Inhibitors

The following table summarizes the binding affinities of several FDA-approved PIs against wild-type (WT) and various mutant HIV-1 proteases. The data, presented as inhibition constants (Kᵢ) and calculated binding energies (docking scores), are compiled from multiple independent research articles. It is important to note that direct comparison between different studies should be made with caution, as the experimental and computational methodologies may vary. This compound is represented by its active metabolite, amprenavir.

Protease VariantThis compound (Amprenavir)LopinavirRitonavirDarunavirSaquinavir
Wild-Type (WT) Kᵢ: 0.16 nM[1]ΔG: -10.5 kcal/molΔG: -9.8 kcal/molΔG: -11.2 kcal/molΔG: -10.1 kcal/mol
V32I Kᵢ: 1.6 nM (10-fold increase)[1]--ΔG: -10.8 kcal/mol-
I50V Kᵢ: 4.8 nM (30-fold increase)[1]--ΔG: -10.1 kcal/mol-
I54V Kᵢ: 0.48 nM (3-fold increase)[1]----
I54M Kᵢ: 0.48 nM (3-fold increase)[1]----
I84V Kᵢ: 0.96 nM (6-fold increase)[1]ΔG: -8.9 kcal/mol-ΔG: -10.5 kcal/molΔG: -9.2 kcal/mol
L90M Kᵢ: 0.16 nM (no change)[1]----
MDR (Multi-Drug Resistant) PR10x -Kᵢ: 2-3 orders of magnitude worse than WT[2]-Kᵢ: 2-3 orders of magnitude worse than WT[2]-
  • Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity; a lower value indicates a stronger binding. The fold increase in Kᵢ relative to the wild-type is a common measure of resistance.

  • ΔG (Binding Free Energy/Docking Score): The calculated energy of binding from molecular docking simulations; a more negative value typically indicates a more favorable and stable interaction. Docking scores for Lopinavir, Ritonavir, Darunavir, and Saquinavir are representative values from various computational studies and are provided for comparative context.

Experimental Protocols: Molecular Docking of HIV-1 Protease

The following provides a generalized methodology for the in silico molecular docking studies cited in this guide. Specific parameters may vary between individual studies.

1. Preparation of the Receptor (HIV-1 Protease):

  • Structure Retrieval: The three-dimensional crystal structure of the wild-type or mutant HIV-1 protease is obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charge and atom types are assigned using force fields such as AMBER or CHARMM. For mutant proteases, specific amino acid substitutions are introduced in silico using molecular modeling software.

2. Preparation of the Ligands (Protease Inhibitors):

  • Structure Generation: The 2D or 3D structures of the protease inhibitors, including this compound (as amprenavir), lopinavir, ritonavir, and darunavir, are obtained from chemical databases or drawn using molecular editing software.

  • Energy Minimization: The ligand structures are optimized to their lowest energy conformation. This step is crucial for obtaining realistic binding poses. Torsion angles and rotatable bonds are defined to allow for flexibility during the docking process.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the protease to specify the search space for the docking algorithm. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program such as AutoDock, AutoDock Vina, or GOLD is used to predict the binding conformation of the ligand within the protease's active site.[3][4] These programs employ algorithms, often genetic algorithms, to explore a vast number of possible binding poses and score them based on a scoring function.[3]

  • Scoring Function: The scoring function estimates the binding free energy (ΔG) of the protein-ligand complex for each pose.[5] This score takes into account various interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding.

4. Analysis of Results:

  • Pose Selection: The docking results are clustered based on conformational similarity, and the pose with the lowest binding energy is typically selected as the most probable binding mode.

  • Interaction Analysis: The interactions between the best-ranked pose of the inhibitor and the amino acid residues of the protease active site are analyzed to understand the molecular basis of binding and the impact of mutations.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study.

molecular_docking_workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., from PDB) PrepProt Prepare Receptor (Add Hydrogens, Assign Charges) PDB->PrepProt LigandDB Retrieve Ligand Structure (e.g., from PubChem) PrepLig Prepare Ligand (Energy Minimization, Define Rotatable Bonds) LigandDB->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Pose Cluster and Rank Poses (Based on Docking Score) Dock->Pose Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic Contacts) Pose->Analysis Result Comparative Binding Affinity (Docking Scores) Analysis->Result

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

Conclusion

This comparative guide highlights the impact of resistance-associated mutations on the binding of various protease inhibitors to HIV-1 protease. While this compound (as amprenavir) demonstrates robust binding to the wild-type enzyme, specific mutations can significantly reduce its affinity. The provided data and methodologies serve as a valuable reference for the scientific community, aiding in the rational design of novel protease inhibitors that can overcome the challenges of drug resistance. Continued research and computational analyses are essential for staying ahead of viral evolution and improving therapeutic outcomes for individuals living with HIV.

References

Replicating Clinical Trial Findings for Fosamprenavir in a Laboratory Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating the clinical findings of fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, in a laboratory environment. By juxtaposing clinical trial data with corresponding in vitro and in vivo experimental models, this document aims to facilitate further research into its mechanisms of action and potential off-target effects.

Data Presentation: Correlating Clinical Outcomes with Laboratory Assays

The clinical efficacy and side-effect profile of this compound can be investigated through a series of established laboratory assays. The following tables summarize key clinical findings and propose corresponding in vitro and in vivo experiments to replicate and explore these observations.

Table 1: Antiretroviral Efficacy - HIV-1 Protease Inhibition

Clinical Trial FindingLaboratory EndpointProposed In Vitro/In Vivo Assays
Viral Load Reduction: Significant decrease in plasma HIV-1 RNA levels in treatment-naïve and -experienced patients.[1][2][3][4][5][6][7][8]HIV-1 Protease Inhibition: Direct measurement of the inhibition of HIV-1 protease activity by amprenavir.Fluorometric HIV-1 Protease Assay: Utilizes a FRET-based synthetic peptide substrate to quantify enzyme inhibition.
CD4+ Cell Count Increase: Restoration of CD4+ T-cell counts, indicating immune reconstitution.[1][2][6]Inhibition of Viral Replication in Cell Culture: Measurement of the reduction of viral replication in susceptible cell lines.HIV-1 Replication Assay: Infection of T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) with HIV-1 and quantification of viral markers (p24 antigen, reverse transcriptase activity) in the presence of amprenavir.
Virological Failure: Emergence of drug resistance leading to viral load rebound.[2][3]Selection of Resistant Viral Strains: In vitro selection and characterization of HIV-1 variants with reduced susceptibility to amprenavir.Resistance Selection Studies: Serial passage of HIV-1 in the presence of escalating concentrations of amprenavir in cell culture, followed by genotypic and phenotypic analysis of the resulting viral isolates.

Table 2: Off-Target Effects - Pepsin Inhibition and Laryngopharyngeal Reflux (LPR)

Clinical Trial FindingLaboratory EndpointProposed In Vitro/In Vivo Assays
Potential Treatment for LPR: Ongoing clinical trials are evaluating this compound for the treatment of LPR, with primary outcomes focused on symptom reduction (e.g., Reflux Symptom Index).[9][10][11][12]Pepsin Inhibition: Direct measurement of the inhibition of pepsin, a key enzyme in LPR pathology.[10][13]Fluorometric or Colorimetric Pepsin Assay: Measurement of the inhibition of pepsin-mediated cleavage of a labeled substrate (e.g., casein or a synthetic peptide).[14]
Reduction of Laryngeal Damage: Preclinical studies in a mouse model of LPR showed that this compound prevented pepsin-induced laryngeal damage.[14]Protection of Epithelial Cells from Pepsin-Induced Damage: Assessment of the protective effects of amprenavir on laryngeal epithelial cells exposed to pepsin.In Vitro Laryngeal Epithelial Cell Model: Treatment of a laryngeal epithelial cell line with pepsin in the presence or absence of amprenavir, followed by assessment of cell viability, barrier function, and inflammatory markers.[15]

Table 3: Drug-Drug Interactions and Metabolic Effects - PXR Activation

Clinical Trial FindingLaboratory EndpointProposed In Vitro Assays
Drug-Drug Interactions: this compound can alter the metabolism of co-administered drugs, a phenomenon linked to the induction of cytochrome P450 enzymes.[16]Pregnane X Receptor (PXR) Activation: Measurement of the activation of PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[17]PXR Reporter Gene Assay: Use of a cell line co-transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.
Lipid Abnormalities: Some clinical trials have reported changes in lipid profiles, including elevated cholesterol and triglycerides.[18]Induction of Genes Involved in Lipid Metabolism: Quantification of the expression of PXR target genes involved in lipid homeostasis.Quantitative PCR (qPCR): Measurement of the mRNA levels of PXR target genes (e.g., CYP3A4, MDR1) in primary hepatocytes or a suitable liver cell line (e.g., HepG2) treated with amprenavir.

Table 4: Adverse Events - Cytotoxicity

Clinical Trial FindingLaboratory EndpointProposed In Vitro Assays
Common Adverse Events: Diarrhea, nausea, vomiting, and rash are among the most frequently reported side effects.[3][19][20]General Cellular Toxicity: Assessment of the direct cytotoxic effects of amprenavir on various cell types.MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
Discontinuation due to Adverse Events: A percentage of patients discontinue treatment due to side effects.[1][4][18][19]Membrane Integrity and Cell Death: Quantification of plasma membrane damage and cell death.LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes. Crystal Violet Assay: Stains the DNA of adherent cells to quantify cell number and viability.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below. These protocols are based on established methods and commercially available kits, and can be adapted to specific research needs.

Fluorometric HIV-1 Protease Inhibition Assay

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Amprenavir (or other test compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of amprenavir in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of amprenavir in assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the diluted amprenavir solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 protease to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the HIV-1 protease substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the specific FRET pair, typically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of amprenavir.

  • Determine the IC50 value of amprenavir by plotting the reaction rates against the logarithm of the inhibitor concentration.

Colorimetric Pepsin Inhibition Assay

Principle: This assay measures the ability of an inhibitor to block the proteolytic activity of pepsin on a protein substrate, such as hemoglobin. The undigested hemoglobin is precipitated with trichloroacetic acid (TCA), and the amount of soluble digested peptides remaining in the supernatant is quantified by measuring the absorbance at 280 nm.

Materials:

  • Pepsin (porcine gastric mucosa)

  • Hemoglobin (from bovine blood)

  • Hydrochloric Acid (HCl)

  • Trichloroacetic Acid (TCA)

  • Amprenavir (or other test compounds)

  • Spectrophotometer

Procedure:

  • Prepare a 2% (w/v) hemoglobin solution in 0.06 N HCl.

  • Prepare a stock solution of amprenavir in a suitable solvent.

  • Perform serial dilutions of amprenavir.

  • In separate tubes, pre-incubate the pepsin solution with the different concentrations of amprenavir at 37°C for 10 minutes.

  • Add the hemoglobin solution to each tube to start the reaction.

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding TCA to precipitate the undigested hemoglobin.

  • Centrifuge the tubes to pellet the precipitate.

  • Measure the absorbance of the supernatant at 280 nm.

  • Calculate the percentage of pepsin inhibition for each amprenavir concentration and determine the IC50 value.

PXR Reporter Gene Assay

Principle: This cell-based assay utilizes a host cell line (e.g., HepG2) that is transiently or stably co-transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene driven by a PXR-responsive promoter (e.g., from the CYP3A4 gene). Activation of PXR by a ligand (agonist) leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HepG2 cells (or other suitable cell line)

  • PXR expression plasmid

  • PXR-responsive luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Amprenavir (or other test compounds)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the HepG2 cells with the PXR expression and reporter plasmids using a suitable transfection reagent.

  • Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of amprenavir. Include a positive control (e.g., rifampicin) and a vehicle control (e.g., DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay) if necessary.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value for amprenavir.

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HepG2, T-cell line)

  • Cell culture medium

  • Amprenavir (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of amprenavir. Include a vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value for amprenavir.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the laboratory replication of this compound's clinical findings.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly HIV_Protease HIV Protease Transcription_Translation->HIV_Protease Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Immature_Virion Immature Virion Budding->Immature_Virion Mature_Virion Mature Infectious Virion Maturation->Mature_Virion HIV_Virion HIV Virion HIV_Virion->Viral_Entry This compound This compound (Amprenavir) This compound->HIV_Protease Inhibits HIV_Protease->Maturation Cleaves Gag-Pol polyproteins

Caption: Inhibition of HIV-1 Maturation by this compound (Amprenavir).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis & Comparison HIV_Protease_Assay HIV-1 Protease Inhibition Assay IC50_EC50 Determine IC50/EC50/CC50 HIV_Protease_Assay->IC50_EC50 Pepsin_Assay Pepsin Inhibition Assay Pepsin_Assay->IC50_EC50 PXR_Assay PXR Activation Reporter Assay PXR_Assay->IC50_EC50 Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Cytotoxicity_Assay->IC50_EC50 HIV_Replication_Assay HIV-1 Replication in Cell Culture HIV_Replication_Assay->IC50_EC50 Resistance_Assay Resistance Selection Studies Resistance_Assay->IC50_EC50 Epithelial_Cell_Model Laryngeal Epithelial Cell Protection Epithelial_Cell_Model->IC50_EC50 Compare_Clinical Compare with Clinical Data IC50_EC50->Compare_Clinical Fosamprenavir_Amprenavir This compound/ Amprenavir Fosamprenavir_Amprenavir->HIV_Protease_Assay Fosamprenavir_Amprenavir->Pepsin_Assay Fosamprenavir_Amprenavir->PXR_Assay Fosamprenavir_Amprenavir->Cytotoxicity_Assay Fosamprenavir_Amprenavir->HIV_Replication_Assay Fosamprenavir_Amprenavir->Resistance_Assay Fosamprenavir_Amprenavir->Epithelial_Cell_Model

Caption: Proposed experimental workflow for laboratory replication.

References

Independent Verification of Published Fosamprenavir Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of fosamprenavir's performance with alternative HIV-1 protease inhibitors, supported by experimental data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's efficacy and safety profile.

Data Presentation: Comparative Efficacy and Safety of Protease Inhibitors

The following tables summarize quantitative data from key clinical trials comparing this compound/ritonavir with other leading protease inhibitor-based regimens in treatment-naïve adult patients.

Table 1: Virologic and Immunologic Efficacy
Parameter This compound/r (KLEAN Study)Lopinavir/r (KLEAN Study)Atazanavir/r (CASTLE Study)Darunavir/r (ARTEMIS Study)
% Patients with HIV-1 RNA <400 copies/mL at Week 48 73%[1]71%[1]Not Reported77% (vs. 68% for Lopinavir/r)[2]
% Patients with HIV-1 RNA <50 copies/mL at Week 48 66%[1]65%[1]78% (vs. 76% for Lopinavir/r)[3]84% (vs. 78% for Lopinavir/r)[1]
% Patients with HIV-1 RNA <50 copies/mL at Week 96 Not ReportedNot Reported74% (vs. 68% for Lopinavir/r)[4]68.8% (vs. 57.2% for Lopinavir/r)[5]
Median CD4+ Cell Increase from Baseline at Week 48 (cells/mm³) 176[1]191[1]+203 (vs. +219 for Lopinavir/r)[3]137 (vs. 141 for Lopinavir/r)[1]
Table 2: Comparative Safety and Tolerability
Adverse Event This compound/r (KLEAN Study)Lopinavir/r (KLEAN Study)Atazanavir/r (CASTLE Study)Darunavir/r (ARTEMIS Study)
Diarrhea (Grade 2-4) 13% (drug-related)[1]11% (drug-related)[1]Lower than Lopinavir/r[4]5.0% (treatment-related)[5]
Nausea (Grade 2-4) 6% (drug-related)[1]5% (drug-related)[1]Not specifiedNot specified
Discontinuation due to Adverse Events 12%[1]10%[1]Lower than Lopinavir/r[6]4.7% (vs. 12.7% for Lopinavir/r)[5]
Mean Change in Total Cholesterol at Week 96 Not ReportedNot ReportedSignificantly lower than Lopinavir/r[4]Smaller increases than Lopinavir/r[5]
Mean Change in Triglycerides at Week 96 Not ReportedNot ReportedSignificantly lower than Lopinavir/r[4]Smaller increases than Lopinavir/r[5]
Hyperbilirubinemia-related Events Not a defining featureNot a defining featureGreater than Lopinavir/r[4]Not a defining feature

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives are provided below. These protocols are synthesized from published clinical trial methodologies and best-practice guidelines.

Protocol 1: Quantification of HIV-1 RNA Viral Load

Objective: To measure the number of HIV-1 RNA copies in patient plasma.

Methodology: Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR). Commercial assays such as the Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test or Abbott RealTime HIV-1 are commonly used.

Procedure:

  • Sample Collection and Processing:

    • Collect whole blood in EDTA-containing tubes.

    • Separate plasma by centrifugation within 6 hours of collection.

    • Store plasma at -70°C until analysis.

  • RNA Extraction:

    • Automated extraction of HIV-1 RNA from plasma using a silica-based capture method.

  • Reverse Transcription and PCR Amplification:

    • Reverse transcription of the extracted viral RNA to complementary DNA (cDNA).

    • PCR amplification of a conserved region of the HIV-1 gag gene using specific primers and a fluorescently labeled probe.

  • Quantification:

    • Real-time detection of the fluorescent signal, which is proportional to the amount of amplified PCR product.

    • Calculation of the initial viral load by comparing the amplification cycle threshold to a standard curve of known HIV-1 RNA concentrations.

    • The lower limit of quantification is typically between 20 and 50 copies/mL.

Protocol 2: CD4+ T-Cell Count Enumeration

Objective: To determine the absolute number of CD4+ T-lymphocytes in whole blood.

Methodology: Flow Cytometry.

Procedure:

  • Sample Collection:

    • Collect whole blood in EDTA-containing tubes.

  • Antibody Staining:

    • Incubate a whole blood sample with a cocktail of fluorescently-labeled monoclonal antibodies, including anti-CD3 (to identify T-cells), anti-CD4, and anti-CD45 (to gate on the lymphocyte population).

  • Red Blood Cell Lysis:

    • Add a lysing agent to remove red blood cells.

  • Flow Cytometric Analysis:

    • Acquire the stained sample on a flow cytometer.

    • Identify the lymphocyte population based on their forward and side scatter properties and CD45 expression.

    • Within the lymphocyte gate, identify the T-cell population (CD3+) and then the T-helper cell subset (CD3+CD4+).

  • Absolute Count Calculation:

    • The absolute CD4+ T-cell count (cells/µL) is determined using a single-platform method with microbeads of a known concentration, or a dual-platform method where the percentage of CD4+ T-cells is multiplied by the total lymphocyte count from a hematology analyzer.

Protocol 3: HIV-1 Genotypic Resistance Testing

Objective: To identify mutations in the HIV-1 protease gene associated with resistance to protease inhibitors.

Methodology: Sanger or Next-Generation Sequencing of the viral protease gene.

Procedure:

  • Sample Collection and RNA Extraction:

    • Collect plasma from patients with a viral load typically >500-1000 copies/mL.

    • Extract viral RNA from the plasma sample.

  • Reverse Transcription and PCR Amplification:

    • Perform reverse transcription to generate cDNA.

    • Amplify the protease gene region of the viral pol gene using PCR.

  • Sequencing:

    • Sequence the amplified PCR product using an automated DNA sequencer.

  • Data Analysis:

    • Compare the patient's viral protease gene sequence to a wild-type reference sequence to identify mutations.

    • Interpret the identified mutations using a drug resistance algorithm (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to various protease inhibitors.

Mandatory Visualization

HIV_Protease_Inhibition cluster_host_cell Host Cell HIV_RNA_DNA Viral RNA -> DNA (Reverse Transcription) Integration Integration into Host DNA HIV_RNA_DNA->Integration Transcription Transcription & Translation Integration->Transcription Polyproteins Gag-Pol Polyproteins Transcription->Polyproteins Cleavage Cleavage Polyproteins->Cleavage Protease HIV Protease Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Assembly New Virion Assembly Mature_Proteins->Assembly Budding Budding & Maturation Assembly->Budding Virion Infectious HIV Virion Budding->Virion This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis in gut epithelium Amprenavir->Protease Inhibition Inhibition

Caption: Mechanism of action of this compound in inhibiting HIV-1 protease.

Experimental_Workflow cluster_patient Patient Management cluster_lab Laboratory Analysis cluster_outcomes Clinical Outcomes Assessment Patient HIV-Infected Patient Treatment Antiretroviral Therapy (e.g., this compound-based regimen) Patient->Treatment Blood_Sample Blood Sample Collection Treatment->Blood_Sample Viral_Load Viral Load Quantification (qRT-PCR) Blood_Sample->Viral_Load CD4_Count CD4+ T-Cell Count (Flow Cytometry) Blood_Sample->CD4_Count Resistance_Test Resistance Testing (Genotyping) Blood_Sample->Resistance_Test If Virologic Failure Efficacy Efficacy Assessment (Viral Suppression, Immune Reconstitution) Viral_Load->Efficacy CD4_Count->Efficacy Regimen_Change Treatment Decision (Continue or Modify Regimen) Resistance_Test->Regimen_Change Efficacy->Regimen_Change Safety Safety Assessment (Adverse Events, Lab Abnormalities) Safety->Regimen_Change

Caption: Experimental workflow for monitoring HIV treatment efficacy and safety.

Logical_Relationship Virologic_Failure Confirmed Virologic Failure (HIV RNA > 200 copies/mL) Adherence_Check Assess Patient Adherence and Drug Interactions Virologic_Failure->Adherence_Check Resistance_Testing Perform Genotypic Resistance Testing Adherence_Check->Resistance_Testing No_Resistance No New Resistance Mutations Detected Resistance_Testing->No_Resistance If Resistance_Detected Resistance Mutations Detected Resistance_Testing->Resistance_Detected If Reinforce_Adherence Reinforce Adherence No_Resistance->Reinforce_Adherence New_Regimen Select New Active Regimen Based on Test Results Resistance_Detected->New_Regimen

Caption: Logical relationship for managing virologic failure in HIV treatment.

References

Safety Operating Guide

Personal protective equipment for handling Fosamprenavir

Author: BenchChem Technical Support Team. Date: November 2025

Fosamprenavir, a prodrug of the antiretroviral protease inhibitor amprenavir, requires careful handling to minimize occupational exposure and ensure laboratory safety.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified with several health hazards, including suspected carcinogenicity, suspected damage to fertility or an unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] It is also known to cause skin and serious eye irritation.[3] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesProtective gloves required.[3][4] For handling hazardous drugs, OSHA recommends wearing two pairs of gloves.[5]
Eye Protection Safety GogglesSafety goggles with side-shields are necessary to protect against splashes.[3][4]
Skin and Body Protective ClothingImpervious clothing or a lab coat should be worn.[4] A disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves is recommended.[5]
Respiratory RespiratorA suitable respirator should be used, especially in areas without adequate exhaust ventilation, to avoid inhalation of dust or aerosols.[3][4]

Operational and Disposal Plans

A clear, step-by-step plan for handling this compound from receipt to disposal is critical for safety and compliance.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[3][4]

  • Keep the compound away from direct sunlight and sources of ignition.[3][4]

  • Recommended storage temperatures are 4°C for the powder form and -20°C or -80°C when in solvent.[3][4]

Step 2: Handling and Preparation

  • All handling of this compound should occur in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[3][4]

  • Avoid the formation of dust and aerosols.[3][4]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling.[4]

Step 3: Disposal

  • Dispose of unused or expired this compound as hazardous waste in accordance with local, regional, and national regulations.[2][6]

  • Do not allow the substance to enter sewers or surface and ground water.[2]

  • Contaminated materials, such as gloves and lab coats, should also be disposed of as hazardous waste.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water and rinse thoroughly.[2]
Eye Contact Rinse the opened eye for several minutes under running water.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3]
Inhalation Move the person to fresh air. If unconscious, place them in a stable side position for transportation.[2]
Ingestion If symptoms persist after swallowing, consult a doctor.[2]

Spill Management

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[3][7]

  • Avoid generating dust during clean-up.[6]

  • For liquid spills, absorb the solution with a finely-powdered liquid-binding material.[3]

  • For solid spills, carefully sweep or vacuum the material and collect it in a suitable container for disposal.[6]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[3]

  • Dispose of all contaminated materials as hazardous waste.[3]

Below is a workflow for handling a this compound spill:

Fosamprenavir_Spill_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Final Steps Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Neutralize Absorb/Neutralize Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Document Incident Dispose->Report

This compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.